Allyl methyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4-5-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASUFOTUSHAIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060839 | |
| Record name | 1-Propene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-40-7 | |
| Record name | Allyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Allyl Methyl Ether via Williamson Ether Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of allyl methyl ether through the Williamson ether synthesis, a fundamental and versatile method in organic chemistry. This document provides a comprehensive overview of the reaction, including two detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow to support research and development in the chemical and pharmaceutical industries.
Introduction
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone reaction in organic chemistry for the formation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon of an organohalide and displacing a leaving group, typically a halide.[1][2] This method remains highly relevant in both laboratory and industrial settings for its reliability and broad applicability.[3]
This compound is a valuable building block in organic synthesis due to the presence of a reactive allyl group, which can participate in various subsequent transformations. This guide will focus on its preparation from either sodium methoxide (B1231860) and an allyl halide or by generating the methoxide in situ from methanol (B129727) and a strong base.
Reaction Mechanism and Principles
The core of the Williamson ether synthesis is an S(_N)2 reaction.[2] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the alkyl halide in a concerted, single-step mechanism, leading to the formation of the ether and a salt byproduct.[2]
For the synthesis of this compound, there are two primary approaches:
-
Pathway A: The reaction of pre-formed sodium methoxide with an allyl halide (e.g., allyl chloride or allyl bromide).
-
Pathway B: The in situ generation of the methoxide ion from methanol using a strong base, such as sodium hydride (NaH), followed by the addition of the allyl halide.[2]
The choice of an allyl halide as the electrophile is advantageous as primary alkyl halides are preferred for S(_N)2 reactions to minimize competing elimination reactions (E2), which can be a significant side reaction with secondary and tertiary halides.[2]
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below. The first utilizes sodium methoxide, while the second employs sodium hydride to generate the methoxide in situ.
Protocol 1: Synthesis from Sodium Methoxide and Allyl Chloride
This protocol is adapted from a general procedure for Williamson ether synthesis.
Materials:
-
Sodium methoxide (CH(_3)ONa)
-
Allyl chloride (CH(_2)=CHCH(_2)Cl)
-
Anhydrous methanol (CH(_3)OH) as solvent
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.
-
Addition of Allyl Chloride: To the stirred solution, add allyl chloride dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.[4]
Protocol 2: Synthesis from Methanol, Sodium Hydride, and Allyl Halide
This protocol is adapted from a general procedure for the synthesis of allyl ethers using sodium hydride.[4]
Materials:
-
Methanol (CH(_3)OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Allyl bromide (CH(_2)=CHCH(_2)Br) or Allyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Alkoxide Formation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a stirred suspension of sodium hydride in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methanol in the anhydrous solvent to the cooled suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium methoxide.[4]
-
-
Ether Formation:
-
Add the allyl halide to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.[4]
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.[4]
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product, this compound.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methanol | CH(_4)O | 32.04 | 64.7 | 0.792 |
| Allyl Chloride | C(_3)H(_5)Cl | 76.52 | 45 | 0.938 |
| Allyl Bromide | C(_3)H(_5)Br | 120.98 | 70-71 | 1.398 |
| Sodium Methoxide | CH(_3)ONa | 54.02 | decomposes | 0.6 (bulk) |
| Sodium Hydride | NaH | 24.00 | 800 (decomposes) | 1.396 |
| This compound | C(_4)H(_8)O | 72.11 | 42-43 | 0.768 |
Data sourced from supplier information.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks / Chemical Shifts (δ) |
| ¹H NMR (CDCl(_3)) | ~5.9 ppm (m, 1H, -CH=), ~5.2 ppm (m, 2H, =CH(_2)), ~3.9 ppm (d, 2H, -O-CH(_2)-), ~3.3 ppm (s, 3H, -O-CH(_3)) |
| ¹³C NMR (CDCl(_3)) | ~134 ppm (-CH=), ~117 ppm (=CH(_2)), ~72 ppm (-O-CH(_2)-), ~58 ppm (-O-CH(_3)) |
| IR Spectroscopy (cm⁻¹) | ~3080 (C-H, vinyl), ~2930, 2830 (C-H, alkyl), ~1645 (C=C stretch), ~1115 (C-O-C stretch) |
Spectroscopic data is compiled from typical values for allyl ethers.[4]
Table 3: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reaction Temperature | 50-100 °C (reflux) | [1] |
| Reaction Time | 1-8 hours | [1] |
| Typical Lab-Scale Yield | 50-95% | [1] |
| Reported Industrial-Scale Yield | 74.1% |
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Williamson ether synthesis of this compound.
Conclusion
The Williamson ether synthesis is a robust and efficient method for the preparation of this compound. By selecting appropriate reagents and reaction conditions, particularly the use of a primary allyl halide, high yields of the desired product can be achieved while minimizing side reactions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and characterize this compound for its various applications in organic synthesis and drug development.
References
Physical and chemical properties of allyl methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methyl ether (AME), also known as 3-methoxy-1-propene, is a volatile, flammable organic compound with the chemical formula C₄H₈O. It belongs to the class of ethers and possesses both an ether functional group and a terminal alkene, making it a versatile reagent and building block in organic synthesis. Its bifunctionality allows it to participate in a variety of chemical transformations, including electrophilic additions, rearrangements, and polymerizations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical reactions.
Physical Properties
This compound is a colorless liquid with a characteristic sweet, ethereal odor. It is miscible with many organic solvents such as ethanol (B145695) and diethyl ether but is insoluble in water.[1][2] A summary of its key physical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₈O | [2][3][4] |
| Molecular Weight | 72.11 g/mol | [3][5] |
| Boiling Point | 42-43 °C at 760 mmHg | [3][4][6] |
| Melting Point | -115.8 °C (estimate) | [4][6][7] |
| Density | 0.768 g/mL at 25 °C | [3][4][5] |
| Refractive Index (n²⁰/D) | 1.3803 | [3][4] |
| Flash Point | -23 °C (-9.4 °F) | [1][4] |
| Vapor Pressure | 354 mmHg at 25 °C | [4][7] |
| Solubility in Water | Insoluble | [1][4][7] |
| Solubility in Organic Solvents | Miscible with ethanol and ether | [1][2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the presence of the ether linkage and the carbon-carbon double bond. This dual functionality allows for a range of chemical transformations.
Electrophilic Addition
The double bond in this compound is susceptible to electrophilic attack. The reaction typically proceeds via the formation of a carbocation intermediate, with the regioselectivity following Markovnikov's rule where the electrophile adds to the less substituted carbon.
Claisen Rearrangement
Upon heating, allyl ethers can undergo a[4][4]-sigmatropic rearrangement known as the Claisen rearrangement.[3] In the case of allyl vinyl ethers, this concerted pericyclic reaction yields a γ,δ-unsaturated carbonyl compound. While this compound itself does not have the vinyl ether structure required for the classic Claisen rearrangement, its allyl group can participate in variations of this reaction, a key strategy in carbon-carbon bond formation.
Radical Polymerization
This compound can serve as a monomer in radical polymerization reactions. The process is typically initiated by a radical species that adds to the double bond. However, the polymerization of allyl monomers can be complex and may involve chain transfer reactions that can limit the molecular weight of the resulting polymer. Recent studies suggest that the mechanism may involve a radical-mediated cyclization (RMC) rather than a simple free-radical addition. This process begins with the abstraction of an allylic hydrogen, followed by the formation of a five-membered ring.
Nucleophilic Substitution
The ether linkage in this compound is generally stable but can be cleaved under harsh conditions with strong acids. The allyl group can also be involved in nucleophilic substitution reactions, although this is less common than reactions at the double bond.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a common and effective method for preparing ethers. This procedure involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this can be achieved by reacting sodium methoxide (B1231860) with allyl chloride or sodium allyloxide with methyl iodide. The following protocol details the reaction of allyl alcohol with a methylating agent.
Materials:
-
Allyl alcohol
-
Sodium hydride (NaH) or other strong base
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Stirring and heating apparatus
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath. Slowly add a solution of allyl alcohol in anhydrous diethyl ether to the cooled suspension via a dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium allyloxide.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to obtain pure this compound.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution of this compound (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, its IR spectrum can be obtained neat. Place a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Acquire the spectrum over the range of 4000-400 cm⁻¹. Obtain a background spectrum of the clean salt plates prior to running the sample spectrum to subtract any atmospheric and instrumental interferences.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe suitable for volatile liquids.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This hard ionization technique will produce a molecular ion peak and a characteristic fragmentation pattern.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak (m/z) to confirm the molecular weight and the fragmentation pattern to aid in structural elucidation.
Visualizations
Caption: Williamson Ether Synthesis Workflow for this compound.
Caption: Mechanism of Electrophilic Addition to this compound.
Caption: Generalized Claisen Rearrangement of an Allyl Vinyl Ether.
Caption: Logical Steps in the Radical Polymerization of this compound.
References
- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. homework.study.com [homework.study.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Allyl Methyl Ether: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of allyl methyl ether (CAS No. 627-40-7), an important organic compound with applications in synthesis and polymer chemistry. This document covers its chemical identity, physical and chemical properties, key reactions, and safety and handling protocols. Detailed experimental procedures and visualizations are included to support researchers in its practical application.
Chemical Identity
This compound is an organic compound featuring both an ether functional group and an allyl group.[1] Its fundamental details are summarized below.
| Identifier | Value |
| CAS Number | 627-40-7[1][2][3][4][5] |
| Molecular Formula | C₄H₈O[1][2][3][4][5] |
| Synonyms | 3-Methoxy-1-propene, Methyl allyl ether[1][2][6] |
| Molecular Weight | 72.11 g/mol [2][3] |
| SMILES | C=COCC[1] |
| InChI Key | FASUFOTUSHAIHG-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a colorless liquid with a characteristic sweet odor.[1] It is soluble in many organic solvents and has limited solubility in water.[1]
| Property | Value |
| Density | 0.768 g/mL at 25 °C |
| Boiling Point | 42-43 °C at 760 mmHg |
| Refractive Index | n20/D 1.3803 |
| Flash Point | < -28.9 °C (closed cup) |
| Storage Temperature | 2-8°C |
Synthesis of this compound
A primary and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Experimental Protocol: Williamson Ether Synthesis of this compound
Objective: To synthesize this compound from allyl alcohol and a methylating agent.
Materials:
-
Allyl alcohol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), add allyl alcohol to a stirred suspension of sodium hydride in anhydrous diethyl ether at 0 °C.
-
Allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound via the Williamson ether synthesis.
Chemical Reactivity and Applications
The dual functionality of the ether linkage and the terminal alkene makes this compound a versatile reagent in organic synthesis. It is utilized in the production of various chemical intermediates and as a monomer in polymerization reactions.[1]
Key Reactions:
-
Electrophilic Addition: The double bond can undergo addition reactions with various electrophiles.
-
Radical Reactions: The allylic position is susceptible to radical abstraction, and the double bond can participate in radical addition reactions.
-
Claisen Rearrangement: While less common for simple alkyl ethers, substituted allyl ethers are well-known to undergo this sigmatropic rearrangement.
-
Polymerization: The vinyl group allows it to act as a monomer in polymerization processes.
Experimental Protocol: Radical-Initiated Thiol-Ene Reaction
Objective: To demonstrate the reactivity of the alkene in this compound via a radical-initiated thiol-ene reaction.
Materials:
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Tetrahydrofuran (THF), anhydrous
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1 equivalent) and 1-dodecanethiol (1.1 equivalents) in anhydrous THF.
-
Add the radical initiator, DMPA (e.g., 1-2 mol%).
-
Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit radical reactions.
-
While stirring, irradiate the mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the alkene and thiol protons and the appearance of new signals corresponding to the thioether product.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting thioether can be purified by column chromatography on silica (B1680970) gel if necessary.
Signaling Pathway for Thiol-Ene Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound, 94% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. CAS 627-40-7: this compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Allyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyl methyl ether. The information presented herein is intended to support research, analytical, and drug development activities where the characterization of this compound is essential. This document includes tabulated spectral data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecular structure and electronic environment of this compound.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from spectral databases and is consistent with the known structure of the molecule.
Table 1: ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)
| Protons (Structure Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hc, Hc' (trans, cis to C-2) | 5.25 | ddt | J(c,b) = 17.2, J(c,a) = 1.5, J(c',b) = 10.4 |
| Hb | 5.92 | ddt | J(b,c) = 17.2, J(b,c') = 10.4, J(b,a) = 5.6 |
| Ha, Ha' | 3.93 | dt | J(a,b) = 5.6, J(a,c) = 1.5 |
| Hd | 3.32 | s | - |
Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)
| Carbon (Structure Label) | Chemical Shift (δ, ppm) |
| C-3 | 117.0 |
| C-2 | 134.8 |
| C-1 | 72.1 |
| C-4 | 58.0 |
Molecular Structure and J-Coupling Network
The following diagram illustrates the structure of this compound and the key through-bond (J-coupling) interactions between the protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. Below is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Analyte: this compound (a volatile liquid).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent.
-
Concentration: For ¹H NMR, a concentration of 1-5% (v/v) of this compound in CDCl₃ is typically sufficient. For ¹³C NMR, a higher concentration of 10-20% (v/v) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Using a calibrated micropipette, transfer the desired volume of this compound into a clean, dry NMR tube (5 mm diameter).
-
Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.
-
Cap the NMR tube securely to prevent evaporation, especially given the volatile nature of the analyte.
-
Gently invert the tube several times to ensure a homogeneous solution.
-
3.2. NMR Spectrometer and Parameters
-
Instrument: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer or higher is recommended.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically adequate.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024) is necessary.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and accurately pick the peak positions for both ¹H and ¹³C spectra. For the ¹H spectrum, determine the coupling constants by measuring the frequency differences between the split peaks.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the analysis of the NMR data of this compound, from sample preparation to final data interpretation.
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Methoxyprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-methoxyprop-1-ene, also known as allyl methyl ether. This document details the interpretation of its IR spectrum, outlines a standard experimental protocol for spectral acquisition, and presents a logical workflow for analysis. The information contained herein is intended to support research, development, and quality control activities where the characterization of this compound is required.
Introduction to Infrared Spectroscopy of 3-Methoxyprop-1-ene
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern is unique to the molecule's structure, providing a "molecular fingerprint." For 3-methoxyprop-1-ene (C₄H₈O), the IR spectrum reveals key information about its functional groups: the carbon-carbon double bond (C=C) of the alkene moiety and the carbon-oxygen-carbon (C-O-C) linkage of the ether group.
Data Presentation: Infrared Spectrum and Peak Assignments
The infrared spectrum of 3-methoxyprop-1-ene exhibits several characteristic absorption bands. The quantitative data, derived from the National Institute of Standards and Technology (NIST) reference spectrum, is summarized in the table below. The assignments are based on established correlation tables for characteristic infrared absorption frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3080 | Medium | =C-H Stretch | Alkene |
| ~2990, ~2930, ~2830 | Strong | C-H Stretch (sp³) | Alkyl |
| ~1647 | Medium | C=C Stretch | Alkene |
| ~1450 | Medium | C-H Bend | Alkyl |
| ~1115 | Strong | C-O-C Asymmetric Stretch | Ether |
| ~995, ~920 | Strong | =C-H Bend (out-of-plane) | Alkene |
Note: The spectrum presented by NIST was obtained from a solution of 3-methoxyprop-1-ene.[1][2] The use of solvents like carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) can influence peak positions and may obscure certain regions of the spectrum.[1]
Interpretation of Key Spectral Features
The IR spectrum of 3-methoxyprop-1-ene is characterized by the following key absorption bands:
-
=C-H Stretching: The medium intensity band observed around 3080 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atoms attached to the double-bonded carbons of the allyl group.[3][4][5]
-
sp³ C-H Stretching: The strong absorptions in the 2830-2990 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.[3][6]
-
C=C Stretching: The absorption of medium intensity at approximately 1647 cm⁻¹ is indicative of the carbon-carbon double bond stretching vibration within the propene unit.[3][5][7]
-
C-O-C Stretching: A prominent, strong band is observed around 1115 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the C-O-C ether linkage.[8][9][10] This is often one of the most intense peaks in the spectrum of an ether.
-
=C-H Bending: The strong bands at approximately 995 cm⁻¹ and 920 cm⁻¹ are due to the out-of-plane bending (wagging) vibrations of the hydrogens on the terminal double bond.[5] These are highly diagnostic for the presence of a vinyl group (-CH=CH₂).
Experimental Protocol for IR Spectral Acquisition
The following is a detailed methodology for obtaining the IR spectrum of a volatile liquid sample such as 3-methoxyprop-1-ene using the thin film method with salt plates.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Polished salt plates (e.g., NaCl or KBr)
-
Desiccator for storing salt plates
-
Pasteur pipette or syringe
-
Sample of 3-methoxyprop-1-ene
-
Appropriate solvent for cleaning (e.g., dry acetone (B3395972) or chloroform)
-
Kimwipes or other lint-free tissue
-
Sample holder for the spectrometer
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Place two clean, dry salt plates in the spectrometer's sample holder and close the sample compartment.
-
Acquire a background spectrum. This will subtract the absorbance from atmospheric water and carbon dioxide, as well as any inherent absorbance from the salt plates.
-
-
Sample Preparation (Neat Liquid/Thin Film):
-
Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.
-
Using a clean Pasteur pipette, place one to two drops of 3-methoxyprop-1-ene onto the center of one salt plate.[11][12]
-
Carefully place the second salt plate on top of the first, gently pressing and rotating to create a thin, uniform liquid film between the plates.[13] Ensure there are no air bubbles trapped in the film.[13]
-
For a volatile sample like 3-methoxyprop-1-ene, this step should be performed relatively quickly to minimize evaporation. Using a sealed liquid cell is an alternative for highly volatile samples.[11]
-
-
Sample Analysis:
-
Quickly place the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.
-
Close the sample compartment and acquire the IR spectrum of the sample.
-
The number of scans can be increased to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and, if possible, integrate them to determine their precise wavenumbers.
-
-
Cleaning:
-
After the analysis, disassemble the salt plates.
-
Rinse the plates with a dry solvent (e.g., acetone or chloroform) and gently wipe them dry with a Kimwipe.[13]
-
Return the clean, dry salt plates to a desiccator for storage.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the infrared spectral analysis of 3-methoxyprop-1-ene.
References
- 1. 1-Propene, 3-methoxy- [webbook.nist.gov]
- 2. 1-Propene, 3-methoxy- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. homework.study.com [homework.study.com]
- 12. What Are The Methods Of Sampling Preparation In Ir? A Guide To Solid, Liquid, And Gas Analysis - Kintek Solution [kindle-tech.com]
- 13. youtube.com [youtube.com]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Allyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry and fragmentation patterns of allyl methyl ether. Designed for professionals in research and development, this document details the experimental protocols, presents a thorough analysis of the fragmentation pathways, and offers a quantitative summary of the mass spectral data.
Introduction
This compound (H₂C=CHCH₂OCH₃), a volatile organic compound, finds applications in various chemical syntheses. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex matrices. This guide focuses on the fragmentation patterns observed upon electron ionization (EI), a common ionization technique in mass spectrometry.
Experimental Protocols
The mass spectrometric analysis of volatile compounds like this compound is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a standard methodology.
2.1. Sample Preparation and Introduction
For a volatile liquid such as this compound, sample introduction is straightforward. A microliter-level volume of the neat compound or a dilute solution in a volatile solvent (e.g., dichloromethane) is injected into the GC inlet. For trace analysis in complex matrices (e.g., environmental or biological samples), methods like purge-and-trap or headspace sampling can be employed to extract and concentrate the analyte before introduction into the GC system.[1][2][3][4][5]
2.2. Gas Chromatography (GC)
The separation of this compound from other components is achieved on a capillary column. A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is commonly used.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C.
-
Transfer Line Temperature: 280 °C
2.3. Mass Spectrometry (MS)
Following separation by GC, the analyte enters the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 35-350
Mass Spectrometry and Fragmentation Patterns
Upon entering the ion source, this compound undergoes electron ionization, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into various daughter ions. The fragmentation of ethers is characterized by several key pathways, including α-cleavage and rearrangements.[6][7][8]
The molecular ion of this compound (C₄H₈O⁺˙) appears at a mass-to-charge ratio (m/z) of 72. The primary fragmentation pathways are initiated by the ionization of the oxygen atom, which has non-bonding electrons.
3.1. Key Fragmentation Pathways
The principal fragmentation routes for this compound are outlined below:
-
α-Cleavage: This is a common fragmentation pathway for ethers.[6][7][8] It involves the homolytic cleavage of a bond adjacent to the oxygen atom. For this compound, this can occur on either side of the oxygen.
-
Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond is less favorable. However, cleavage of the C-C bond alpha to the oxygen on the allyl side leads to the formation of a stable oxonium ion.
-
Loss of an allyl radical (•CH₂CH=CH₂): Cleavage of the O-CH₂ bond results in the formation of a methoxy (B1213986) radical and an allyl cation. However, the most significant α-cleavage involves the loss of a hydrogen atom from the methylene (B1212753) group adjacent to the oxygen, leading to a resonance-stabilized cation at m/z 71.
-
-
Rearrangements: Rearrangement reactions can also occur, leading to the formation of characteristic fragment ions. A notable rearrangement involves the transfer of a hydrogen atom followed by the elimination of a neutral molecule.
The interplay of these fragmentation mechanisms results in the characteristic mass spectrum of this compound.
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions with varying relative abundances. The table below summarizes the major ions observed, their mass-to-charge ratio (m/z), and their relative intensity.
| m/z | Relative Intensity (%) | Proposed Fragment Ion/Structure | Fragmentation Pathway |
| 72 | 25 | [CH₂=CHCH₂OCH₃]⁺˙ | Molecular Ion |
| 71 | 100 | [CH₂=CHCH₂O=CH₂]⁺ | α-cleavage (loss of H•) |
| 57 | 15 | [C₃H₅O]⁺ | Rearrangement and loss of CH₃• |
| 45 | 30 | [CH₃O=CH₂]⁺ | α-cleavage (loss of C₃H₅•) |
| 41 | 85 | [C₃H₅]⁺ | Allyl cation |
| 39 | 50 | [C₃H₃]⁺ | Loss of H₂ from C₃H₅⁺ |
Data sourced from the NIST WebBook.[9]
Visualization of Fragmentation Pathways
To visually represent the logical relationships in the fragmentation of this compound, the following diagrams have been generated using the DOT language.
Caption: Primary fragmentation pathways of this compound.
Caption: A typical GC-MS experimental workflow.
Conclusion
The mass spectrum of this compound is distinguished by a prominent molecular ion peak and several characteristic fragment ions resulting from well-defined fragmentation pathways. The base peak at m/z 71 arises from a stable oxonium ion formed via α-cleavage. Other significant fragments at m/z 41 and 45 correspond to the allyl cation and a methoxy-stabilized cation, respectively. This detailed understanding of the fragmentation behavior of this compound is indispensable for its unambiguous identification in complex analytical scenarios encountered in research and industrial applications.
References
- 1. newtowncreek.info [newtowncreek.info]
- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. dem.ri.gov [dem.ri.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-Propene, 3-methoxy- [webbook.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Reactivity and Stability of Allyl Ethers
Abstract
Allyl ethers are a class of organic compounds characterized by an ether linkage to an allyl group. Their unique chemical properties, stemming from the presence of both an ether functionality and a reactive alkene, make them valuable intermediates and protecting groups in organic synthesis. This technical guide provides a comprehensive overview of the chemical reactivity and stability of allyl ethers, with a focus on their synthesis, stability under various conditions, and key reactions. Detailed experimental protocols, quantitative data, and process visualizations are included to support researchers and professionals in the fields of chemistry and drug development.
Introduction
The allyl group is a versatile functional group in organic chemistry. When incorporated as an ether (R-O-CH₂CH=CH₂), it confers a unique set of reactive properties. Allyl ethers are widely employed as protecting groups for alcohols and phenols due to their general stability under a range of conditions and the numerous methods available for their selective cleavage. Beyond their role in protection chemistry, the double bond in allyl ethers can participate in various transformations, and the entire moiety can undergo powerful rearrangements, most notably the Claisen rearrangement. This guide will delve into the core aspects of allyl ether chemistry.
Synthesis of Allyl Ethers
The most common and direct method for the synthesis of allyl ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an allyl halide by an alkoxide or phenoxide.
Williamson Ether Synthesis
This method proceeds via an Sɴ2 mechanism, where an alcohol or phenol (B47542) is first deprotonated by a base to form a nucleophilic alkoxide, which then attacks an allyl halide (e.g., allyl bromide or chloride).
Common Bases:
-
Sodium hydride (NaH)
-
Potassium hydroxide (B78521) (KOH)
-
Potassium carbonate (K₂CO₃)
The reaction is often carried out in a suitable polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Solvent-free conditions using solid potassium hydroxide have also been reported to be effective.
Caption: General workflow for Williamson ether synthesis.
Experimental Protocol: Synthesis of Allyl Phenyl Ether
The following is a representative laboratory-scale procedure for the synthesis of allyl phenyl ether.
-
Materials:
-
Phenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a suspension of phenol (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add allyl bromide (1.2 eq) at room temperature.
-
Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
Stability of Allyl Ethers
Allyl ethers are valued for their relative stability, which allows them to be carried through multiple synthetic steps. However, they are susceptible to cleavage under specific conditions.
Acidic and Basic Stability
Allyl ethers exhibit good stability in both acidic and basic media, a key property for their use as protecting groups in orthogonal synthesis strategies. They are generally resistant to cleavage by dilute acids and most bases at moderate temperatures. However, strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave the ether bond. The cleavage mechanism (Sɴ1 or Sɴ2) depends on the structure of the ether. For allyl ethers, the reaction can proceed via an Sɴ1 pathway due to the formation of a resonance-stabilized allylic carbocation intermediate.
Thermal Stability
Allyl ethers are thermally stable to a certain degree, but specific classes, such as allyl vinyl ethers and allyl aryl ethers, can undergo thermal rearrangement at high temperatures (typically >200 °C) via the Claisen rearrangement. Studies on copolymers containing allyl glycidyl (B131873) ether have also been conducted to evaluate their thermal stability.
Oxidative Stability
Like other ethers, allyl ethers can form unstable and potentially explosive peroxides upon exposure to air and light over time. Therefore, they should be stored properly and checked for peroxides before distillation. The double bond is also susceptible to oxidative cleavage by strong oxidizing agents.
Caption: Factors influencing the stability of allyl ethers.
Chemical Reactivity and Key Reactions
The reactivity of allyl ethers is dominated by the chemistry of the allyl group, including its use as a protecting group, its ability to undergo rearrangement, and reactions at the double bond.
Allyl Ethers as Protecting Groups
The allyl group is an excellent choice for protecting hydroxyl functionalities in alcohols and phenols during multi-step syntheses. Its key advantages include ease of installation, stability to a wide range of reagents, and, most importantly, the variety of mild and selective methods for its removal (deprotection).
The selective cleavage of an allyl ether in the presence of other functional groups is a critical operation in complex molecule synthesis.
-
Transition Metal-Catalyzed Cleavage: This is the most common and mildest method. Palladium(0) catalysts, such as Pd(PPh₃)₄, are widely used in the presence of a nucleophilic scavenger (e.g., barbituric acid, dimedone, or an amine) to trap the allyl group. This method is highly efficient and tolerates a broad range of functional groups.
-
Isomerization followed by Hydrolysis: The allyl ether can be isomerized to a more labile prop-1-enyl ether using a base (like potassium tert-butoxide) or a transition metal catalyst (e.g., a ruthenium complex). The resulting enol ether is readily hydrolyzed under mild acidic conditions.
-
Oxidative Cleavage: The allyl group can be removed under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or a combination of CrO₃ and tert-butyl hydroperoxide (TBHP) can effect this transformation.
-
Reductive Cleavage: Samarium(II) iodide (SmI₂) in the presence of water and an amine provides a method for reductive cleavage of allyl ethers.
The selection of a deprotection method often depends on the substrate and the presence of other functional groups. The following table summarizes representative data for various methods.
| Method | Catalyst/Reagent | Substrate Type | Yield (%) | Conditions | Reference |
| Pd-Catalyzed | Pd(PPh₃)₄ / Barbituric Acid | Alkyl Allyl Ether | High | Room Temp, Protic Solvent | |
| Pd-Catalyzed | 10% Pd/C | Aryl Allyl Ether | High | Mild, Basic Conditions | |
| Isomerization | KOtBu then H₃O⁺ | Alkyl Allyl Ether | High | Base, then mild acid | |
| Reductive | SmI₂ / H₂O / i-PrNH₂ | Alkyl Allyl Ether | Very Good | 0 °C to Room Temp | |
| Oxidative | CrO₃ / TBHP | Alkyl Allyl Ether | 74-77% | CH₂Cl₂ |
This protocol details a common method for removing an allyl protecting group from a phenol.
-
Materials:
-
Phenyl allyl ether
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (anhydrous)
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Dissolve phenyl allyl ether (1.0 mmol) in anhydrous methanol (10 mL).
-
Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 10 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the mixture.
-
Stir at room temperature and monitor the reaction by TLC (typically complete within 1-3 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected phenol.
-
Caption: Workflow for Pd-catalyzed allyl ether deprotection.
Claisen Rearrangement
The Claisen rearrangement is a powerful, thermally-induced-sigmatropic rearrangement that forms a C-C bond. For an allyl aryl ether, heating to around 200-250 °C results in its conversion to an ortho-allylphenol. The reaction proceeds through a concerted, cyclic six-membered transition state. This intramolecular reaction is a key step in the synthesis of many complex natural products. If both ortho positions on the aromatic ring are substituted, the allyl group migrates to the para position via a subsequent Cope rearrangement.
Caption: Mechanism of the aromatic Claisen rearrangement.
Reactions of the Alkene Moiety
The double bond in allyl ethers can undergo typical electrophilic addition reactions.
-
Oxidation: Besides the oxidative cleavage of the entire allyl group, the double bond can be epoxidized or dihydroxylated.
-
Reduction: The double bond can be hydrogenated to the corresponding propyl ether using standard catalytic hydrogenation methods (e.g., H₂/Pd-C).
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond occurs readily.
-
Polymerization: The vinyl group allows allyl ethers, such as allyl glycidyl ether, to act as monomers or crosslinking agents in polymerization reactions.
Conclusion
Allyl ethers possess a rich and diverse chemistry that makes them highly valuable in modern organic synthesis. Their stability under many standard reaction conditions allows for their effective use as protecting groups, while the unique reactivity of the allyl moiety enables a range of powerful transformations, including deprotection under mild conditions and the synthetically useful Claisen rearrangement. An understanding of the interplay between their stability and reactivity is crucial for their effective application in the synthesis of complex molecules, pharmaceuticals, and advanced materials.
An In-depth Technical Guide to Allyl Methyl Ether (3-methoxyprop-1-ene) for Researchers and Drug Development Professionals
Introduction
Allyl methyl ether, systematically named 3-methoxyprop-1-ene, is a versatile organic compound characterized by the presence of both an ether linkage and a reactive allyl group. This bifunctionality makes it a valuable building block in organic synthesis and polymer chemistry. For researchers and professionals in drug development, the terminal alkene of the allyl group offers a reactive handle for a variety of conjugation and polymerization reactions, enabling its use in the development of novel drug delivery systems, biomaterials, and as a scaffold for more complex molecular architectures. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, key reactions, and potential applications in the biomedical field.
Chemical Identity and Synonyms
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its identifiers is provided below.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 3-methoxyprop-1-ene |
| Common Name | This compound |
| CAS Number | 627-40-7[1] |
| Molecular Formula | C₄H₈O[1] |
| Molecular Weight | 72.11 g/mol [1] |
| InChI Key | FASUFOTUSHAIHG-UHFFFAOYSA-N[2] |
| SMILES String | COCC=C[2] |
| Synonyms | 1-Methoxy-2-propene, 3-Methoxy-1-propene, 3-Methoxypropene, 4-Oxapent-1-ene, Ether, allyl methyl, Methyl 2-propenyl ether, Methyl allyl ether |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental setups.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 42-43 °C at 760 mmHg[2] |
| Density | 0.768 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.3803[2] |
| Flash Point | < -28.9 °C (closed cup)[2] |
| Storage Temperature | 2-8°C[2] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from allyl alcohol and a methylating agent.
Materials:
-
Allyl alcohol
-
Sodium hydride (NaH) or another suitable base (e.g., potassium hydroxide)
-
Methyl iodide or dimethyl sulfate (B86663)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a stirred suspension of sodium hydride in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of allyl alcohol in the anhydrous solvent to the cooled suspension via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium allyloxide.
-
Ether Formation: Add the methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction may be exothermic. If necessary, cool the flask to maintain a controlled reaction temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine all organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Key Reactions and Applications in Drug Development
The reactivity of the allyl group is central to the application of this compound in drug development, primarily in the synthesis of polymer-drug conjugates and hydrogels for controlled release.
Claisen Rearrangement
The Claisen rearrangement is a[3][3]-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether upon heating.[4][5][6] While this compound itself does not have the vinyl ether structure required for the classic Claisen rearrangement, understanding this reaction is crucial as allyl ethers are often intermediates in syntheses where this rearrangement is a key step. The reaction is a powerful tool for carbon-carbon bond formation.[4]
General Experimental Protocol for Aromatic Claisen Rearrangement:
Materials:
-
Allyl aryl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline or sulfolane)
Procedure:
-
Reaction Setup: Dissolve the allyl aryl ether in the high-boiling point solvent in a flask equipped with a reflux condenser under an inert atmosphere.
-
Heating: Heat the mixture to reflux (typically 180-250 °C) and maintain for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether) and wash with an acidic solution (e.g., 1 M HCl) to remove the high-boiling point amine solvent.
-
Purification: The organic layer is then washed with water and brine, dried over an anhydrous drying agent, and concentrated. The product, an ortho-allyl phenol, is purified by column chromatography or distillation.
Thiol-Ene "Click" Reaction for Bioconjugation
The thiol-ene reaction is a photo- or radical-initiated addition of a thiol to an alkene, such as the allyl group of this compound.[7] This reaction is considered a "click" reaction due to its high efficiency, stereoselectivity, and mild reaction conditions.[7] In drug development, the thiol-ene reaction is a powerful tool for conjugating polymers with pendant allyl groups to thiol-containing biomolecules, such as peptides or drugs, to form stable thioether linkages.[8][9] This is highly relevant for creating drug delivery systems.[10]
General Experimental Protocol for Photo-initiated Thiol-Ene Reaction:
Materials:
-
Polymer with pendant allyl ether groups
-
Thiol-containing molecule (drug, peptide, etc.)
-
Photoinitiator (e.g., Irgacure 2959 for aqueous systems)
-
Appropriate solvent (can be "green" solvents or aqueous buffers)[8]
Procedure:
-
Solution Preparation: Dissolve the allyl-functionalized polymer, the thiol-containing molecule, and the photoinitiator in a suitable solvent in a quartz reaction vessel.
-
UV Irradiation: Irradiate the solution with a UV lamp (e.g., at 365 nm) for a specified period. The reaction is typically rapid.
-
Monitoring and Purification: Monitor the reaction by NMR or mass spectrometry to confirm the formation of the conjugate. Purify the resulting polymer-drug conjugate by dialysis, size exclusion chromatography, or precipitation to remove unreacted starting materials and the initiator.
References
- 1. scbt.com [scbt.com]
- 2. 甲基烯丙基醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. jahrbib.sulb.uni-saarland.de [jahrbib.sulb.uni-saarland.de]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Allyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of allyl methyl ether in water and various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes detailed experimental protocols for determining these values, alongside a discussion of the theoretical principles governing the solubility of ethers.
Introduction to this compound
This compound (AME), with the chemical formula C₄H₈O, is a volatile organic compound featuring both an ether linkage and a terminal alkene group.[1] This bifunctional nature makes it a valuable reagent and building block in organic synthesis. Understanding its solubility is critical for its application in reaction media, purification processes, and formulation development.
Solubility Profile of this compound
A thorough review of chemical databases and scientific literature indicates that while qualitative solubility information is available, precise quantitative data (e.g., in g/100 mL or molarity) is not widely reported. The general solubility characteristics are summarized below.
Qualitative Solubility Summary
This compound is generally described as being soluble in organic solvents and insoluble or having limited solubility in water.[1][2] This behavior is consistent with its molecular structure: a relatively short, nonpolar allyl group and a methyl group flanking a polar ether oxygen. While the ether group can participate in hydrogen bonding as an acceptor, the overall nonpolar character of the molecule dominates its solubility properties.
Data Presentation
The following table summarizes the available qualitative solubility data for this compound. The columns for quantitative data are included to highlight the need for experimental determination.
| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Water | Insoluble / Limited[1][2][3] | Data not available |
| Ethanol (B145695) | Soluble[1] | Data not available |
| Diethyl Ether | Soluble[1] | Data not available |
| Acetone (B3395972) | Miscible (predicted) | Data not available |
| Toluene | Miscible (predicted) | Data not available |
| Hexane (B92381) | Miscible (predicted) | Data not available |
| Dimethyl Sulfoxide (DMSO) | Miscible (predicted) | Data not available |
Note: Miscibility predictions are based on the "like dissolves like" principle, where the nonpolar nature of this compound suggests good solubility in a range of common organic solvents.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions include:
-
Van der Waals forces: As a nonpolar molecule, this compound primarily interacts through London dispersion forces.
-
Dipole-dipole interactions: The ether linkage introduces a dipole moment, allowing for dipole-dipole interactions.
-
Hydrogen bonding: The oxygen atom can act as a hydrogen bond acceptor with protic solvents like water and alcohols.
In water, the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new bonds with this compound, leading to low solubility. In contrast, in nonpolar organic solvents like hexane and toluene, the van der Waals interactions are more compatible, leading to higher solubility. In polar aprotic solvents like acetone and DMSO, dipole-dipole interactions contribute to miscibility. For polar protic solvents like ethanol, a combination of dipole-dipole interactions and hydrogen bonding (with ethanol as the donor) facilitates solubility.
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, experimental determination of the solubility of this compound is necessary for applications requiring precise concentrations. The following are standard methodologies suitable for a volatile compound like this compound.
4.1. Shake-Flask Method (for Aqueous and Low-Volatile Organic Solvents)
This is a classical and reliable method for determining the equilibrium solubility of a substance in a solvent.
Methodology:
-
Preparation: A known excess of this compound is added to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass flask).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The agitation is stopped, and the mixture is allowed to stand for a sufficient time for the undissolved this compound to separate from the saturated solution. For aqueous solutions, this will typically involve the formation of a separate organic layer.
-
Sampling: A sample of the saturated solvent phase is carefully withdrawn, ensuring no undissolved solute is included. This may require centrifugation or filtration.
-
Quantification: The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy with an internal standard.
-
Calculation: The solubility is calculated from the measured concentration and expressed in the desired units (e.g., g/100 mL, mol/L).
4.2. Gas Chromatography Headspace Analysis (for Volatile Solvents)
For highly volatile solvents where the shake-flask method might be prone to errors from evaporation, headspace gas chromatography can be an effective alternative.
Methodology:
-
Calibration: A series of standards with known concentrations of this compound in the solvent of interest are prepared in sealed headspace vials.
-
Equilibration: The standards and a vial containing a saturated solution (prepared as in the shake-flask method) are placed in a headspace autosampler and allowed to equilibrate at a constant temperature.
-
Analysis: The headspace gas from each vial is automatically injected into a gas chromatograph, and the peak area corresponding to this compound is measured.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration for the standards. The concentration of the saturated solution is then determined from its peak area using the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method followed by gas chromatography analysis.
Caption: Experimental workflow for solubility determination.
Conclusion
References
An In-depth Technical Guide to the Physicochemical Properties of Allyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of allyl methyl ether, specifically its boiling point and density. The document details standardized experimental protocols for the determination of these properties, ensuring accuracy and reproducibility in a laboratory setting.
Quantitative Physicochemical Data
The boiling point and density of this compound are critical parameters for its handling, application, and purification. A summary of these properties is presented below.
| Property | Value | Conditions | Reference |
| Boiling Point | 42-43 °C | at 760 mmHg | [1][2][3] |
| 46 °C | at 760 mmHg | [4] | |
| Density | 0.768 g/mL | at 25 °C | [1][3][5] |
| 0.751 g/cm³ | Not specified | [4] |
Experimental Protocols
Accurate determination of boiling point and density is fundamental in chemical research. The following sections provide detailed methodologies for these measurements.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] The following micro-boiling point method is suitable for small sample volumes.[7]
Apparatus:
-
Thiele tube or similar heating block (e.g., MelTemp apparatus)[7][8]
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or hot plate)[7]
-
Liquid sample (this compound)
Procedure:
-
Introduce approximately 0.5 mL of this compound into the small test tube.[7]
-
Place the capillary tube, with its open end downwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube or heating block, which should contain a high-boiling point liquid (e.g., mineral oil).[9]
-
Gently heat the apparatus.[7]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]
-
Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat source.[7]
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7] Record this temperature.
Caption: Experimental workflow for boiling point determination.
Density is the mass of a substance per unit volume.[10] A common and straightforward method for determining the density of a liquid is by using a balance and a graduated cylinder or a pycnometer (density bottle).[10]
Apparatus:
-
Electronic balance
-
Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer[10][11]
-
Liquid sample (this compound)
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer (m1).[10]
-
Add a known volume of this compound to the graduated cylinder (e.g., 10 mL). If using a pycnometer, fill it completely. Record the volume (V).[10]
-
Measure and record the combined mass of the graduated cylinder/pycnometer and the liquid (m2).[10]
-
Calculate the mass of the liquid (m) by subtracting the mass of the empty container from the combined mass (m = m2 - m1).[11]
-
Calculate the density (ρ) using the formula: ρ = m / V.[10]
-
For improved accuracy, repeat the measurement multiple times and calculate the average density.[11]
Caption: Experimental workflow for density determination.
Safety and Handling
This compound is a highly flammable liquid and vapor.[12][13] It should be handled in a well-ventilated area, away from sources of ignition.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Store in a tightly closed container in a cool, dry place.[13]
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound 97 627-40-7 [sigmaaldrich.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound [stenutz.eu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. phillysim.org [phillysim.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Use of Allyl Methyl Ether as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl ether group is a versatile and robust protecting group for alcohols, widely employed in multi-step organic synthesis due to its unique combination of stability and mild deprotection conditions.[1][2] Its resilience to a variety of reagents, including strongly acidic and basic environments, makes it an excellent component of orthogonal protection strategies in the synthesis of complex molecules such as oligosaccharides and peptides.[2][3] This document provides detailed application notes and experimental protocols for the protection of alcohols as allyl ethers and their subsequent deprotection. While the focus is on the general use of allyl ethers, the principles and protocols are directly applicable to allyl methyl ethers.
Application Notes
Key Advantages:
-
Stability: Allyl ethers are stable across a broad spectrum of reaction conditions, including exposure to strong bases, nucleophiles, and many oxidizing and reducing agents.[2] They also exhibit greater stability to acidic conditions compared to other ether-based protecting groups like tetrahydropyranyl (THP) or silyl (B83357) ethers.[2]
-
Orthogonality: The methods for cleaving allyl ethers are distinct from those used for many other common protecting groups.[1][2][4] This orthogonality allows for the selective removal of the allyl group in the presence of other protecting groups such as benzyl (B1604629) (Bn), silyl ethers (e.g., TBS, DEIPS), tert-butyloxycarbonyl (tBoc), and 9-fluorenylmethoxycarbonyl (Fmoc).[4] For example, a benzyl ether can be removed by hydrogenolysis and a silyl ether by fluoride (B91410) ions, while the allyl ether remains intact.[2][4]
-
Mild Deprotection: Despite their stability, allyl ethers can be cleaved under very mild and specific conditions, most commonly involving palladium(0) catalysis.[2][5] This minimizes the risk of side reactions with sensitive functional groups within the molecule.
Considerations for Use:
-
Reagent Compatibility: While generally robust, the choice of protection and deprotection conditions should be carefully considered based on the other functional groups present in the substrate.
-
Catalyst Sensitivity: Palladium-catalyzed deprotection methods can sometimes be inhibited by the presence of certain functional groups, such as sulfur-containing moieties. In such cases, alternative deprotection methods may be required.
Experimental Protocols
Protocol 1: Protection of Alcohols as Allyl Ethers
This protocol describes a general method for the allylation of an alcohol using allyl bromide and a base.
Materials:
-
Alcohol substrate
-
Allyl bromide
-
Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)
-
Tetrabutylammonium iodide (TBAI) (catalytic amount, optional)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF or THF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add a catalytic amount of TBAI (optional, can accelerate the reaction).
-
Add allyl bromide (1.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allyl ether.
A solvent-free alternative using solid potassium hydroxide has also been reported, which can simplify the workup procedure.[6]
Protocol 2: Deprotection of Allyl Ethers using Palladium Catalysis
This is a common and mild method for the cleavage of allyl ethers.
Materials:
-
Allyl ether substrate
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Allyl scavenger (e.g., 1,3-dimethylbarbituric acid, morpholine, or tributyltin hydride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the allyl ether (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere.
-
Add the allyl scavenger (3.0 equiv).
-
Add the palladium catalyst (0.05 - 0.1 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 3: Deprotection of Allyl Ethers via Isomerization followed by Hydrolysis
This two-step sequence involves isomerization of the allyl ether to a prop-1-enyl ether, which is then hydrolyzed under mild acidic conditions.[1]
Step A: Isomerization
Materials:
-
Allyl ether substrate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the allyl ether (1.0 equiv) in anhydrous DMSO in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide (1.1 equiv) in one portion.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the isomerized product.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude prop-1-enyl ether, which can often be used in the next step without further purification.
Step B: Hydrolysis
Materials:
-
Crude prop-1-enyl ether
-
Acetone (B3395972)/Water or THF/Water
-
Mild acid (e.g., 1 M HCl, p-toluenesulfonic acid (p-TsOH))
Procedure:
-
Dissolve the crude prop-1-enyl ether in a mixture of acetone and water (e.g., 10:1).
-
Add a catalytic amount of a mild acid.
-
Stir the mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography to yield the deprotected alcohol.
Data Presentation
Table 1: Comparison of Deprotection Methods for Allyl Ethers
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Palladium Catalysis | Pd(PPh₃)₄, Allyl Scavenger | Room Temperature, Neutral pH | Very mild, high yielding, compatible with many functional groups.[5] | Catalyst can be expensive and sensitive to air/impurities. |
| Isomerization-Hydrolysis | 1. KOtBu in DMSO2. Mild Acid (e.g., HCl, p-TsA) | Room Temperature | Avoids transition metals. | Requires a two-step process; strong base may not be suitable for all substrates.[1] |
| Oxidative Cleavage | OsO₄ (cat.), NaIO₄ | Room Temperature, Neutral pH | One-pot procedure. | Uses stoichiometric amounts of oxidant. |
| Nickel Catalysis | Ni-H precatalyst, Brønsted acid | Not specified | Tolerates a broad range of functional groups.[1] | Requires a specific nickel precatalyst. |
| Samarium(II) Iodide | SmI₂/H₂O/i-PrNH₂ | Not specified | Selective for unsubstituted allyl ethers.[1] | Reagent is moisture-sensitive. |
| DMSO-Sodium Iodide | DMSO, NaI (catalytic) | Heating | Inexpensive reagents, simple conditions.[7] | May require elevated temperatures; not suitable for all substrates.[7] |
Visualizations
Experimental Workflow: Protection and Deprotection Cycle
Caption: Workflow for alcohol protection as an allyl ether and subsequent deprotection.
Reaction Mechanisms
Caption: Simplified mechanisms for allyl ether formation and cleavage.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Palladium-Catalyzed Deprotection of Allyl Methyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl protecting group is widely utilized in organic synthesis for the protection of alcohols, including phenols, due to its stability under a variety of reaction conditions, such as acidic and basic environments.[1] The deprotection of allyl ethers under mild conditions is crucial, particularly in the synthesis of complex molecules and in drug development, where sensitive functional groups must be preserved. Palladium-catalyzed reactions offer an efficient and selective method for the cleavage of allyl ethers. This document provides detailed application notes and experimental protocols for the palladium-catalyzed deprotection of allyl methyl ethers.
Reaction Mechanism
The palladium-catalyzed deprotection of allyl ethers typically proceeds through the formation of a π-allyl palladium complex. The catalytic cycle can be summarized as follows:
-
Oxidative Addition: A palladium(0) catalyst, often a complex with phosphine (B1218219) ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), reacts with the allyl ether to form a π-allyl palladium(II) complex.[2]
-
Nucleophilic Attack: A nucleophile, often referred to as an "allyl scavenger," attacks the π-allyl complex. This regenerates the palladium(0) catalyst and forms an allylated scavenger and the deprotected alcohol. Common scavengers include amines, β-dicarbonyl compounds, and hydride sources.[3]
Advantages of Palladium-Catalyzed Deprotection
-
Mild Reaction Conditions: Deprotection can often be achieved at room temperature and under neutral or slightly basic conditions, preserving sensitive functional groups.[1][4]
-
High Selectivity: It is possible to selectively cleave allyl ethers in the presence of other protecting groups. For instance, aryl allyl ethers can be cleaved selectively in the presence of alkyl allyl ethers.[4][5][6]
-
Compatibility: The reaction conditions are compatible with a wide range of functional groups.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various palladium-catalyzed deprotection reactions of allyl ethers.
Table 1: Deprotection of Aryl Allyl Ethers using Pd(PPh₃)₄ and K₂CO₃ in Methanol [4]
| Substrate | Product | Yield (%) |
| 4-Methoxyphenyl allyl ether | 4-Methoxyphenol | 95 |
| 4-Chlorophenyl allyl ether | 4-Chlorophenol | 92 |
| 4-Nitrophenyl allyl ether | 4-Nitrophenol | 85 |
| Phenyl allyl ether | Phenol | 97 |
Table 2: Deprotection using Polymethylhydrosiloxane (PMHS), ZnCl₂, and Pd(PPh₃)₄ [2]
| Substrate | Time (h) | Yield (%) |
| 4-Phenylbenzyl allyl ether | 3 | 95 |
| Cholesteryl allyl ether | 4 | 92 |
| N-Allyl-N-tosylaniline | 3 | 94 |
| Allyl benzoate | 3 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Deprotection of Aryl Allyl Ethers
This protocol is adapted from a mild deprotection strategy effective for aryl allyl ethers.[4][5]
Materials:
-
Aryl allyl ether (1.0 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl allyl ether and methanol.
-
Flush the flask with an inert atmosphere.
-
Add potassium carbonate and Pd(PPh₃)₄ to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection using Polymethylhydrosiloxane (PMHS) and Zinc Chloride
This protocol describes a mild and selective method for the cleavage of the allyl group from ethers, amines, and esters.[2]
Materials:
-
Allyl ether substrate (1 mmol)
-
Polymethylhydrosiloxane (PMHS) (120 mg, 2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mg)
-
Zinc chloride (ZnCl₂) (25 mg)
-
Tetrahydrofuran (THF) (8 mL)
Procedure:
-
To a stirred solution of the substrate in THF, add polymethylhydrosiloxane, tetrakis(triphenylphosphine)palladium(0), and zinc chloride.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction by TLC (typically 3-5 hours).
-
After completion, dilute the mixture with water (5 mL).
-
Extract with diethyl ether (2 x 10 mL).
-
Wash the combined organic layers with brine solution (8 mL) and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution and purify the product by chromatography.
Visualizations
Reaction Mechanism
Caption: Catalytic cycle of palladium-catalyzed allyl ether deprotection.
Experimental Workflow
Caption: General experimental workflow for deprotection.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 5. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Allyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methyl ether (AME) and other allyl ethers are a class of unsaturated compounds that have traditionally been challenging to polymerize to high molecular weight polymers using conventional methods.[1][2] Standard free-radical polymerization techniques often result in low molecular weight oligomers due to a process known as degradative chain transfer, where the kinetic chain is terminated.[2] Similarly, conventional cationic polymerization of allyl ethers is generally not effective.[1]
However, recent advancements have led to novel polymerization strategies that overcome these limitations, enabling the synthesis of high molecular weight polymers from allyl ether monomers. These methods open up new possibilities for creating advanced materials with potential applications in various fields, including biomedicine and materials science.[1][3]
This document provides detailed application notes and protocols for two promising polymerization methods for allyl ethers: Tandem Isomerization/Cationic Polymerization (TICAP) and Photoinduced Radical-Mediated [3+2] Cyclization (RMC).
Tandem Isomerization/Cationic Polymerization (TICAP)
The TICAP method is a novel approach that circumvents the inherent difficulties of polymerizing allyl ethers. The process involves an initial isomerization of the allyl ether to its more reactive enol ether (propenyl ether) form, catalyzed by a transition metal complex. This is immediately followed by the spontaneous cationic polymerization of the enol ether, resulting in high molecular weight polymers.[1]
Reaction Mechanism
The overall process can be visualized as a two-step sequence where the slow isomerization is the rate-determining step, followed by a rapid polymerization.
Caption: Mechanism of Tandem Isomerization/Cationic Polymerization (TICAP).
Quantitative Data for TICAP of Prototypical Allyl Ethers
The following table summarizes results from the polymerization of various allyl ethers using the TICAP method with a [Co₂(CO)₈]/silane catalyst system. This data demonstrates the capability of this method to produce high molecular weight polymers.[1]
| Monomer | Catalyst System | Polymer Molecular Weight (Mw) | Polymer Structure |
| Allyl Phenyl Ether | [Co₂(CO)₈] / (C₆H₅)₂SiH₂ | 21,300 | Linear |
| Allyl Benzyl Ether | [Co₂(CO)₈] / (C₆H₅)₂SiH₂ | 18,500 | Linear |
| Allyl Propyl Ether | [Co₂(CO)₈] / (C₆H₅)₂SiH₂ | 24,000 | Linear |
| Allyl Butyl Ether | [Co₂(CO)₈] / (C₆H₅)₂SiH₂ | 29,500 | Linear |
| 1,4-Butanediol Diallyl Ether | [Co₂(CO)₈] / (C₆H₅)₂SiH₂ | 22,000 | Linear |
| Allyl Glycidyl Ether | [Co₂(CO)₈] / (C₆H₅)₂SiH₂ | 19,800 | Linear |
Data adapted from a study on novel tandem isomerization/cationic polymerization of allyl ethers.[1]
Experimental Protocol: TICAP of this compound
This protocol is based on the general procedure for the TICAP of allyl ethers.[1]
Materials:
-
This compound (monomer)
-
Dicobalt octacarbonyl [Co₂(CO)₈] (catalyst)
-
Diphenylsilane (B1312307) (co-catalyst/initiator)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Ethanol (B145695) (for precipitation)
-
n-Decane (internal standard for conversion analysis, optional)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Workflow:
Caption: Experimental workflow for TICAP of this compound.
Procedure:
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a nitrogen or argon atmosphere.
-
Charging the Flask: The flask is charged with this compound (e.g., 5.0 g, specific moles to be calculated) and anhydrous solvent (e.g., 10 mL).
-
Catalyst Addition: A catalytic amount of dicobalt octacarbonyl (e.g., 0.025 g, adjust based on desired monomer/catalyst ratio) is added to the stirred solution.
-
Initiation: The reaction is initiated by the rapid, dropwise addition of diphenylsilane (e.g., 0.1 mL, adjust based on desired catalyst/co-catalyst ratio) via syringe.
-
Reaction: The reaction mixture is stirred vigorously at room temperature. Polymerization is often rapid and may be accompanied by gas evolution and an increase in viscosity. The reaction can be monitored by techniques like real-time IR spectroscopy by observing the disappearance of the allyl double bond peak (~1648 cm⁻¹).[1]
-
Work-up: After the reaction is complete (typically within minutes to a few hours), the viscous solution is diluted with a small amount of solvent and poured into a large volume of cold ethanol to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed with ethanol, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR spectroscopy to confirm its structure.
Photoinduced Radical-Mediated [3+2] Cyclization (RMC)
Recent studies have proposed an alternative mechanism to the traditional free-radical addition for the photopolymerization of allyl ethers.[4][5] This Radical-Mediated Cyclization (RMC) mechanism suggests that polymerization does not proceed by addition to the double bond, but rather through a three-step process initiated by hydrogen abstraction.[2][4][5]
Reaction Mechanism
-
Hydrogen Atom Transfer (HAT): A radical from a photoinitiator abstracts an allylic hydrogen from the monomer, creating a stabilized allyl ether radical.
-
Cyclization: This radical then attacks the double bond of a second monomer molecule, forming a five-membered cyclopentane-like ring radical.
-
Chain Propagation: The newly formed ring radical abstracts an allylic hydrogen from a third monomer molecule, propagating the chain.
Caption: Proposed mechanism of Photoinduced Radical-Mediated Cyclization (RMC).
Thermodynamic Data for AME Radical Reactions
Quantum chemistry calculations have been used to compare the thermodynamics of the traditional Free-Radical Addition (FRA) versus the initial Hydrogen Atom Transfer (HAT) step in the RMC mechanism for this compound (AME).[4]
| Initiator Radical | Reaction Type | ΔH (kcal·mol⁻¹) |
| Benzoyl | HAT | -24.1 |
| Benzoyl | FRA (to Cα) | -13.0 |
| Benzoyl | FRA (to Cβ) | -21.2 |
| Methoxy | HAT | -17.6 |
| Methoxy | FRA (to Cα) | -17.2 |
| Methoxy | FRA (to Cβ) | -25.0 |
Data adapted from a DFT study on allyl monomer polymerization.[4] The data indicates that for the benzoyl radical, HAT is thermodynamically more favorable than addition to the α-carbon and comparable to addition to the β-carbon, lending support to the RMC hypothesis.
Experimental Protocol: Photopolymerization of this compound via RMC
This protocol is a general guide based on photopolymerization studies of allyl ethers.[4][5]
Materials:
-
This compound (monomer)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, HMPP)
-
UV light source (with controlled wavelength and intensity)
-
Reaction vessel suitable for photopolymerization (e.g., quartz tube, thin film between plates)
-
Nitrogen or Argon gas supply
-
Solvent for purification (e.g., methanol, acetone)
Procedure:
-
Sample Preparation: Mix this compound with a small percentage of the chosen photoinitiator (e.g., 1-3 wt%).
-
Inert Atmosphere: Place the monomer-initiator mixture in the reaction vessel. If the reaction is sensitive to oxygen, purge the vessel with nitrogen or argon for several minutes to create an inert atmosphere.
-
Irradiation: Expose the sample to a UV light source of appropriate wavelength (e.g., 365 nm) and intensity. The reaction can be carried out at room temperature.
-
Monitoring: The progress of the polymerization can be monitored in real-time using FT-IR spectroscopy by observing the decrease in the intensity of the C=C stretching vibration of the allyl group.[4]
-
Termination: The polymerization is terminated by switching off the UV light source.
-
Purification: The resulting polymer can be purified by dissolving the sample in a suitable solvent and precipitating it in a non-solvent to remove unreacted monomer and initiator fragments.
-
Drying and Characterization: The purified polymer is dried under vacuum and can be analyzed using GPC, NMR, and other standard polymer characterization techniques.
Copolymerization and Other Considerations
This compound can also be used as a comonomer or an additive in polymerization reactions. In radical polymerizations with monomers like styrene, methyl methacrylate, or acrylonitrile, allyl ethers can act as chain transfer agents, which tends to retard the reaction rate and lower the molecular weight of the resulting polymer.[6][7] However, this property can be exploited to control polymer architecture.
Furthermore, polyethylene (B3416737) glycol allyl methyl ethers (PGAME) are important macromonomers used in various industrial applications, including as foam stabilizers and emulsifiers.[8] The synthesis of these materials typically involves the Williamson ether synthesis, reacting an allyl halide with a polyethylene glycol methyl ether.[9]
Conclusion
While the direct polymerization of this compound has historically been challenging, modern techniques such as Tandem Isomerization/Cationic Polymerization and Photoinduced Radical-Mediated Cyclization provide effective pathways to synthesize high molecular weight polymers. These methods, along with its use in copolymerization, expand the utility of AME as a versatile monomer for creating functional polymers for a range of applications in research and industry. The provided protocols offer a foundation for researchers to explore the polymerization of this and other allyl ether monomers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. research.lancaster-university.uk [research.lancaster-university.uk]
- 8. irochemical.com [irochemical.com]
- 9. CN102443164A - Allyl polyethylene glycol monomethyl ether and synthetic method - Google Patents [patents.google.com]
Application of Allyl Methyl Ether in the Synthesis of Pharmaceutical Intermediates
Abstract
Allyl ethers, including allyl methyl ether, serve as versatile and robust protecting groups for hydroxyl functionalities in the multistep synthesis of complex pharmaceutical intermediates. Their stability under a wide range of reaction conditions, coupled with the mild and specific methods available for their removal, makes them an invaluable tool for medicinal chemists and process development scientists. This application note details the use of the allyl group for the protection of the hydroxyl moiety in the synthesis of a key chiral building block, (S)-O-Allyl-N-Boc-serine methyl ester, a valuable intermediate for various therapeutic agents. Detailed experimental protocols for both the protection (allylation) and deprotection steps are provided, along with quantitative data and workflow visualizations.
Introduction
In the synthesis of active pharmaceutical ingredients (APIs), the selective protection and deprotection of functional groups is a cornerstone of strategy and execution. The hydroxyl group, being one of the most common and reactive functionalities, often requires protection to prevent unwanted side reactions. The ideal protecting group should be easy to introduce, stable to various reaction conditions, and readily removable under mild conditions that do not affect other sensitive parts of the molecule.
The allyl group has emerged as a highly effective protecting group for alcohols and phenols.[1][2] It is typically introduced via a Williamson ether synthesis, reacting the alcohol with an allyl halide, such as allyl bromide, in the presence of a base. While this compound itself is less commonly used as the direct allylating agent in laboratory-scale synthesis compared to allyl halides, the resulting O-allyl ether is the key functional moiety. The stability of the allyl ether to both acidic and basic conditions allows for a high degree of orthogonality in complex synthetic sequences.[1]
Deprotection of allyl ethers is most commonly achieved through palladium-catalyzed reactions, which are highly efficient and proceed under neutral conditions, thus preserving other sensitive protecting groups like Boc and Fmoc.[1][3] This application note will focus on the synthesis of (S)-O-Allyl-N-Boc-serine methyl ester, a versatile chiral intermediate used in the synthesis of various pharmaceutical candidates, including antiviral and anticancer agents.[4][5]
Key Applications in Pharmaceutical Synthesis
The use of allyl ethers as protecting groups is particularly prominent in the synthesis of:
-
Peptides and Peptidomimetics: The side chains of amino acids such as serine, threonine, and tyrosine contain hydroxyl groups that require protection during peptide synthesis. The allyl ether provides robust protection that is orthogonal to the commonly used N-terminal Boc and Fmoc protecting groups.[6]
-
Carbohydrate-Based Therapeutics: The synthesis of complex carbohydrates and nucleoside analogues often involves the selective protection of multiple hydroxyl groups. Allyl ethers offer a reliable protection strategy in this context.
-
Chiral Building Blocks: The synthesis of enantiomerically pure intermediates is crucial in modern drug development. Allyl ethers are used to protect hydroxyl groups in chiral molecules during synthetic transformations.[5]
Experimental Protocols
Protocol 1: Synthesis of (S)-O-Allyl-N-Boc-serine methyl ester (Protection)
This protocol describes the O-allylation of the hydroxyl group of (S)-N-Boc-serine methyl ester using allyl bromide and sodium hydride.
Reaction Scheme:
Figure 1. Synthesis of (S)-O-Allyl-N-Boc-serine methyl ester.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (S)-N-Boc-serine methyl ester | 219.24 | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 12.0 | 1.2 |
| Allyl Bromide | 120.98 | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - |
| Diethyl Ether | - | - | - |
| Saturated aq. NH4Cl | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
To a stirred suspension of sodium hydride (12.0 mmol, 1.2 equiv) in anhydrous DMF (20 mL) at 0 °C under an inert atmosphere, a solution of (S)-N-Boc-serine methyl ester (10.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Allyl bromide (15.0 mmol, 1.5 equiv) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired (S)-O-Allyl-N-Boc-serine methyl ester.
Expected Yield: 85-95%
Protocol 2: Deprotection of (S)-O-Allyl-N-Boc-serine methyl ester
This protocol describes the removal of the allyl protecting group using a palladium catalyst.
Reaction Scheme:
Figure 2. Deprotection of the allyl ether.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (S)-O-Allyl-N-Boc-serine methyl ester | 259.31 | 5.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.25 | 0.05 |
| Phenylsilane | 108.22 | 10.0 | 2.0 |
| Dichloromethane (B109758) (DCM), anhydrous | - | - | - |
Procedure:
-
To a solution of (S)-O-Allyl-N-Boc-serine methyl ester (5.0 mmol, 1.0 equiv) in anhydrous dichloromethane (25 mL) under an inert atmosphere, tetrakis(triphenylphosphine)palladium(0) (0.25 mmol, 0.05 equiv) is added.
-
Phenylsilane (10.0 mmol, 2.0 equiv) is then added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete deprotection.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the deprotected (S)-N-Boc-serine methyl ester.
Expected Yield: >90%
Data Summary
The following table summarizes the typical yields for the protection and deprotection reactions.
| Reaction Step | Starting Material | Product | Reagents | Yield (%) |
| Protection | (S)-N-Boc-serine methyl ester | (S)-O-Allyl-N-Boc-serine methyl ester | Allyl Bromide, NaH | 85-95 |
| Deprotection | (S)-O-Allyl-N-Boc-serine methyl ester | (S)-N-Boc-serine methyl ester | Pd(PPh3)4, Phenylsilane | >90 |
Logical Workflow
The overall synthetic strategy involving the use of an allyl protecting group can be visualized as a logical workflow.
Figure 3. General workflow for using an allyl protecting group.
Conclusion
The allyl ether is a highly effective and versatile protecting group for hydroxyl functions in the synthesis of pharmaceutical intermediates. Its ease of introduction, stability to a broad range of reaction conditions, and, most importantly, its selective removal under mild, neutral conditions make it a valuable tool in modern organic synthesis. The synthesis of (S)-O-Allyl-N-Boc-serine methyl ester serves as a prime example of its application in the preparation of valuable chiral building blocks for the pharmaceutical industry. The detailed protocols provided herein offer a practical guide for researchers and scientists in drug development.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 3. New L-Serine Derivative Ligands as Cocatalysts for Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. blogs.rsc.org [blogs.rsc.org]
Application Notes and Protocols: The Claisen Rearrangement of Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. Discovered by Rainer Ludwig Claisen in 1912, this[1][1]-sigmatropic rearrangement transforms allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or o-allylphenols, respectively.[1][2][3] The reaction is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state, making it highly stereospecific.[4][5] This high degree of stereocontrol, coupled with its ability to construct complex molecular architectures, has rendered the Claisen rearrangement indispensable in the total synthesis of natural products and the development of novel pharmaceutical agents. These application notes provide a detailed overview of the mechanism, experimental protocols for key variations, and quantitative data to guide synthetic applications.
Mechanism of Action
The Claisen rearrangement is a pericyclic reaction involving the concerted movement of six electrons through a cyclic transition state.[2][4] The reaction is typically thermally induced, although Lewis acids can be used to accelerate the transformation, often under milder conditions.[3][6]
1. Rearrangement of Allyl Vinyl Ethers: Allyl vinyl ethers, when heated, rearrange to form γ,δ-unsaturated aldehydes or ketones. The reaction equilibrium strongly favors the carbonyl product due to the formation of a thermodynamically stable carbon-oxygen double bond.[5] The transition state preferentially adopts a chair-like conformation to minimize steric interactions, which dictates the stereochemical outcome of the reaction.[3][7]
2. Rearrangement of Allyl Aryl Ethers (Aromatic Claisen Rearrangement): Heating an allyl aryl ether initiates the[1][1]-sigmatropic shift, forming a non-aromatic cyclohexadienone intermediate.[7][8] This intermediate rapidly undergoes tautomerization to restore aromaticity, yielding the final o-allylphenol product.[7] If both ortho positions on the aromatic ring are blocked, the allyl group can migrate to the para position through a subsequent Cope rearrangement.[3]
Visualized Reaction Pathways
Experimental Protocols & Data
The classical Claisen rearrangement often requires high temperatures.[8] However, several variations have been developed to proceed under milder conditions or to accommodate different functional groups. Below are protocols for three common and synthetically useful variations.
Protocol 1: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement
This method utilizes Lewis acids and microwave irradiation to dramatically reduce reaction times and improve yields for the rearrangement of allyl aryl ethers.
Methodology:
-
Place the allyl aryl ether (12.5 mmol) and fused zinc chloride (ZnCl₂) (44.7 mmol) in a 100 mL borosilicate flask equipped with a loose-fitting funnel.
-
Add a minimal amount of a high-boiling solvent such as xylene (5.0 mL).
-
Subject the reaction mixture to microwave irradiation at 720W. The reaction is run in cycles of 30 seconds on, followed by a cooling period.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Total irradiation time typically ranges from 5 to 8 minutes.
-
After completion, cool the mixture to room temperature and pour it into water (80 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure to yield the crude o-allylphenol.
-
Purify the product via flash column chromatography.
Quantitative Data Summary:
| Substrate | Catalyst | Time (min) | Yield (%) | Reference |
| Allyl Phenyl Ether | ZnCl₂ | 5.0 | 79 | |
| Allyl Phenyl Ether | BF₃·OEt₂ | 5.5 | 85 | |
| 1-Allyloxy-2-methylbenzene | ZnCl₂ | 6.0 | 78 | |
| 1-Allyloxy-2-methylbenzene | BF₃·OEt₂ | 6.5 | 86 |
Protocol 2: Ireland-Claisen Rearrangement
This variation converts an allylic ester into a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, allowing the reaction to proceed at much lower temperatures than the classic thermal rearrangement.[2][9]
Methodology:
-
Dissolve the allylic ester (1.0 eq) in anhydrous toluene (B28343) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF, 2.0 eq) to the solution and stir for 30 minutes at -78 °C to form the enolate.[9]
-
Add chlorotrimethylsilane (B32843) (TMSCl) (2.5 eq) to trap the enolate as a silyl ketene acetal.[9]
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.[9]
-
Quench the reaction by adding 0.5 N aqueous HCl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting γ,δ–unsaturated carboxylic acid by flash column chromatography. A representative yield for this procedure is approximately 80%.[9]
Protocol 3: Johnson-Claisen Rearrangement
This protocol is a reliable method for synthesizing γ,δ-unsaturated esters from allylic alcohols and orthoesters, avoiding the need to handle potentially unstable vinyl ethers.[10][11]
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the allylic alcohol (1.0 eq).
-
Add a significant excess of triethyl orthoacetate (5.0 - 10.0 eq), which acts as both reactant and solvent.[10]
-
Add a catalytic amount of a weak acid, such as propionic acid (0.1 - 0.3 eq).[10]
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess triethyl orthoacetate and propionic acid under reduced pressure.
-
Purify the residue by distillation or flash column chromatography to yield the γ,δ-unsaturated ester.
Quantitative Data Summary:
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Allylic Alcohol | Triethyl Orthoacetate | Propionic Acid (cat.), Heat (100-200 °C) | γ,δ-Unsaturated Ester | Varies (often high) | [2][5] |
| 3-Methyl-2-buten-1-ol | Triethyl Orthoacetate | Propionic Acid (cat.), Reflux | Ethyl 5-methyl-4-hexenoate | >75 (Typical) | [10] |
Experimental Workflow Visualization
Applications in Drug Development and Synthesis
The Claisen rearrangement is a cornerstone reaction for introducing allyl groups into molecules with high stereochemical fidelity, a common requirement in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).
-
Natural Product Synthesis: The reaction is a key step in the synthesis of numerous natural products, including alkaloids, terpenoids, and macrolides. For instance, the Eschenmoser-Claisen rearrangement was famously used in the total synthesis of morphine.[2]
-
Pharmaceutical Intermediates: It provides access to γ,δ-unsaturated carbonyl compounds and substituted phenols, which are versatile intermediates for further functionalization in drug discovery programs.[1]
-
Stereocenter Control: The predictable, chair-like transition state allows for the reliable transfer of chirality, making it a valuable tool for constructing stereochemically complex molecules from simpler, achiral or chiral precursors.[3]
Conclusion
The Claisen rearrangement and its variants offer a robust and stereoselective method for C-C bond formation. By selecting the appropriate protocol—whether thermal, Lewis acid-catalyzed, or a modern named variant like the Ireland-Claisen—researchers can effectively synthesize complex molecular targets. The detailed protocols and quantitative data provided herein serve as a practical guide for the successful application of this foundational reaction in research and development settings.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. name-reaction.com [name-reaction.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Acidic Cleavage of Allyl Methyl Ether with HBr or HI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acidic cleavage of ethers is a fundamental transformation in organic synthesis, crucial for the deprotection of hydroxyl groups and the formation of alkyl halides. Allyl ethers, in particular, are valuable protecting groups due to their stability under various conditions. This document provides detailed application notes and protocols for the acidic cleavage of allyl methyl ether using hydrobromic acid (HBr) and hydroiodic acid (HI). The reaction proceeds via a nucleophilic substitution mechanism, yielding allyl halide and methanol (B129727). Due to the stability of the intermediate allylic carbocation, the reaction with this compound is expected to proceed readily.[1][2][3]
Reaction Mechanism
The acidic cleavage of this compound with HBr or HI proceeds through a two-step mechanism. First, the ether oxygen is protonated by the strong acid (HBr or HI) to form a good leaving group (methanol).[3][4] Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile.
Given that allyl groups can form stable carbocations, the cleavage of this compound is anticipated to follow an S_N1 pathway.[1][2][3] In this mechanism, the protonated ether dissociates to form a resonance-stabilized allyl carbocation and methanol. The halide ion then attacks the carbocation to form the allyl halide.
Alternatively, if the reaction were to proceed via an S_N2 mechanism, the halide ion would attack the less sterically hindered methyl group, leading to methyl halide and allyl alcohol. However, the stability of the allyl carbocation makes the S_N1 pathway more favorable.
Products and Regioselectivity
The major products of the acidic cleavage of this compound are allyl halide (allyl bromide or allyl iodide) and methanol. If an excess of the hydrohalic acid is used, the initially formed methanol can be further converted to methyl halide.[5]
The regioselectivity of the cleavage is dictated by the reaction mechanism. In the case of this compound, the S_N1 pathway favors the formation of the allyl halide due to the stability of the allylic carbocation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the acidic cleavage of ethers to form allyl halides. While specific data for this compound is not extensively reported, the data for the analogous reaction of allyl alcohol provides a strong reference for expected outcomes.
| Reagent | Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 48% HBr / H₂SO₄ | Allyl Alcohol | Distillation | 30-60 min | 92-96 | Organic Syntheses |
| HI (conc.) | General Ethers | Varies | Varies | Generally high | General Textbook Knowledge |
Experimental Protocols
Protocol 1: Cleavage of this compound with HBr (Adapted from the synthesis of Allyl Bromide)
This protocol is adapted from a well-established procedure for the synthesis of allyl bromide from allyl alcohol, which is expected to have similar reactivity to the cleavage of this compound.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄)
-
5% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask with distillation head and condenser
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped for distillation, cautiously add a solution of 48% hydrobromic acid.
-
Slowly add concentrated sulfuric acid to the flask while cooling and swirling.
-
Add this compound to the reaction mixture.
-
Gently heat the mixture. The allyl bromide will begin to distill.
-
Collect the distillate, which consists of allyl bromide and water.
-
Wash the distillate with a 5% sodium carbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Purify the allyl bromide by fractional distillation, collecting the fraction boiling at 69-72 °C.
Expected Outcome:
Based on analogous reactions, a high yield (in the range of 90-95%) of allyl bromide is expected.
Protocol 2: General Protocol for Cleavage of this compound with HI
This is a general protocol for ether cleavage using hydroiodic acid. Reaction conditions may need to be optimized for this compound.
Materials:
-
This compound
-
57% Hydroiodic acid (HI)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Place this compound in a round-bottom flask.
-
Add a stoichiometric excess of concentrated hydroiodic acid.
-
Heat the reaction mixture to reflux for a period of 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove any iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude allyl iodide.
-
If necessary, purify the product by distillation.
Expected Outcome:
A high yield of allyl iodide is anticipated due to the high reactivity of HI in ether cleavage.
Visualizations
Caption: S_N1 mechanism for the acidic cleavage of this compound with HBr.
Caption: Experimental workflow for the synthesis of allyl bromide.
References
Synthesis of Resins from Allyl Methyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl methyl ether (AME) is a versatile monomer that, despite historical challenges in polymerization, can be converted into resins through advanced catalytic methods. Traditional radical polymerization of allyl ethers is often inefficient due to degradative chain transfer, leading to low molecular weight oligomers.[1] However, two primary strategies have emerged for the effective synthesis of poly(this compound) resins: Tandem Isomerization-Cationic Polymerization (TICAP) and Photoinduced Radical-Mediated Cyclization (RMC). This document provides detailed protocols and application notes for these synthetic routes.
Introduction
The polymerization of allyl ethers has long been a challenge in polymer chemistry. The high electron density of the double bond and the susceptibility of the allylic protons to abstraction make conventional free-radical polymerization difficult.[1][2][3] Recent advancements have opened new avenues for the synthesis of well-defined polymers from allyl ether monomers. The TICAP method circumvents the low reactivity of the allyl group by first isomerizing it to a highly reactive propenyl ether intermediate, which then readily undergoes cationic polymerization.[4] The RMC mechanism offers a different approach, proceeding through a hydrogen abstraction, cyclization, and chain transfer sequence.[2][3] These methods allow for the creation of novel polymeric architectures with potential applications in coatings, adhesives, and biomedical materials.
Tandem Isomerization-Cationic Polymerization (TICAP)
The TICAP of allyl ethers is a powerful technique that enables the synthesis of high molecular weight polymers from traditionally non-polymerizable monomers.[4] The process involves an initial in situ isomerization of the allyl ether to the corresponding 1-propenyl ether, which is highly susceptible to cationic polymerization.[4] This reaction is typically catalyzed by a transition metal complex, such as dicobalt octacarbonyl, in the presence of a hydridosilane co-catalyst.[4]
Experimental Protocol: TICAP of this compound
This protocol is adapted from the general procedure for the polymerization of alkyl allyl ethers.[4]
Materials:
-
This compound (AME), freshly distilled
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Diphenylsilane (B1312307) (Ph₂SiH₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene), if desired
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or vial under an inert atmosphere (N₂ or Ar), add dicobalt octacarbonyl (e.g., 17 mg, 0.05 mmol, 1 mol% relative to monomer).
-
Monomer Addition: Add freshly distilled this compound (e.g., 0.36 g, 5.0 mmol) to the flask containing the catalyst.
-
Initiation: Seal the flask with a rubber septum. Using a microliter syringe, inject diphenylsilane (e.g., 19 µL, 0.102 mmol, 2 mol% relative to monomer) into the solution at room temperature with vigorous stirring.
-
Polymerization: The polymerization is often rapid and exothermic.[4] Continue stirring for a predetermined time (e.g., 1-24 hours) at room temperature or with gentle heating to ensure complete conversion.
-
Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the resulting polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Collect the polymer by filtration or decantation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or THF) and re-precipitate into cold methanol to remove unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Representative Data for Alkyl Allyl Ether Polymers (via TICAP)
| Monomer | Polymer Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| 1-Allyloxyoctane | 91 | 14,000 | 27,800 | 1.98 |
| 1-Allyloxydecane | - | 14,000 | 23,000 | 1.60 |
Table 1: Molecular weight data for poly(alkyl allyl ethers) synthesized by TICAP. Data sourced from Crivello & Fan (1993).[4]
TICAP Workflow
Caption: Experimental workflow for the synthesis of poly(this compound) via TICAP.
Photoinduced Radical-Mediated Cyclization (RMC)
The RMC mechanism provides an alternative to traditional free-radical polymerization of allyl ethers. This process is initiated by a photoinitiator that, upon irradiation, abstracts an allylic hydrogen atom from the monomer to form a resonance-stabilized allyl ether radical.[2][3] This radical then reacts with the double bond of a second monomer molecule to form a five-membered cyclopentane (B165970) ring radical.[2][3] The chain propagates when this new radical abstracts a hydrogen atom from a third monomer molecule, regenerating the allyl ether radical to continue the cycle.[2][3]
RMC Signaling Pathway
Caption: Proposed mechanism for Radical-Mediated Cyclization (RMC) of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dicobalt octacarbonyl is toxic and should be handled with care.
-
This compound is flammable. Keep away from ignition sources.
-
Hydridosilanes can react with moisture to release hydrogen gas. Handle under an inert atmosphere.
References
Application Notes and Protocols for Allyl Methyl Ether in Hydrogel Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids. Their unique properties, such as high water content, porosity, and soft consistency, make them resemble living tissues, leading to their widespread use in biomedical applications including drug delivery, tissue engineering, and as scaffolds for cell culture.[1][2] The formation of a stable hydrogel network relies on the crosslinking of polymer chains, which can be achieved through physical interactions or covalent chemical bonds.[3]
Chemical crosslinking is a versatile method for creating hydrogels with robust mechanical stability.[4] Allyl-containing compounds are valuable in this context as their vinyl groups can participate in polymerization and crosslinking reactions. Allyl methyl ether, while not extensively documented as a primary crosslinking agent in readily available literature, can theoretically be employed in hydrogel synthesis through mechanisms such as free-radical polymerization or thiol-ene click chemistry. These reactions allow for the formation of a stable, covalently crosslinked hydrogel network.[1][5]
This document provides detailed, representative protocols for the synthesis of hydrogels using an allyl-containing crosslinker, exemplified by the conceptual use of this compound. It also includes methods for characterizing the resulting hydrogels and presents illustrative data to guide researchers in this area.
Crosslinking Mechanisms
Free-Radical Polymerization
In this method, a free-radical initiator is used to initiate the polymerization of a hydrophilic monomer (e.g., acrylamide). The allyl groups of the crosslinking agent, such as this compound, can co-polymerize with the monomer, forming covalent bonds that link the growing polymer chains into a three-dimensional network.[6][7] The concentration of the crosslinker is a critical parameter that influences the final properties of the hydrogel.[8][9]
Thiol-Ene Click Chemistry
Thiol-ene reactions involve the radical-mediated addition of a thiol group across a carbon-carbon double bond (the "ene" of the allyl group).[4][5] This highly efficient and specific "click" reaction can be initiated by light (photo-initiation) or heat in the presence of a suitable initiator.[5][10] For this mechanism, a polymer backbone would first need to be functionalized with either allyl or thiol groups. The crosslinking then occurs by reacting this functionalized polymer with a corresponding multi-functional thiol or allyl crosslinker.[10]
Experimental Protocols
Note: The following protocols are representative and may require optimization for specific applications and monomers.
Protocol 1: Hydrogel Synthesis via Free-Radical Polymerization
This protocol describes the synthesis of a polyacrylamide-based hydrogel, a commonly used model system, with a di-allyl crosslinker.
Materials:
-
Acrylamide (B121943) (Monomer)
-
Allyl-containing crosslinker (e.g., conceptually, a di-allyl ether)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation:
-
Prepare a solution of acrylamide and the allyl-containing crosslinker in DI water. The total monomer concentration and the molar ratio of monomer to crosslinker can be varied to tune the hydrogel's properties. (e.g., 10-30% w/v total monomer, with crosslinker at 1-5 mol% of the monomer).
-
-
Initiator Addition:
-
Add APS solution (e.g., 10% w/v in DI water) to the monomer solution. The amount of APS is typically around 0.1 mol% of the monomer.
-
-
Degassing:
-
Degas the solution for 15-20 minutes using nitrogen or argon to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Initiation of Polymerization:
-
Add TEMED (e.g., a volume equal to that of the APS solution) to the degassed solution and mix gently but quickly. TEMED accelerates the formation of free radicals from APS.
-
-
Gelation:
-
Immediately cast the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid, transparent hydrogel is formed.[6]
-
-
Purification:
-
Carefully remove the hydrogel from the mold and immerse it in a large volume of DI water to allow unreacted monomers, crosslinker, and initiator to diffuse out.
-
Change the water every 12 hours for 3-4 days to ensure complete purification.
-
Protocol 2: Hydrogel Synthesis via Thiol-Ene Photopolymerization
This protocol outlines the general steps for forming a hydrogel using a photo-initiated thiol-ene reaction. This requires a polymer backbone functionalized with allyl groups and a di-thiol crosslinker.
Materials:
-
Allyl-functionalized polymer (e.g., allyl-functionalized hyaluronic acid or polyethylene (B3416737) glycol)[10][11]
-
Di-thiol crosslinker (e.g., dithiothreitol (B142953) (DTT))[10]
-
Photoinitiator (e.g., Irgacure 2959, lithium acylphosphinate (LAP))[10][11]
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the allyl-functionalized polymer and the di-thiol crosslinker in PBS to the desired concentrations. The stoichiometric ratio of thiol to allyl groups can be varied to control the crosslink density.
-
Add the photoinitiator to the solution (e.g., 0.05-0.1% w/v) and dissolve completely, protecting the solution from light.[10]
-
-
Casting:
-
Pipette the precursor solution into a suitable mold.
-
-
Photocrosslinking:
-
Purification:
-
As in Protocol 1, swell the resulting hydrogel in a large volume of PBS or DI water to remove any unreacted components.
-
Characterization of Hydrogels
Swelling Behavior
The swelling ratio is a fundamental property of hydrogels that reflects their capacity to absorb and retain water.[2][3]
Procedure:
-
Immerse a pre-weighed, dried hydrogel sample (W_dry) in DI water or a buffer solution.
-
Allow the hydrogel to swell to equilibrium (typically 24-48 hours).
-
Remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).
-
Calculate the equilibrium swelling ratio (ESR) using the following formula:
-
ESR = (W_swollen - W_dry) / W_dry
-
An increased crosslinker concentration generally leads to a lower swelling ratio due to a more tightly crosslinked network that restricts the influx of water.[9][12]
Mechanical Properties
The mechanical properties of a hydrogel, such as its stiffness and elasticity, are crucial for its intended application, especially in tissue engineering where it should mimic the native tissue environment.[8] These properties can be measured using techniques like rheometry or uniaxial compression/tension testing.[8][13]
Procedure (Illustrative for Compression Testing):
-
Prepare cylindrical hydrogel samples of known dimensions.
-
Place a sample on the lower plate of a mechanical tester.
-
Apply a compressive force at a constant strain rate.
-
Record the resulting stress and strain.
-
The compressive modulus (a measure of stiffness) can be calculated from the initial linear region of the stress-strain curve.
Higher crosslinker concentrations typically result in a higher compressive modulus and increased mechanical strength.[8][14]
Data Presentation
The following tables present representative data for polyacrylamide hydrogels prepared with varying crosslinker concentrations. This data is illustrative and will vary depending on the specific monomer, crosslinker, and synthesis conditions used.
Table 1: Representative Swelling Ratios of Polyacrylamide Hydrogels
| Crosslinker Concentration (mol%) | Equilibrium Swelling Ratio (ESR) |
| 1.0 | 25.5 |
| 2.5 | 18.2 |
| 5.0 | 12.8 |
Note: Data is illustrative. Higher crosslinker concentration generally decreases the swelling ratio.[9][12]
Table 2: Representative Mechanical Properties of Polyacrylamide Hydrogels
| Crosslinker Concentration (mol%) | Compressive Modulus (kPa) |
| 1.0 | 25 |
| 2.5 | 60 |
| 5.0 | 110 |
Note: Data is illustrative. Higher crosslinker concentration generally increases the compressive modulus.[8][14]
Visualizations
Caption: A typical workflow for hydrogel synthesis via free-radical polymerization.
Caption: The mechanism of a radical-initiated thiol-ene click reaction.
Caption: Logical flow for the characterization of synthesized hydrogels.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Cross-linker Variation on Swelling Behavior of Hydrogels [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Cross-linker Variation on Swelling Behavior of Hydrogels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: One-pot Removal of O-allyl Protecting Groups under Oxidative Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl group is a valuable protecting group for hydroxyl functionalities in organic synthesis due to its stability under a wide range of acidic and basic conditions.[1][2] Its removal, however, often requires a two-step process involving isomerization followed by hydrolysis or oxidation.[1][3] This multi-step procedure can be time-consuming and may lead to lower overall yields. One-pot oxidative deprotection methods offer a more efficient and streamlined alternative, allowing for the direct removal of the allyl group under mild conditions.[1][3][4] These protocols are particularly advantageous in the synthesis of complex molecules, such as carbohydrates and peptides, where functional group tolerance is crucial.[4][5]
This document provides detailed application notes and experimental protocols for the one-pot oxidative removal of O-allyl protecting groups, focusing on methodologies that offer high efficiency and broad substrate scope.
Application Note 1: Mild Oxidative Cleavage using Osmium Tetroxide and Sodium Periodate (B1199274)
This method, developed by Kitov and Bundle, is a highly effective one-pot procedure for the removal of O- and N-allyl protecting groups under near-neutral pH conditions.[1][3][4] The reaction proceeds via a two-stage oxidation process. First, the allyl group undergoes dihydroxylation catalyzed by osmium tetroxide (OsO₄) to form a vicinal diol. Subsequently, sodium periodate (NaIO₄) cleaves the diol and further oxidizes the resulting aldehyde intermediate to release the deprotected alcohol.[3][4]
Reaction Principle:
The overall transformation can be summarized as follows: R-O-CH₂-CH=CH₂ → [Dihydroxylation] → R-O-CH₂-CH(OH)-CH₂(OH) → [Oxidative Cleavage] → R-OH
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the deprotection of various O-allyl ethers using the OsO₄/NaIO₄ method.
| Substrate (Allyl Ether of) | Co-oxidant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 4-Methylmorpholine (B44366) N-oxide (NMO) | Dioxane/Water | Room Temp. | 4-5 days | 73 | [3] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 4-Methylmorpholine N-oxide (NMO) | Dioxane/Water | 50-60 | 5-16 h | 60 | [3] |
| Cholesterol | 4-Methylmorpholine N-oxide (NMO) | Dioxane/Water | Room Temp. | 4 days | 85 | [3] |
| 1-O-Allyl-glycerol | 4-Methylmorpholine N-oxide (NMO) | Dioxane/Water | Room Temp. | 24 h | 90 | [3] |
Experimental Protocol: General Procedure
-
Preparation: To a solution of the O-allyl protected compound (1.0 equiv) in a mixture of dioxane and water (e.g., 2:1 v/v), add 4-methylmorpholine N-oxide (NMO) (3.0 equiv).
-
Reaction Initiation: Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.01-0.05 equiv) to the mixture.
-
Oxidative Cleavage: Add sodium periodate (NaIO₄) (3.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reactions typically take 4-5 days for completion at room temperature.[3][4] For faster reaction times, the temperature can be elevated to 50-60 °C, though this may result in slightly lower yields.[3]
-
Work-up: Upon completion, quench the reaction by adding sodium bisulfite. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.
Application Note 2: Deprotective Oxidation using Catalytic Chromium Trioxide and TBHP
An alternative one-pot method involves the use of catalytic chromium trioxide (CrO₃) with 70% tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant.[6] This protocol not only removes the O-allyl group but also oxidizes the newly liberated hydroxyl group to the corresponding carbonyl functionality in a single step.[6] This method is particularly useful when the desired product is a ketone or an aldehyde. A key advantage is the survival of other sensitive protecting groups such as -OTHP, -OTBDMS, and -OMOM ethers under these reaction conditions.[6]
Data Presentation: Substrate Scope and Yields
| Substrate | Product | Time (h) | Yield (%) | Reference |
| 1-phenylethanol-O-allyl ether | Acetophenone | 12 | 77 | [6] |
| α-phenyl hexan-1-ol-O-allyl ether | α-phenyl hexan-1-one | - | 74 | [6] |
Experimental Protocol: General Procedure
-
Preparation: Dissolve the O-allyl ether substrate in a suitable solvent such as dichloromethane.
-
Reagent Addition: Add 70% aqueous tert-butyl hydroperoxide (TBHP) followed by a catalytic amount of chromium trioxide (CrO₃).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Application Note 3: Oxidative Cleavage using an Oxoammonium Salt
A metal-free approach for the oxidative cleavage of allyl ethers utilizes an oxoammonium salt, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (4-NHAc-TEMPO⁺ BF₄⁻).[7] This method proceeds under mild heating in a biphasic solvent system to furnish the corresponding aldehydes or ketones.[7][8][9]
Data Presentation: Examples of Oxidative Cleavage
Safety Precautions
-
Osmium Tetroxide (OsO₄): is highly toxic, volatile, and can cause severe eye damage. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is often supplied and handled as a solution to minimize the risk of vapor exposure.
-
Chromium Trioxide (CrO₃): is a strong oxidant and is carcinogenic and mutagenic. Handle with appropriate PPE in a fume hood. Avoid contact with skin and inhalation.
-
Sodium Periodate (NaIO₄): is a strong oxidizing agent. Avoid contact with combustible materials.
-
tert-Butyl Hydroperoxide (TBHP): is a strong oxidant and can be explosive. Handle with care and avoid exposure to heat, sparks, or flames.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative cleavage of allyl ethers by an oxoammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative cleavage of allyl ethers by an oxoammonium salt - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Allyl Methyl Ether in Inverse-Demand Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methyl ether, an electron-rich olefin, serves as a valuable dienophile in a specific class of [4+2] cycloaddition reactions known as the Inverse-Demand Diels-Alder (DAINV) reaction. In contrast to the "normal" Diels-Alder reaction which involves an electron-rich diene and an electron-poor dienophile, the DAINV reaction utilizes an electron-poor diene and an electron-rich dienophile like this compound.[1][2][3] This reversal of electronic demand opens up synthetic pathways to highly functionalized and substituted cyclohexene (B86901) derivatives that are often inaccessible through conventional Diels-Alder reactions. The resulting products, containing a methoxymethyl substituent, are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceutical agents.
The methoxy (B1213986) group of this compound, being an electron-donating group, increases the energy of the highest occupied molecular orbital (HOMO) of the alkene. This elevated HOMO energy allows for a favorable interaction with the low-energy lowest unoccupied molecular orbital (LUMO) of an electron-deficient diene, which is the key orbital interaction that drives the DAINV reaction.[1]
Reaction Mechanism and Stereochemistry
The DAINV reaction of this compound with an electron-poor diene is a concerted, pericyclic reaction that proceeds through a cyclic transition state, forming two new sigma bonds and a six-membered ring in a single step.[4] The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product.
A prototypical example of an inverse-demand Diels-Alder reaction involves an electron-rich dienophile like a vinyl ether reacting with an electron-poor diene.[1]
Regioselectivity
The regioselectivity of the DAINV reaction with unsymmetrical dienes is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. Generally, the reaction proceeds to form the regioisomer where the electron-donating group on the dienophile and the electron-withdrawing group on the diene have a 1,2- or 1,4-relationship in the resulting cyclohexene ring.
Stereoselectivity
The Diels-Alder reaction can result in the formation of endo and exo stereoisomers. In many cases, the endo product is kinetically favored due to secondary orbital interactions in the transition state. However, the diastereoselectivity can be influenced by the specific reactants, reaction conditions, and the presence of catalysts.
Applications in Organic Synthesis
The use of this compound in DAINV reactions provides access to a variety of substituted cyclohexene derivatives. These products can be further elaborated, for example, by cleavage of the ether linkage to reveal a hydroxymethyl group, or by transformations of the double bond within the newly formed ring. This strategy is particularly useful in the construction of complex molecular scaffolds found in biologically active compounds.
Quantitative Data
While specific quantitative data for Diels-Alder reactions of this compound are not abundantly available in the literature, data from reactions with analogous electron-rich vinyl ethers provide valuable insights into expected yields and selectivities. The reactivity of the allyl group itself in DAINV reactions has been noted to be moderate, suggesting that catalytic methods may be necessary for efficient transformations.[2]
| Diene | Dienophile | Catalyst | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Tropone | Ketene diethyl acetal | Tris(pentafluoro)phenylborane | CH2Cl2 | 0 | >95 | - | [5] |
| Various electron-deficient 1-oxa-1,3-butadienes | Various vinyl ethers | Cu(OTf)2-bisoxazoline | Various | -20 to RT | Good to excellent | High | [1] |
This table presents data for analogous inverse-demand Diels-Alder reactions to illustrate typical conditions and outcomes.
Experimental Protocols
Although a specific protocol for a DAINV reaction of this compound is not detailed in the provided search results, a general procedure can be outlined based on protocols for similar reactions involving vinyl ethers and Lewis acid catalysis.
General Protocol for a Lewis Acid-Catalyzed Inverse-Demand Diels-Alder Reaction of an Electron-Rich Alkene
Materials:
-
Electron-poor diene
-
This compound (or other electron-rich alkene)
-
Lewis acid catalyst (e.g., Tris(pentafluoro)phenylborane, Cu(OTf)2, AlCl3, etc.)[6]
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere to exclude moisture. The solvent must be anhydrous.
-
Reaction Setup: To a stirred solution of the electron-poor diene in the anhydrous solvent under an inert atmosphere at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid catalyst.
-
Addition of Dienophile: Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, quench the reaction by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate for many Lewis acids).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the desired cyclohexene derivative.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure and purity.
Mandatory Visualizations
Caption: General mechanism of the Inverse-Demand Diels-Alder reaction.
References
- 1. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Allyl Methyl Ether Reaction Dynamics on Si(001) Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction dynamics of allyl methyl ether (AME) on Silicon(001) surfaces. The included protocols offer detailed methodologies for key experimental techniques used to investigate these surface reactions, enabling researchers to reproduce and build upon existing findings. The data presented are crucial for understanding the fundamental principles of surface chemistry, which can inform applications in catalysis, semiconductor functionalization, and the development of novel materials.
Introduction to this compound on Si(001)
The reaction of bifunctional organic molecules with semiconductor surfaces is a cornerstone of modern surface science, with implications for molecular electronics and tailored surface functionalization. This compound (CH₂=CHCH₂OCH₃) is a model bifunctional molecule containing both an alkene (C=C) and an ether (-O-) functional group. Studies on its interaction with the Si(001) surface reveal a fascinating chemoselectivity.
The reaction proceeds via a non-activated adsorption channel, initially forming a weakly bound intermediate state.[1][2][3] Notably, the ether group plays a predominant role in the initial adsorption dynamics, which are remarkably similar to those of monofunctional ethers like diethyl ether.[1][2][3] This initial interaction involves the formation of a dative bond between the oxygen atom of the ether and a silicon dimer atom.[4]
Following the initial adsorption, the reaction proceeds selectively through the cleavage of the ether group, while the C=C double bond remains largely unreacted at temperatures up to 300 K.[4][5] This selectivity is significant because, for the isolated functional groups on Si(001), the reaction barrier for the C=C double bond is considerably lower than that for ether cleavage.[4] The presence of both functional groups in AME alters the electronic structure, leading to an increased reactivity of the ether group and the suppression of the C=C bond reaction channel.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from experimental studies of this compound and related molecules on Si(001) surfaces.
Table 1: Initial Sticking Probabilities and Energetic Parameters
| Molecule | Surface Temperature (Ts) | Initial Kinetic Energy (Ekin) | Initial Sticking Probability (s0) | Energy Barrier Difference (εd - εa) (eV) |
| This compound (AME) | 150 K | Decreases with increasing Ekin | Decreases | 0.31 ± 0.04[1] |
| Diethyl Ether (Et₂O) | 150 K | Decreases with increasing Ekin | Decreases | 0.24 ± 0.04[1] |
| Ethylene (C₂H₄) | 150 K | Decreases with increasing Ekin | Decreases | Not explicitly stated |
Note: εd is the desorption energy from the intermediate state, and εa is the activation energy for the conversion from the intermediate to the final state.
Table 2: Comparison of Reaction Barriers for Isolated Functional Groups on Si(001)
| Functional Group | Intermediate State Binding Energy (Eb) (eV) | Conversion Barrier (Ea) (eV) |
| Ether (in Diethyl Ether) | 0.6[4] | 0.4[4] |
| C=C double bond (in Ethylene) | 0.3[4] | 0.1[4] |
Visualizing Reaction Pathways and Experimental Workflow
Diagram 1: Proposed Reaction Pathway for this compound on Si(001)
Caption: Reaction pathway of AME on Si(001) highlighting the selective ether cleavage.
Diagram 2: General Experimental Workflow
Caption: Workflow for studying AME reaction dynamics on Si(001) surfaces.
Detailed Experimental Protocols
The following protocols are synthesized from best practices in ultra-high vacuum (UHV) surface science and specific details from studies on AME and related molecules on Si(001).
Si(001) Substrate Preparation
Objective: To prepare an atomically clean and well-ordered Si(001)-(2x1) reconstructed surface.
Materials:
-
Si(001) wafer (p-type, Boron-doped, resistivity ~1-10 Ω·cm)
-
Deionized water (18 MΩ·cm)
-
Methanol (B129727) (spectroscopic grade)
-
Trichloroethylene (B50587) (optional, for initial degreasing)
Protocol:
-
Ex-situ Cleaning (Wet Chemistry):
-
Rinse the Si(001) sample with deionized water.
-
Perform ultrasonic agitation in methanol for 5-10 minutes.
-
(Optional) For heavily contaminated samples, perform a degreasing step by boiling in trichloroethylene for 15 minutes, followed by rinsing with methanol and deionized water.
-
Dry the sample with a stream of dry nitrogen gas.
-
-
In-situ Cleaning (UHV Annealing):
-
Mount the sample in the UHV chamber.
-
Ensure the base pressure of the chamber is below 1 x 10⁻¹⁰ mbar.
-
Degas the sample and sample holder by resistively heating to ~600°C for several hours.
-
Perform a series of high-temperature "flashes" to remove the native oxide layer. This typically involves resistively heating the sample to 900-1000°C for 30-60 seconds.[2]
-
Cool the sample slowly (e.g., < 2°C/s) to room temperature to ensure the formation of a well-ordered (2x1) reconstruction.
-
-
Surface Characterization:
-
Verify the surface cleanliness and structure using Low-Energy Electron Diffraction (LEED), which should show a sharp (2x1) pattern, and Auger Electron Spectroscopy (AES) or X-ray Photoelectron Spectroscopy (XPS), which should show no detectable carbon or oxygen contamination.
-
Molecular Beam Dosing
Objective: To dose the clean Si(001) surface with a well-defined flux and kinetic energy of AME molecules.
Apparatus:
-
A multi-stage differentially pumped molecular beam apparatus.
-
Nozzle (e.g., 100 µm diameter).
-
Mass spectrometer for beam characterization.
Protocol:
-
Prepare a gas mixture of AME in a carrier gas (e.g., He or H₂). The concentration of AME is typically low (e.g., 1-5%).
-
Generate a supersonic molecular beam by expanding the gas mixture through the nozzle.
-
Control the kinetic energy of the AME molecules by varying the nozzle temperature and/or the composition of the seeding gas.[1][6]
-
Position the Si(001) sample in the path of the molecular beam. The sample temperature (Ts) should be controlled and maintained at the desired value for the experiment (e.g., 150 K for studying the initial sticking probability).
-
The initial sticking probability (s₀) can be measured using the King and Wells method, which involves monitoring the partial pressure of the reactant gas with a mass spectrometer.
Surface Analysis Techniques
Objective: To determine the desorption energies and identify the species desorbing from the surface after AME adsorption.
Protocol:
-
Adsorb AME onto the clean Si(001) surface at a low temperature (e.g., 100-150 K) to a desired coverage.
-
Position a mass spectrometer in line-of-sight with the sample surface.
-
Heat the sample with a linear temperature ramp (e.g., 2-5 K/s).
-
Record the mass signals of interest (e.g., for AME and potential decomposition fragments) as a function of temperature.
-
Analyze the resulting TPD spectra to identify desorption peaks, which can be used to calculate desorption energies via methods like the Redhead analysis.
Objective: To identify the vibrational modes of the adsorbed AME and its reaction products, providing insight into the bonding geometry.
Protocol:
-
Adsorb AME onto the clean Si(001) surface at the desired temperature and coverage.
-
Direct a highly monochromatic beam of electrons (with a primary energy Ep of a few eV) onto the surface.
-
Analyze the energy of the scattered electrons at a specific angle (e.g., specular or off-specular).
-
The energy loss peaks in the HREELS spectrum correspond to the vibrational modes of the adsorbate-surface complex.
-
By comparing the observed vibrational frequencies to known values for AME and related surface species, one can determine the chemical state and orientation of the adsorbed molecules.
Objective: To obtain real-space images of the Si(001) surface after AME adsorption, revealing the adsorption sites and the structure of the resulting surface species.
Protocol:
-
Prepare a clean Si(001) surface and cool it to the desired adsorption temperature (e.g., 90 K or 300 K).
-
Dose the surface with a sub-monolayer coverage of AME.
-
Bring the STM tip into tunneling range of the surface.
-
Acquire constant-current STM images. Typical imaging conditions for organic molecules on Si(001) are a sample bias of -2.0 V to +2.0 V and a tunneling current of 50-100 pA.
-
Analyze the STM images to identify the adsorption configurations of AME and its dissociation products. STM can reveal whether the molecules adsorb on top of the silicon dimers or between them.[4]
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Allyl Methyl Ether by Distillation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of crude allyl methyl ether via distillation.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound? A1: this compound has a boiling point between 42-43 °C at standard atmospheric pressure (760 mmHg).[1][2] Some sources may list it as high as 46 °C.[3]
Q2: What are the primary impurities expected in crude this compound? A2: Common impurities can include unreacted starting materials, such as allyl alcohol or allyl halides, and byproducts like diallyl ether or residual solvents from the synthesis reaction.[4] The specific impurities will depend on the synthetic route used.
Q3: Is simple or fractional distillation recommended for purification? A3: Fractional distillation is recommended, especially when impurities have boiling points close to that of this compound.[5][6] This method provides better separation by utilizing theoretical plates to enrich the vapor with the more volatile component.[6][7]
Q4: Does this compound form azeotropes? A4: While extensive data on azeotropes for this compound is not readily available, its precursor, allyl alcohol, is known to form azeotropes with water and various organic solvents.[8][9] It is crucial to ensure the crude product is dry, as water can complicate distillation.
Q5: What are the critical safety precautions for distilling this compound? A5: this compound is highly flammable with a very low flash point of -23°C.[1][3] It is essential to keep it away from all sources of ignition, including heat, sparks, and open flames.[10] The distillation apparatus must be properly grounded to prevent static discharge. Ethers like this can also form explosive peroxides over time, so containers should be dated upon opening and tested for peroxides before distillation.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[10]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 627-40-7 |
| Molar Mass | 72.11 g/mol |
| Boiling Point | 42-43 °C @ 760 mmHg[1][2] |
| Density | 0.768 g/mL at 25 °C[1][12] |
| Refractive Index | n20/D 1.3803[2][3] |
| Flash Point | -23 °C[1][2][3] |
Table 2: Potential Impurities and Their Boiling Points
| Compound | Boiling Point (°C) | Reason for Presence |
| Diallyl Ether | 94.3 °C | Common byproduct in ether synthesis[4] |
| Allyl Alcohol | 97.0 °C | Unreacted starting material[4] |
| Methanol | 64.7 °C | Potential solvent or byproduct[13] |
| Diethyl Ether | 34.6 °C | Common extraction solvent |
| Water | 100 °C | Present from reaction work-up |
Troubleshooting Guide
Problem: The temperature reading is unstable or fluctuates during distillation.
-
Possible Cause: Uneven heating, lack of boiling chips, or a non-uniform stir rate can cause "bumping" and inconsistent vaporization.
-
Solution: Ensure a consistent heat source (e.g., a heating mantle with a controller). Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Maintain a steady stir rate throughout the process.
Problem: No distillate is being collected even though the mixture is boiling.
-
Possible Cause 1: There is a leak in the system. Vapors are escaping before reaching the condenser.
-
Solution 1: Check all glass joints to ensure they are securely sealed. Use Keck clips to secure connections. If using ground glass joints, a very light application of vacuum grease can ensure a good seal (ensure it's compatible with your product).[14]
-
Possible Cause 2: Insufficient insulation. The low boiling point of this compound means that significant heat can be lost to the surroundings, preventing vapors from reaching the condenser.[15]
-
Solution 2: Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.[7][16]
Problem: The distillation is very slow, or the "ring" of condensate stops rising up the column.
-
Possible Cause: The heating rate is too low to overcome the heat capacity of the apparatus and the heat of vaporization.[7]
-
Solution: Gradually and carefully increase the temperature of the heating mantle. The goal is to achieve a slow, steady collection rate of approximately 1-2 drops per second. Wrapping the column with an insulator can also help the vapor rise.[7][16]
Problem: The collected distillate is impure, showing poor separation.
-
Possible Cause 1: The distillation rate is too fast. Effective separation in fractional distillation requires establishing a temperature gradient in the column, which depends on multiple condensation-vaporization cycles.[6][15] Rushing the process does not allow this equilibrium to be established.
-
Solution 1: Reduce the heating rate to allow the column to function efficiently. A slow, patient distillation will yield purer fractions.[15]
-
Possible Cause 2: The fractionating column is inefficient for the required separation.
-
Solution 2: Use a longer column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.[6]
Problem: The thermometer reading is lower than the expected 42-43 °C during collection.
-
Possible Cause: The thermometer is positioned incorrectly. If the bulb is too high, it will not accurately measure the temperature of the vapor entering the condenser.[7]
-
Solution: Adjust the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures it measures the equilibrium temperature of the vapor that is about to be condensed.[7]
Experimental Protocol: Fractional Distillation of Crude this compound
1. Pre-Distillation Check:
-
Peroxide Test: Before heating, test a small aliquot of the crude this compound for the presence of peroxides using peroxide test strips. DO NOT DISTILL IF PEROXIDES ARE PRESENT. Peroxides can concentrate in the distillation pot and explode upon heating.
-
Drying: If the crude product is suspected to contain water (e.g., from an aqueous workup), dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the solid.[5][17]
2. Apparatus Setup:
-
Assemble a fractional distillation apparatus using dry glassware in a fume hood.
-
Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full with the crude ether).
-
Add a magnetic stir bar or a few boiling chips to the flask.
-
Attach a fractionating column (e.g., Vigreux) to the flask.
-
Place a distillation head (still head) atop the column.
-
Insert a thermometer with an adapter into the top of the distillation head, ensuring the bulb is positioned correctly (top of the bulb level with the bottom of the condenser arm).[7]
-
Attach a condenser to the side arm of the distillation head and secure it with a clamp. Connect the condenser to a circulating cold water source (water in at the bottom, out at the top).[7]
-
Use a collection adapter (e.g., a Perkin triangle or a simple bent adapter) to direct the flow of distillate into a pre-weighed receiving flask.
-
It is advisable to cool the receiving flask in an ice bath to minimize loss of the volatile product.[7]
-
Ensure all joints are properly sealed and clamped.
3. Distillation Procedure:
-
Begin stirring the crude this compound in the distillation flask.
-
Slowly heat the flask using a heating mantle connected to a variable power controller.
-
Observe the liquid as it begins to boil and watch for the ring of condensate to slowly rise through the fractionating column.[7]
-
The temperature on the thermometer will rise. Collect any initial low-boiling "forerun" in a separate flask until the temperature stabilizes at the boiling point of this compound (approx. 42-43 °C).
-
Once the temperature is stable, switch to a new, pre-weighed receiving flask to collect the main fraction of pure this compound.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Continue collecting the fraction as long as the temperature remains constant. If the temperature drops, it indicates the product is finished distilling.[7] If it rises sharply, a higher-boiling impurity is beginning to distill.
-
Stop the distillation before the flask boils to dryness to prevent overheating the residue and potential peroxide detonation.[14] A small amount of liquid should always be left in the distillation flask.
-
Allow the apparatus to cool completely before disassembling.
4. Post-Distillation:
-
Weigh the collected fraction to determine the yield.
-
Characterize the purified product using appropriate analytical techniques (e.g., GC-MS, ¹H NMR) to confirm purity.[4]
Mandatory Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for distillation issues.
References
- 1. This compound [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vernier.com [vernier.com]
- 7. Purification [chem.rochester.edu]
- 8. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. This compound [stenutz.eu]
- 13. CN105399610A - Technological method for preparation of allyl ether compounds - Google Patents [patents.google.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. sciencing.com [sciencing.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Allyl Methyl Ether Peroxide Management
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling allyl methyl ether by testing for and removing hazardous peroxides.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to test for peroxides in this compound?
A1: this compound, like other ethers, can form explosive peroxides upon exposure to air and light.[1][2][3] These peroxides are highly sensitive to shock, heat, and friction and can detonate violently, posing a significant safety risk, especially during processes like distillation or evaporation where they can become concentrated.[1][2][4]
Q2: How often should I test my this compound for peroxides?
A2: Upon receipt, it is crucial to label the container with the date it was opened.[5][6] Opened containers of this compound should be tested for peroxides periodically. A general guideline for ethers is to test at least every three to six months.[5][7] However, if the container has been open for an extended period or stored improperly (e.g., exposed to light or air), more frequent testing is recommended. Always test before any distillation or concentration step, regardless of the storage duration.[4][8]
Q3: What are the initial signs of peroxide formation in my this compound?
A3: Visual inspection can be the first step in identifying potentially hazardous levels of peroxides.[7] Look for the formation of crystals, a viscous liquid, or a cloudy appearance within the ether.[5][7][8] If you observe any of these signs, do not attempt to open or move the container, as the peroxides may be shock-sensitive.[5][8][9] In such cases, the container should be treated as extremely hazardous and disposed of by a licensed waste disposal contractor.[5][8]
Q4: What are the acceptable limits for peroxides in this compound for safe laboratory use?
A4: While specific limits for this compound are not defined, general guidelines for ethers are widely accepted. Peroxide concentrations below 25-30 ppm are generally considered safe for most laboratory procedures, though caution should still be exercised.[2][10] Levels between 30 and 100 ppm indicate a moderate hazard, and concentration of the ether should be avoided.[10] If peroxide levels exceed 100 ppm, the ether should not be handled and arrangements should be made for its immediate and safe disposal.[2][9][11]
Q5: Can I inhibit peroxide formation in my this compound?
A5: Yes, inhibitors can be added to slow down the rate of peroxide formation.[1] However, these inhibitors are consumed over time.[1] For purified ethers where inhibitors have been removed, peroxide formation can be more rapid.[5][8] Storing the ether under an inert atmosphere, such as nitrogen, and in a cool, dark place can also significantly reduce the rate of peroxide formation.[6][12]
Troubleshooting Guide
Issue: Positive Peroxide Test Result
If you have tested your this compound and found the presence of peroxides, the appropriate course of action depends on the concentration.
Peroxide Concentration Guidelines for Ethers
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 3 ppm | Reasonably safe for most laboratory procedures with moderate quantities.[10] |
| 3 - 30 ppm | Moderate hazard. Avoid concentration of the ether. Disposal is recommended if the ether will not be used immediately.[10] |
| > 30 - 100 ppm | High hazard. Do not concentrate. The ether should be decontaminated or disposed of promptly.[10] |
| > 100 ppm | Extreme hazard. Do not handle. Contact your institution's Environmental Health and Safety (EHS) office for immediate disposal.[2][9][11] |
Logical Flow for Handling this compound
Caption: Decision workflow for handling this compound based on peroxide detection.
Experimental Protocols
Protocol 1: Testing for Peroxides
There are two common methods for testing for peroxides in ethers: semi-quantitative test strips and a more sensitive potassium iodide test.
Method A: Peroxide Test Strips
Commercially available peroxide test strips provide a rapid and convenient method for semi-quantitative analysis.[5][8]
-
Immerse the test strip into the this compound for approximately 1 second.[5]
-
Allow the solvent to evaporate from the strip.[5]
-
Expose the reaction zone to moisture by either breathing on it multiple times or briefly dipping it in distilled water.[5]
-
Compare the resulting color to the color scale provided by the manufacturer to determine the approximate peroxide concentration.
Method B: Potassium Iodide Test
This method is more sensitive and can detect a wider range of peroxides.[10]
-
Prepare a fresh solution by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid.[6][10]
-
In a clean, dry test tube, add 1 mL of the this compound to be tested.
-
Add the potassium iodide/acetic acid solution to the ether.
-
A yellow color indicates a low concentration of peroxides, while a brown color suggests a high and potentially hazardous concentration.[8][10]
Protocol 2: Removal of Peroxides
For peroxide concentrations in the range of 30-100 ppm, the following methods can be used to purify the this compound. After treatment, the ether should always be re-tested to ensure peroxides have been removed.
Method A: Activated Alumina (B75360) Column
Passing the ether through a column of activated alumina is an effective way to remove peroxides.[5][8][10]
-
Pack a chromatography column with activated alumina. A general guideline is to use about 100g of alumina for every 100mL of ether.[8][10]
-
Carefully pour the this compound onto the top of the column and allow it to percolate through.
-
Collect the purified ether as it elutes from the column.
-
Important: The alumina will retain some peroxides and should be handled as a flammable material for disposal.[8]
Method B: Ferrous Sulfate (B86663) Wash
Shaking the ether with a freshly prepared solution of ferrous sulfate can also effectively remove peroxides.[5][8]
-
Prepare a fresh ferrous sulfate solution by dissolving 60g of ferrous sulfate heptahydrate in 110mL of water and adding 6mL of concentrated sulfuric acid.[8]
-
In a separatory funnel, gently shake the this compound with an equal volume of the ferrous sulfate solution.[10] Caution: Initial shaking should be very gentle to avoid pressure buildup.[8][10]
-
Separate the aqueous layer.
-
Repeat the washing process until a peroxide test on the ether is negative.[5]
-
Wash the ether with water to remove any remaining acid and then dry it over a suitable drying agent like anhydrous magnesium sulfate.
Experimental Workflow for Peroxide Removal
References
- 1. ehs.mit.edu [ehs.mit.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. vumc.org [vumc.org]
- 4. uwyo.edu [uwyo.edu]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. westernsydney.edu.au [westernsydney.edu.au]
- 9. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. otago.ac.nz [otago.ac.nz]
- 12. umsl.edu [umsl.edu]
Identifying common impurities in Williamson ether synthesis products
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities in Williamson ether synthesis products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the product of a Williamson ether synthesis?
A1: The most common impurities include:
-
Unreacted starting materials: Residual alcohol and alkyl halide.
-
Elimination byproducts: Alkenes formed through a competing E2 elimination reaction.[1][2]
-
C-alkylation products: In reactions involving phenoxides, alkylation can occur on the aromatic ring instead of the oxygen atom.[2][3]
-
Products of side reactions with the solvent: If a nucleophilic solvent is used, it can react with the alkyl halide.[4]
Q2: Why is an alkene the major byproduct in my reaction?
A2: Alkene formation is a result of a competing E2 elimination reaction, which is favored under certain conditions. The alkoxide, in addition to being a nucleophile, can also act as a base and abstract a proton from the alkyl halide.[1][3] This is particularly problematic with:
-
Sterically hindered alkyl halides: Secondary and tertiary alkyl halides are more prone to elimination.[2][3][4][5]
-
Sterically hindered alkoxides: Bulky bases favor elimination.[6]
-
High reaction temperatures: Higher temperatures generally favor elimination over substitution.[1][7]
Q3: How can I minimize the formation of the alkene byproduct?
A3: To favor the desired SN2 reaction and minimize elimination, consider the following strategies:
-
Substrate Selection: Whenever possible, use a primary alkyl halide. If synthesizing an unsymmetrical ether, choose the combination with the less sterically hindered halide.[6][8]
-
Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction.[1]
-
Choice of Base: Use the least sterically hindered alkoxide possible.[1]
Q4: Can unreacted starting materials contaminate my final product?
A4: Yes, incomplete reactions can leave residual alcohol and alkyl halide in your product mixture. This can be due to:
-
Insufficient reaction time: Williamson ether synthesis can take from 1 to 8 hours to complete.[2]
-
Incomplete deprotonation of the alcohol: If the base is not strong enough or used in insufficient quantity, some alcohol will remain unreacted.
-
Poor quality of reagents: Impure or degraded starting materials can lead to incomplete conversion.
Q5: What is C-alkylation and when is it a concern?
A5: C-alkylation is a side reaction that occurs when using phenoxide nucleophiles. Since the phenoxide ion is an ambident nucleophile, alkylation can occur at the oxygen atom (O-alkylation, the desired reaction) or at a carbon atom on the aromatic ring (C-alkylation).[2][3] The choice of solvent can significantly influence the ratio of O- to C-alkylation.[9][10]
Troubleshooting Guides
Problem: Low Yield of the Desired Ether
If you are experiencing a low yield of your ether product, this guide will help you identify and address the potential cause.
Logical Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pharmaxchange.info [pharmaxchange.info]
Safe handling and storage procedures for allyl methyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe handling and storage of allyl methyl ether. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Handling and Safety
???+ question "What are the primary hazards associated with this compound?"
???+ question "What personal protective equipment (PPE) should I wear when handling this compound?"
???+ question "How should I properly store this compound?"
Peroxide Formation
???+ question "My experiment is giving unexpected results. Could peroxides in my this compound be the cause?"
???+ question "How can I test for the presence of peroxides in this compound?"
???+ question "What should I do if I find an old, undated container of this compound in the lab?"
Experimental Troubleshooting (Williamson Ether Synthesis)
???+ question "I am performing a Williamson ether synthesis with this compound and my reaction is not proceeding to completion. What could be the issue?"
???+ question "My Williamson ether synthesis is producing a significant amount of alkene byproduct. How can I minimize this?"
???+ question "I am observing the formation of allyl alcohol in my reaction mixture. What is the likely cause?"
Spills and Disposal
???+ question "What is the correct procedure for cleaning up a small spill of this compound?"
???+ question "How should I dispose of waste this compound?"
Quantitative Data Summary
| Property | Value |
| Flash Point | < -28.9 °C (-20.0 °F) - closed cup |
| Boiling Point | 42-43 °C (107.6-109.4 °F) at 760 mmHg |
| Density | 0.768 g/mL at 25 °C (77 °F) |
| Storage Temperature | 2-8 °C (35.6-46.4 °F) |
Experimental Protocol: Williamson Ether Synthesis of an Allyl Ether
This protocol is a representative example for the synthesis of allyl ethers and can be adapted for specific substrates.
Materials:
-
Alcohol
-
Sodium hydride (NaH)
-
Allyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a stirred suspension of sodium hydride in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the alcohol in anhydrous diethyl ether to the cooled suspension. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating complete formation of the sodium alkoxide.
-
Ether Formation: Add allyl bromide to the reaction mixture. Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to obtain the pure allyl ether.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Troubleshooting logic for unexpected experimental results.
Technical Support Center: Optimizing Reaction Conditions for Allyl Methyl Ether Synthesis
Welcome to the technical support center for the synthesis of allyl methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for preparing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of this compound synthesis, this is typically achieved by reacting an allyl halide (e.g., allyl chloride or allyl bromide) with a methoxide (B1231860) source (e.g., sodium methoxide).[3] The reaction proceeds via an SN2 mechanism.[4]
Q2: What are the typical starting materials for the Williamson synthesis of this compound?
There are two primary combinations of reactants for the synthesis of this compound via the Williamson synthesis:
-
Route A: Allyl halide (allyl chloride or allyl bromide) and an alkali metal methoxide (like sodium methoxide).
-
Route B: Methyl halide (methyl iodide or methyl bromide) and an alkali metal allyloxide (formed from allyl alcohol and a strong base).
Route A is often preferred due to the high reactivity of allyl halides in SN2 reactions and the ready availability of sodium methoxide.
Q3: What is phase-transfer catalysis and how can it be applied to this compound synthesis?
Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a water-soluble salt and an organic-soluble substrate). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the anionic nucleophile (methoxide) from the aqueous or solid phase into the organic phase where it can react with the allyl halide.[5][6] This method can lead to higher yields, milder reaction conditions, and may not require the use of anhydrous solvents.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low to no yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive Alkoxide | Ensure the alkoxide (e.g., sodium methoxide) has not decomposed due to moisture. Use freshly prepared or properly stored alkoxide. If preparing in situ from methanol (B129727) and a base, ensure the reaction with the base is complete before adding the allyl halide. |
| Poor Quality Allyl Halide | Use freshly distilled allyl chloride or bromide, as they can degrade over time. |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can solvate the methoxide ion, reducing its nucleophilicity. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[7] |
| Reaction Temperature Too Low | While higher temperatures can favor elimination, a temperature that is too low will result in a very slow reaction rate. A typical temperature range is 50-100 °C.[7][8] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC. Williamson ether syntheses can take from 1 to 8 hours to complete.[7][8] |
Problem 2: Presence of significant amount of diallyl ether as a byproduct.
| Possible Cause | Suggested Solution |
| Side reaction of allyl halide with allyloxide | This can occur if allyl alcohol is used as a starting material and is deprotonated. If using allyl alcohol to generate the allyloxide, ensure complete deprotonation before the addition of the methyl halide. Alternatively, use methanol and an allyl halide. Diallyl ether can also be formed from the hydrolysis of the allyl halide to allyl alcohol, which then reacts.[5] |
| Contamination in starting materials | Ensure the purity of your starting materials. |
Problem 3: Formation of an alkene byproduct (propene).
| Possible Cause | Suggested Solution |
| E2 Elimination | This is a common competing side reaction, especially with stronger, bulkier bases or at higher temperatures.[4] Use a less sterically hindered base if applicable. Lowering the reaction temperature can also favor the SN2 substitution over E2 elimination. |
Problem 4: Difficulty in purifying the product.
| Possible Cause | Suggested Solution |
| Close boiling points of product and starting materials | This compound has a boiling point of 42-43 °C.[9] If unreacted allyl chloride (b.p. 45 °C) or methanol (b.p. 65 °C) are present, careful fractional distillation is required. |
| Contamination with high-boiling solvents (DMF/DMSO) | If using DMF or DMSO, remove them under high vacuum. Alternatively, perform an aqueous workup with a large volume of water to extract these polar solvents. |
Problem 5: Unexpected peaks in GC-MS or NMR analysis.
| Possible Cause | Suggested Solution |
| Isomeric byproducts | Rearrangement of the allyl group is possible under certain conditions, though less common in a standard Williamson synthesis. Analyze the fragmentation pattern in the mass spectrum and the chemical shifts in the NMR to identify the isomer. |
| Solvent impurities | Always run a blank of your solvent in the GC-MS to rule out contamination. Ensure NMR solvents are of high purity. |
| Degradation of the product | Allyl ethers can be sensitive to certain conditions. Ensure the workup and purification steps are not too harsh (e.g., overly acidic or basic conditions, excessive heat). |
Data Presentation
The following tables summarize the impact of various reaction parameters on the synthesis of allyl ethers, based on available literature.
Table 1: Effect of Base and Solvent on the Yield of Allyl Ethers in Williamson Synthesis
| Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Allyl Chloride | Sodium Methoxide | Methanol | 65-75 | 3 | 74.1 | CN105399610A[3] |
| 1-Decanol | Allyl Bromide | KOH (pellets) | None | Room Temp | 16 | 95 | Indian Academy of Sciences[10] |
| Phenol | Allyl Bromide | K2CO3 | Acetonitrile | Reflux | 6 | 95 | Example from general procedures |
| Isopropanol | Methallyl Chloride | Sodium | Isopropanol | Reflux | 16 | 57 | Sciencemadness.org[11] |
Table 2: Comparison of Conventional and Phase-Transfer Catalyzed Synthesis of Allyl Ethers
| Method | Alcohol | Allylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional | Butane-1,4-diol | Allyl Chloride | None (NaOH) | Toluene | 50 | 10 | Moderate (with byproducts) | MDPI[5] |
| PTC (L-L) | Butane-1,4-diol | Allyl Chloride | Me(n-Oct)3N+Br− | Cyclohexane | 50 | 3.5 | 88 | MDPI[5] |
| PTC (S-L) | Alcohols | Allyl Bromide | Tetrabutylammonium Bromide | None | Microwave | 0.1-0.25 | 85-95 | Example from general procedures |
Experimental Protocols
Protocol 1: Williamson Synthesis of this compound
This protocol is based on the procedure described in patent CN105399610A.[3]
Materials:
-
Methanol
-
Sodium methoxide
-
Allyl chloride
-
Anhydrous magnesium sulfate
-
Reaction flask with stirring, dropping funnel, reflux condenser, and thermometer
-
Water bath
Procedure:
-
Reaction Setup: In a 1000 mL flask equipped with a stirrer, dropping funnel, reflux condenser, and thermometer, add 500g of methanol.
-
Alkoxide Preparation: While stirring, add and dissolve 170g of sodium methoxide.
-
Reaction: After the sodium methoxide has completely dissolved, control the reaction temperature between 65-75 °C using a water bath. Uniformly add 166g of allyl chloride dropwise over 1 hour.
-
Reaction Monitoring: After the addition is complete, continue stirring and maintain the temperature for 3 hours. Monitor the reaction progress by taking samples for gas chromatography to check for the consumption of allyl chloride. The reaction is considered complete when the allyl chloride content is below 0.3%.
-
Workup and Purification:
-
Heat the reaction mixture to distill and isolate the crude product from the solid sodium chloride and unreacted sodium methoxide.
-
The collected distillate, a mixture of methanol and this compound, is then subjected to fractional distillation.
-
Collect the fraction when the temperature at the top of the column is below 60 °C.
-
Wash the collected overhead product with water to remove residual methanol.
-
Dry the product with an anhydrous drying agent like magnesium sulfate.
-
The final product is this compound with a reported yield of 74.1% and purity greater than 98%.[3]
-
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis of an Allyl Ether (General Procedure)
This is a general procedure that can be adapted for this compound synthesis.
Materials:
-
Methanol
-
Allyl chloride
-
Aqueous Sodium Hydroxide (B78521) (50%)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
An organic solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methanol, allyl chloride, and the organic solvent.
-
Catalyst and Base Addition: Add a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%). While stirring vigorously, add the aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-70 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Workup:
-
Cool the reaction mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105399610A - Technological method for preparation of allyl ether compounds - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. アリルメチルエーテル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
Preventing side reactions during the formation of allyl ethers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing common side reactions during the formation of allyl ethers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common side reaction during allyl ether synthesis via the Williamson ether synthesis, and how can it be minimized?
A1: The most prevalent side reaction is the E2 elimination of the alkyl halide to form an alkene. This is particularly problematic when using secondary or tertiary alkyl halides. To minimize this, it is crucial to use a primary allyl halide, such as allyl bromide or allyl chloride, as the electrophile. The Williamson ether synthesis proceeds via an SN2 mechanism, which is most efficient with unhindered primary alkyl halides.[1] Using a less sterically hindered alkoxide can also favor the desired SN2 reaction over E2 elimination.[2][3]
Q2: My reaction is producing significant amounts of allyl alcohol. What is the likely cause and solution?
A2: The formation of allyl alcohol is typically due to the hydrolysis of the allyl halide by residual water in the reaction mixture.[1] To prevent this, ensure that all glassware is thoroughly dried before use and that anhydrous solvents are used.[2] Handling hygroscopic reagents, such as sodium hydride, under an inert atmosphere (e.g., nitrogen or argon) is also critical to prevent the introduction of moisture.[2]
Q3: I am observing the formation of C-alkylation products instead of the desired O-alkylation when working with phenols. How can I improve the selectivity?
A3: The competition between O-alkylation (ether formation) and C-alkylation is a known issue, especially with phenoxides. To favor O-alkylation, it is important to ensure the complete formation of the phenoxide ion by using a strong base.[1] The choice of solvent also plays a crucial role; polar aprotic solvents like DMF or DMSO can help favor O-alkylation.
Q4: My reaction yield is low, and I suspect incomplete deprotonation of my starting alcohol. What can I do?
A4: Incomplete deprotonation is a common cause of low yields. Using a strong base like sodium hydride (NaH) or potassium hydride (KH) ensures the irreversible and complete formation of the alkoxide.[2] It is also important to use a sufficient amount of the base, typically a slight excess (e.g., 1.2 equivalents), to drive the deprotonation to completion.[2]
Q5: Can high temperatures negatively impact my reaction?
A5: Yes, while higher temperatures can increase the reaction rate, they can also promote side reactions. High temperatures favor the E2 elimination pathway over the SN2 substitution.[3] Additionally, volatile reactants like allyl bromide can evaporate at elevated temperatures, leading to a change in stoichiometry and lower yields.[1] It is recommended to maintain the reaction temperature within an optimal range, often between 50-80°C, and to use a condenser to prevent the loss of volatile reagents.[1]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes various methods for the synthesis of allyl ethers, providing a comparison of their key parameters and typical yields.
| Synthesis Method | Key Reagents | Typical Base/Catalyst | Solvent | Typical Yield (%) | Key Advantages & Disadvantages |
| Williamson Ether Synthesis | Alcohol + Allyl Halide | Strong Base (e.g., NaH, KH) | Aprotic (THF, DMF) | 50-95 | Pro: High versatility, clean reaction. Con: Sensitive to steric hindrance, requires strong base.[2] |
| Phase Transfer Catalysis (PTC) | Alcohol + Allyl Halide | Quaternary ammonium (B1175870) salt (e.g., TBAB) + aq. NaOH | Organic solvent (e.g., toluene) and water | >90 | Pro: High yield, milder conditions. Con: Requires a catalyst.[4] |
| Solvent-Free Williamson | Alcohol + Allyl Bromide | Solid KOH, Phase Transfer Catalyst (e.g., TBAI) | None | >90 | Pro: High yield, environmentally friendly. Con: May require longer reaction times.[2][5] |
| Acid-Catalyzed Dehydration | Alcohol + Allyl Alcohol | Strong Acid (e.g., H₂SO₄) or Acidic Resin | None (Reactants as solvent) | Variable | Pro: Atom economical. Con: Equilibrium limited, risk of symmetric ether formation.[2] |
Experimental Protocols
Protocol 1: High-Yield Williamson Ether Synthesis of an Allyl Ether
This protocol is optimized to favor the SN2 reaction and minimize elimination byproducts.
Materials:
-
Alcohol (1.0 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Allyl Bromide (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
In the flask, add the alcohol to anhydrous THF (to a concentration of approximately 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add the sodium hydride to the stirred solution. Caution: Hydrogen gas is evolved; ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add allyl bromide dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 65 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to 0 °C and cautiously quench by slowly adding saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by fractional distillation or column chromatography to obtain the pure allyl ether.[2]
Protocol 2: Solvent-Free Allyl Ether Synthesis with Phase Transfer Catalysis
This protocol provides an environmentally friendly approach with high yields.
Materials:
-
Alcohol (1.0 eq.)
-
Allyl Bromide (1.5 - 3.0 eq.)
-
Potassium hydroxide (B78521) (KOH), finely powdered (2.0 eq.)
-
Tetrabutylammonium (B224687) bromide (TBAB) (0.05 eq.)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alcohol, allyl bromide, and tetrabutylammonium bromide.
-
With vigorous stirring, add the finely powdered potassium hydroxide to the mixture.
-
Seal the flask and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to dissolve the potassium salts.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The crude product can be further purified by distillation or column chromatography.[1][5]
Visualizations
References
Thermal decomposition risks during allyl methyl ether distillation
This technical support guide is intended for researchers, scientists, and drug development professionals working with allyl methyl ether. It provides essential information on mitigating the risks associated with its thermal decomposition, primarily focusing on the formation of explosive peroxides during distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal decomposition risks when distilling this compound?
A1: The most significant risk during the distillation of this compound is the potential for the formation and concentration of explosive peroxides.[1][2] Ethers, in the presence of oxygen and light, can form peroxides which are highly unstable and can detonate when subjected to heat, shock, or friction.[1] Distillation can concentrate these peroxides in the distillation residue, increasing the risk of a violent explosion.[1][2] While less emphasized for this specific ether, other allyl ethers can undergo thermal decomposition through a retro-ene reaction at high temperatures (around 500°C), yielding carbonyl compounds and propene.[3][4]
Q2: How can I tell if my this compound contains peroxides?
A2: Visual inspection is the first step. If you observe crystal formation in the liquid or around the cap, or a viscous oily layer, do not handle the container and seek expert assistance for disposal.[5] For routine checks, several chemical tests can be performed. Peroxide test strips are commercially available and provide a semi-quantitative measurement.[1][5] A more sensitive qualitative method is the potassium iodide (KI) test, where the formation of a yellow to brown color indicates the presence of peroxides.[1][5]
Q3: What level of peroxides is considered dangerous for distillation?
A3: It is crucial to never distill an ether to dryness.[1] As a general rule, any detectable level of peroxides is a cause for concern before distillation. Specifically, you should not distill or evaporate ethers with a peroxide concentration greater than 10 mg/L.[5] For distillation, the starting material should ideally be peroxide-free.
Q4: Can I inhibit peroxide formation in this compound?
A4: Yes. Commercially available ethers often contain inhibitors like butylated hydroxytoluene (BHT).[6] If you need to store purified this compound, adding an inhibitor is a good practice to prevent peroxide reformation, especially since purification processes can remove the original inhibitor.[1] Common phenolic inhibitors include BHT, hydroquinone (B1673460), and hydroquinone methyl ether (MEHQ).[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Positive peroxide test before distillation. | Exposure of this compound to air and light. | Do not proceed with distillation. First, remove the peroxides using one of the methods described in the "Experimental Protocols" section below. |
| Distillation apparatus shows signs of solid formation. | Potential concentration of peroxides or other non-volatile impurities. | IMMEDIATELY stop the distillation by removing the heat source. Do not disturb the flask. Allow it to cool down completely in a safe, shielded location. Consult with a safety officer for proper disposal. |
| Unexpectedly rapid boiling or pressure increase during distillation. | Decomposition of peroxides, which can be exothermic. | IMMEDIATELY remove the heat source and retreat to a safe distance. If possible, increase the cooling to the condenser. Do not attempt to dismantle the apparatus until it has completely cooled. |
| Purified this compound tests positive for peroxides after a short storage period. | The original inhibitor was removed during distillation, and the ether was exposed to air/light. | Store purified ethers under an inert atmosphere (e.g., nitrogen or argon), in a dark, cool place. Consider adding a small amount of an inhibitor like BHT. |
Quantitative Data Summary
Physical Properties of this compound
| Property | Value |
| Boiling Point | 42-43 °C at 760 mmHg |
| Flash Point | < -28.9 °C (closed cup) |
| Density | 0.768 g/mL at 25 °C |
Peroxide Concentration Hazard Levels
| Peroxide Concentration | Hazard Level & Recommendation |
| < 10 mg/L | Can be used, but should not be distilled without removal.[5] |
| > 10 mg/L but ≤ 100mg/L | Should not be distilled or evaporated. Peroxide removal is necessary before disposal.[5] |
| > 100 mg/L | Do not use. Peroxide removal is necessary before disposal.[5] |
| Visible Crystals | EXTREME HAZARD . Do not handle. Contact safety personnel for emergency disposal.[5] |
Experimental Protocols
Protocol 1: Peroxide Detection using the Potassium Iodide (KI) Method
Materials:
-
Sample of this compound to be tested
-
Potassium iodide (KI), 10% (w/v) solution (freshly prepared)
-
Glacial acetic acid
-
Test tube
Procedure:
-
In a clean test tube, add 1 mL of the this compound sample.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.
-
Add a few drops of glacial acetic acid.
-
Stopper the test tube and shake vigorously for one minute.
-
Observe the color of the aqueous (lower) layer against a white background.
Protocol 2: Peroxide Removal using Ferrous Sulfate (B86663)
This method is suitable for water-insoluble ethers like this compound.
Materials:
-
Peroxide-containing this compound
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Prepare the ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water, then carefully adding 6 mL of concentrated sulfuric acid.
-
In a separatory funnel, place the peroxide-containing this compound.
-
Add an equal volume of the ferrous sulfate solution to the separatory funnel.
-
Gently swirl the funnel to mix the layers. Caution: Do not shake vigorously during the first extraction to avoid emulsion formation.
-
Allow the layers to separate, then drain and discard the aqueous (lower) layer.
-
Repeat the washing with the ferrous sulfate solution until the aqueous layer no longer shows a positive test for peroxides (using the KI test on the aqueous layer).
-
Wash the ether with water to remove any residual acid and iron salts.
-
Dry the treated this compound over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Crucially, re-test the purified ether for peroxides before proceeding with distillation.
Protocol 3: Safe Distillation of this compound
Pre-requisites:
-
The this compound to be distilled must have been tested and found to be free of peroxides.
-
The distillation must be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
A safety shield should be placed in front of the distillation apparatus.
Apparatus:
-
Round-bottom flask
-
Distillation head with a condenser
-
Receiving flask
-
Heating mantle (do not use an open flame)
-
Boiling chips or a magnetic stirrer
-
Inert gas source (nitrogen or argon) is recommended
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the peroxide-free this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
If using an inert atmosphere, flush the apparatus with nitrogen or argon.
-
Begin circulating cooling water through the condenser.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the distillate in the receiving flask.
-
Crucially, never distill to dryness. Always leave at least 10-20% of the initial volume as a residue in the distillation flask.[2]
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool completely before dismantling.
-
Store the purified this compound in a dark, airtight container, preferably under an inert atmosphere, and consider adding an inhibitor if it will be stored for an extended period.
Visualizations
Caption: Troubleshooting workflow for the safe distillation of this compound.
Caption: Simplified pathway of peroxide formation in ethers like this compound.
References
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Pyrolysis of allyl ethers. Unimolecular fragmentation to propenes and carbonyl compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. ehs.wwu.edu [ehs.wwu.edu]
- 6. fluoryx.com [fluoryx.com]
Navigating the Risks: A Technical Guide to Managing Electrostatic Discharge with Highly Flammable Ethers
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management of electrostatic discharge (ESD) when working with highly flammable ethers like diethyl ether and tetrahydrofuran (B95107) (THF). Adherence to these protocols is critical to prevent ignition of flammable vapors and ensure laboratory safety.
Troubleshooting Common ESD-Related Issues
This section addresses specific problems users might encounter during experiments involving flammable ethers, focusing on proactive and reactive safety measures.
| Problem/Question | Analysis & Solution |
| Why did I feel a static shock when reaching for a metal solvent can? | This indicates a difference in electrical potential between your body and the container. It is a significant warning sign of potential electrostatic discharge. Solution: Before handling any flammable liquid container, and periodically during the procedure, touch a grounded metal object (like the fume hood sash or a designated grounding bar) to dissipate any charge from your body. Ensure you are wearing appropriate static-dissipative footwear and lab coats. |
| I'm using plastic containers to transfer ether. Is this safe? | No, this is extremely dangerous. Standard plastic containers are electrical insulators and can accumulate a significant static charge on their surface and within the liquid being poured. This charge cannot be dissipated through grounding and can easily discharge as a spark to a nearby grounded object (including yourself), igniting the ether vapors. Solution: Always use conductive (metal) containers or approved safety cans for transferring and storing flammable ethers. If non-metallic containers must be used for chemical compatibility reasons, a grounded metal dip tube or rod must be in direct contact with the liquid during the entire transfer process.[1] |
| My experiment requires vigorous stirring of an ether solution. What are the risks? | Vigorous stirring, mixing, or any turbulent flow of low-conductivity liquids like ethers can generate significant static electricity within the liquid itself (tribocharging). Solution: Use the lowest effective stirring speed. Ensure the vessel is properly grounded. If possible, use an inert atmosphere (like nitrogen or argon) to displace air and prevent the formation of a flammable vapor-air mixture above the liquid. |
| The humidity in my lab is very low, especially in winter. Does this matter? | Yes, it matters significantly. Dry air is a poor conductor of electricity, which allows static charges to build up more easily on surfaces, equipment, and personnel. Cold, dry atmospheres are more likely to facilitate static electricity. Solution: If possible, maintain the relative humidity in the laboratory above 50% to help dissipate static charges naturally. If this is not feasible, exercise extreme caution and be meticulous with all grounding and bonding procedures. |
| I noticed a spark when I brought a metal funnel near the opening of a receiving container. What should I do? | Immediately and safely retreat from the area. Do not continue the transfer. This was a static discharge that could have ignited the vapors. Analysis: This event indicates that the funnel and the receiving container were not at the same electrical potential, meaning they were not properly bonded. Solution: After ensuring the area is safe, review and correct your bonding procedure. Both the dispensing and receiving containers, as well as any conductive funnels or equipment, must be securely bonded together and connected to a verified ground before any transfer begins. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind managing ESD with flammable liquids?
A1: The core principle is to prevent the simultaneous occurrence of the three elements of the "fire triangle": a fuel (ether vapor), an oxidizer (air), and an ignition source (a static spark).[2] Since ether vapors and air are often present, safety protocols focus entirely on eliminating the ignition source by preventing the buildup of static electricity and providing a safe path for any generated charge to dissipate to the earth.
Q2: What is the difference between "grounding" and "bonding"?
A2:
-
Bonding is the process of connecting two or more conductive objects with a conductor (e.g., a copper wire with clamps) to equalize their electrical potential. This prevents sparks from jumping between the objects.[3][4]
-
Grounding is the process of connecting one or more conductive objects to the earth, ensuring they are at zero electrical potential.[5] For the safest transfer of flammable liquids, you must do both : bond the containers together, and then ground one of them.[4]
Q3: How can I be sure my grounding connection is effective?
A3: The connection must be to a "true earth ground," such as a copper grounding rod or a grounded water pipe.[4] All connections must be metal-to-metal, meaning you must clamp onto a clean, unpainted, and corrosion-free surface of the container.[5] For critical applications, the resistance of the grounding system should be periodically tested and verified to be low (typically less than 10 ohms).[6]
Q4: Are there specific ethers that are more hazardous than others regarding ESD?
A4: While all flammable ethers are dangerous, those with very low Minimum Ignition Energy (MIE), like diethyl ether, are particularly hazardous. A spark with very little energy, one that you might not even see or feel, can be sufficient to ignite its vapors.[7] Additionally, ethers like THF and diethyl ether can form explosive peroxides over time, which can be initiated by shock, heat, or static discharge.[8][9][10]
Q5: What kind of personal protective equipment (PPE) is recommended?
A5: Standard PPE includes chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves.[11] Additionally, wearing static-dissipative or conductive footwear can help prevent the buildup of static charge on your body. Avoid wearing clothing made of synthetic materials like polyester, which are prone to generating static.
Quantitative Data Summary
The following table summarizes key safety-related physical properties of Diethyl Ether and Tetrahydrofuran (THF). The extremely low Minimum Ignition Energy (MIE) for both solvents highlights their high susceptibility to ignition by electrostatic discharge.
| Property | Diethyl Ether | Tetrahydrofuran (THF) | Significance |
| Minimum Ignition Energy (MIE) | ~0.19 mJ | 0.54 mJ | A low MIE indicates that a very low-energy spark is sufficient for ignition. For comparison, a common static shock from walking across a carpet can be several millijoules. |
| Flash Point | -45°C (-49°F) | -14°C (6°F)[2] | The liquid produces enough vapor to form an ignitable mixture with air at this temperature. Both are well below typical room temperature. |
| Autoignition Temperature | 160°C (320°F)[11] | 321°C (610°F)[2] | The lowest temperature at which the vapor will ignite spontaneously without an external ignition source. Diethyl ether's low autoignition temperature means it can be ignited by a hot plate or other heated surfaces.[11] |
| Explosive Limits (in air) | 1.9% - 36% | 1.8% - 11.8%[2] | The range of vapor concentration in the air that will support combustion. Ethers have a wide explosive range, making them a hazard over a broad range of conditions. |
Key Safety Protocols
The following procedures are mandatory when handling or transferring flammable ethers. These are not experimental steps but critical safety protocols to prevent accidents.
Protocol 1: Risk Assessment Before Handling
Objective: To identify and mitigate all potential ESD hazards before beginning work.
Methodology:
-
Identify the Hazards: Acknowledge the high flammability of the ether, its low MIE, and the potential for static generation from the planned procedure (e.g., pouring, stirring, pumping).
-
Assess the Environment: Check for and eliminate all potential ignition sources from the work area (e.g., hot plates, stir motors with sparks, personal electronics). Note the ambient humidity.
-
Verify Controls: Ensure a designated, tested grounding point is available. Confirm the proper functioning and availability of grounding and bonding wires with appropriate clamps.
-
Review Procedure: Mentally walk through the entire transfer process, identifying every point where a static charge could be generated or could discharge.
-
Confirm Emergency Preparedness: Verify the location and operational status of the nearest fire extinguisher (Class B), safety shower, and eyewash station.
Protocol 2: Safe Transfer of Ethers (from a larger container to a smaller one)
Objective: To transfer flammable ether without generating a static spark.
Methodology:
-
Work Area Preparation: Perform all transfers within a chemical fume hood. Ensure the work area is clean and free of unnecessary equipment or other chemicals.
-
Personal Grounding: Before starting, discharge any personal static buildup by touching a known ground point.
-
Container Placement: Place the receiving conductive container in a spill tray or on a grounded surface within the fume hood.
-
Grounding: Securely attach a grounding wire from a verified earth ground to the larger dispensing container. Ensure a metal-to-metal connection.
-
Bonding: Securely attach a bonding wire between the dispensing container and the receiving container. If a funnel is used, it must also be conductive and bonded to the receiving container.
-
Transfer: Dispense the liquid slowly and smoothly to minimize splashing and turbulence, which can generate static.[8] If pouring, maintain contact between the pouring container and the funnel or receiving container.
-
Completion: After the transfer is complete, securely cap the receiving container. Remove the bonding wire first, then the grounding wire.
-
Storage: Return the ether containers to a designated, approved flammable materials storage cabinet.
Visual Guides
The following diagrams illustrate key safety concepts and workflows for managing ESD.
Caption: The Fire Triangle, illustrating the three components required for a fire.
Caption: A logical workflow for assessing ESD risks before handling ethers.
Caption: Proper grounding and bonding setup for solvent transfer.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TETRAHYDROFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Sciencemadness Discussion Board - Flammable limits and safety of diethyl ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. crohmiq.com [crohmiq.com]
- 10. hazcalconline.com [hazcalconline.com]
- 11. ICSC 0355 - DIETHYL ETHER [chemicalsafety.ilo.org]
Choosing the correct personal protective equipment (PPE) for handling ethers
This guide provides essential information for researchers, scientists, and drug development professionals on selecting the appropriate Personal Protective Equipment (PPE) for handling ethers. Ethers are a class of organic compounds that are highly flammable and can form explosive peroxides, necessitating strict safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling ethers?
A1: Ethers pose several significant risks in a laboratory setting:
-
Flammability: Ethers are extremely flammable liquids and their vapors can form explosive mixtures with air.[1][2][3][4][5][6] Diethyl ether, a common solvent, has a very low auto-ignition temperature of 160°C and can be ignited by a hot surface without a direct flame or spark.[1][2][5]
-
Peroxide Formation: Upon exposure to air and light, ethers can form unstable and potentially explosive peroxides.[7][8][9][10][11][12] These peroxides can detonate when subjected to heat, friction, or shock.[8][9][10] The presence of white crystals on the container or around the cap is a sign of dangerous peroxide formation.[1][2][8]
-
Health Hazards: Inhalation of ether vapors can cause drowsiness, dizziness, and narcosis.[2][5] It can also irritate the eyes, skin, and respiratory system.[2][5][6][7]
Q2: What is the minimum required PPE for handling small quantities of ethers in a well-ventilated fume hood?
A2: For low-volume applications of ethers within a certified chemical fume hood, the following minimum PPE is required:
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[13][14]
-
Hand Protection: Chemical-resistant gloves. Nitrile gloves are commonly used, but have a limited breakthrough time.[2][7][13] It is recommended to wear two pairs of nitrile gloves.[13]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[1][7][13]
Q3: How do I select the correct gloves for handling a specific ether?
A3: Glove selection depends on the specific ether, the duration of handling, and the nature of the task. Nitrile gloves offer limited protection and are suitable for incidental contact.[15] For prolonged contact or handling larger volumes, more robust gloves like butyl rubber or polyvinyl alcohol (PVA) are recommended.[3][4][13] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Q4: When is respiratory protection necessary when working with ethers?
A4: Respiratory protection is required when engineering controls like a chemical fume hood are not sufficient to maintain exposure below the Permissible Exposure Limit (PEL).[1][5] A full-face respirator with organic vapor cartridges is recommended in such situations.[2][5] Use of a respirator requires participation in a respiratory protection program, including medical clearance and fit testing.[1][3][4]
Q5: What should I do if I discover a container of ether with suspected peroxide formation?
A5: If you find a container of ether with visible crystals, a precipitate, or if the container is old and has been opened, do not attempt to move or open it.[2][8] Contact your institution's Environmental Health and Safety (EHS) office immediately for safe disposal.[12]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin irritation after handling ethers. | Glove material may be incompatible or has exceeded its breakthrough time. | Immediately remove the gloves and wash the affected area with soap and water.[1] Consult the glove chemical resistance chart to select a more appropriate glove material for the task. For prolonged exposure, consider using a more resistant glove like butyl rubber.[13] |
| Dizziness or lightheadedness while working with ethers. | Inadequate ventilation, leading to inhalation of ether vapors. | Immediately move to an area with fresh air.[1][2] Ensure all work with ethers is conducted in a properly functioning chemical fume hood.[1][13] If symptoms persist, seek medical attention.[10] |
| Fogging of safety glasses or goggles. | Poor ventilation within the eye protection. | Use safety goggles with indirect venting or anti-fog coating.[14][16] Ensure the laboratory has adequate general ventilation. |
| Uncertainty about the age of an ether container. | Improper labeling or inventory management. | Treat the container as potentially peroxide-forming. Do not use it. Label all ether containers with the date received and the date opened to track their age.[7][10][13] Dispose of ethers within one year of opening.[7] |
Data Presentation
Glove Material Chemical Resistance for Ethers
| Glove Material | Diethyl Ether | Tetrahydrofuran (THF) | General Recommendation |
| Nitrile | Limited Use / Fair[17][18] | Not Recommended | Suitable for incidental contact only. Breakthrough can occur in as little as 15 minutes for diethyl ether.[7] Double gloving is recommended for low-volume applications.[13] |
| Neoprene | Good[2][5] | Good | A good option for moderate-duration tasks. |
| Butyl Rubber | Very Good[18] | Very Good | Recommended for handling high volumes or for prolonged contact.[13] |
| Polyvinyl Alcohol (PVA) | Recommended[2][5] | Recommended | Offers excellent resistance to many organic solvents, including ethers. |
| Natural Rubber (Latex) | Limited Use[17] | Not Recommended | Generally not recommended for use with ethers due to poor chemical resistance.[18] |
This table provides a general guideline. Always consult the manufacturer's specific chemical resistance data for the gloves you are using.
Experimental Protocols
Protocol for Selecting Appropriate PPE for Handling Ethers
This protocol outlines a systematic approach to selecting PPE based on a risk assessment for any experiment involving ethers.
-
Hazard Identification:
-
Identify the specific ether being used and its concentration.
-
Review the Safety Data Sheet (SDS) to understand its specific hazards, including flammability, peroxide-forming potential, and toxicity.
-
Determine the quantity of ether to be used and the duration of the experimental procedure.
-
-
Engineering Controls Assessment:
-
PPE Selection:
-
Eye and Face Protection:
-
For handling small quantities where there is a low risk of splashing, ANSI-approved safety glasses with side shields are the minimum requirement.
-
For procedures with a higher risk of splashing or when handling larger volumes, chemical splash goggles are required.[14]
-
When there is a significant splash hazard, a face shield should be worn in addition to safety goggles.[13][14]
-
-
Hand Protection:
-
Based on the duration of contact and the specific ether, select an appropriate glove material using the "Glove Material Chemical Resistance for Ethers" table and manufacturer's data.
-
For incidental contact, double-gloving with nitrile gloves may be sufficient.[13]
-
For extended contact, select a more resistant glove such as butyl rubber or PVA.[13]
-
-
Protective Clothing:
-
Respiratory Protection:
-
If the procedure cannot be conducted within a fume hood or if there is a risk of exceeding the PEL, a risk assessment must be performed to determine the need for respiratory protection.
-
If required, a full-face respirator with organic vapor cartridges should be used by trained and fit-tested personnel.[2][5]
-
-
-
Pre-use Inspection:
-
Donning and Doffing:
-
Follow proper procedures for putting on and taking off PPE to avoid cross-contamination.
-
-
Waste Disposal:
-
Dispose of all contaminated PPE as hazardous waste according to institutional guidelines.[1]
-
Mandatory Visualization
Caption: PPE selection workflow for handling ethers.
References
- 1. wcu.edu [wcu.edu]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. umdearborn.edu [umdearborn.edu]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. ehs.tcu.edu [ehs.tcu.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 13. purdue.edu [purdue.edu]
- 14. Eye Face Protection | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 15. gloves.com [gloves.com]
- 16. Safety glasses technology - Eye protection - HexArmor [hexarmor.com]
- 17. glovesbyweb.com [glovesbyweb.com]
- 18. safety.fsu.edu [safety.fsu.edu]
Aqueous workup for removing inorganic salts from crude allyl methyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the aqueous workup of crude allyl methyl ether to remove inorganic salts.
Frequently Asked Questions (FAQs)
Q1: Why is an aqueous workup necessary after the synthesis of this compound?
An aqueous workup is a critical purification step to remove inorganic salts, unreacted polar reagents, and water-soluble byproducts from the crude reaction mixture. This compound has limited solubility in water, while inorganic salts are highly soluble in water and poorly soluble in ethers.[1] This significant difference in solubility allows for the efficient separation of the desired ether from inorganic impurities.
Q2: What are the most common inorganic salts encountered in the synthesis of this compound that need to be removed?
The specific inorganic salts will depend on the synthetic route employed. Common examples include sodium chloride (NaCl), magnesium sulfate (B86663) (MgSO₄), and calcium chloride (CaCl₂), which may be used as catalysts, drying agents, or formed as byproducts.
Q3: Can I lose my product during the aqueous workup?
While this compound is not very soluble in water, some product loss can occur due to its slight solubility and the potential for emulsion formation.[1] To minimize loss, it is advisable to use a saturated salt solution (brine) for washing, which reduces the solubility of organic compounds in the aqueous layer through the "salting out" effect.
Q4: What is a brine wash and why is it used?
A brine wash involves washing the organic layer with a saturated aqueous solution of sodium chloride (NaCl). This is typically the final step in the aqueous workup. The high concentration of ions in the brine solution decreases the solubility of water in the organic layer and helps to break up emulsions, further aiding in the separation of the two phases.
Troubleshooting Guide
This guide addresses common issues encountered during the aqueous workup of crude this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Persistent Emulsion | - Vigorous shaking of the separatory funnel.- High concentration of surfactant-like impurities.- Similar densities of the organic and aqueous layers. | - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[2]- Add Brine: Introduce a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2][3]- Addition of Salt: Add a small amount of solid NaCl to the separatory funnel.[3]- Change Solvent Volume: Dilute the organic layer with more ether or another suitable organic solvent.[3]- Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning can force the layers to separate.[2]- Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[2][3] |
| Incomplete Removal of Inorganic Salts | - Insufficient volume of wash solution.- Not enough washing steps.- Inefficient mixing of layers. | - Increase Wash Volume: Use a larger volume of water or brine for each wash.- Multiple Washes: Perform multiple, sequential washes with smaller volumes of the aqueous solution rather than a single large-volume wash.- Ensure Thorough Mixing: Allow for adequate contact time between the two phases by gentle inversion for a sufficient period. |
| Product Loss | - Partial solubility of this compound in the aqueous layer.- Entrainment of the organic layer in the aqueous layer during separation. | - Back-Extraction: After the initial separation, extract the aqueous layer with a fresh portion of diethyl ether to recover any dissolved product.- "Salting Out": Use brine for all aqueous washes to minimize the solubility of the ether in the aqueous phase.- Careful Separation: When draining the layers from the separatory funnel, perform the separation slowly and carefully to avoid contamination of the organic layer with the aqueous phase and vice-versa. |
| Cloudy Organic Layer After Workup | - Presence of finely dispersed water droplets.- Incomplete phase separation. | - Brine Wash: Perform a final wash with brine to help remove dissolved water.- Drying Agent: After separating the organic layer, treat it with an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water. Allow sufficient contact time with the drying agent before filtration. |
Experimental Protocol: Aqueous Workup of Crude this compound
This protocol outlines a general procedure for the removal of inorganic salts from a crude solution of this compound in an organic solvent like diethyl ether.
-
Transfer to Separatory Funnel: Transfer the crude reaction mixture containing this compound and inorganic salts to a separatory funnel of an appropriate size. If the reaction solvent is not an ether, first dilute the crude product with diethyl ether.
-
Initial Water Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and gently invert it several times to mix the layers, making sure to vent frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense organic layer containing the this compound will be on top, and the aqueous layer with the dissolved inorganic salts will be at the bottom.
-
Draining the Aqueous Layer: Carefully drain the bottom aqueous layer into a beaker.
-
Repeat Washes (Optional but Recommended): For thorough removal of salts, repeat the water wash (steps 2-5) one or two more times.
-
Brine Wash: Perform a final wash with an equal volume of saturated aqueous NaCl solution (brine). This will help to remove residual water from the organic layer and break any minor emulsions.
-
Separation and Collection of Organic Layer: After the brine wash, carefully drain the aqueous layer. Pour the top organic layer out through the top opening of the separatory funnel to avoid contamination with any residual aqueous solution in the stopcock.
-
Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.
-
Filtration: Swirl the flask and allow it to stand for 10-15 minutes to ensure all water has been absorbed. Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent (diethyl ether) using a rotary evaporator to obtain the purified this compound.
Data Presentation
The efficiency of the aqueous workup relies on the significant difference in the solubility of inorganic salts in water versus an organic solvent like diethyl ether.
| Compound | Solubility in Water ( g/100 mL) | Solubility in Diethyl Ether ( g/100 mL) |
| Sodium Chloride (NaCl) | 35.9 (at 20°C) | Insoluble[4][5] |
| Magnesium Sulfate (MgSO₄) | 35.1 (at 20°C)[1] | 1.16 (at 18°C)[1][6][7] |
| Calcium Chloride (CaCl₂) | 74.5 (at 20°C)[8] | Soluble (specific value not readily available, but significantly less than in water)[8][9] |
| This compound | Limited solubility[1] | Soluble |
Note: The solubility data is compiled from various sources and may have been determined under slightly different conditions.
Mandatory Visualization
The following diagram illustrates the general workflow for the aqueous workup of crude this compound.
Caption: Workflow for the purification of crude this compound using aqueous workup.
References
- 1. magnesium sulfate [chemister.ru]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. sodium chloride [chemister.ru]
- 6. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 7. rahulmag.com [rahulmag.com]
- 8. Calcium Chloride | CaCl2 | CID 5284359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Calcium chloride - Wikipedia [en.wikipedia.org]
Incompatible materials to avoid with allyl ethers (e.g., strong oxidizing agents)
This technical support center provides essential safety information for researchers, scientists, and drug development professionals working with allyl ethers. It is crucial to understand the potential hazards associated with these compounds, particularly their incompatibility with certain materials, to prevent accidents and ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with allyl ethers?
A1: Allyl ethers are highly flammable liquids that pose several significant risks.[1] The most critical hazards include:
-
Peroxide Formation: Upon exposure to air, light, and heat, allyl ethers can form unstable and explosive peroxides.[2][3][4] This process is accelerated by the presence of contaminants.[3] Peroxide crystals can accumulate in the container or around the cap and can detonate when subjected to friction, shock, or heat.[2][3]
-
Flammability: Allyl ethers have low flash points and their vapors can form explosive mixtures with air.[1] Vapors are heavier than air and can travel to a source of ignition and flash back.[5]
-
Violent Reactivity: They can react violently with strong oxidizing agents, strong acids, and in some cases, strong bases, leading to fires or explosions.[5][6][7]
Q2: Which specific materials should I avoid mixing or storing with allyl ethers?
A2: It is imperative to store and handle allyl ethers separately from the following incompatible materials:
-
Strong Oxidizing Agents: This is the most critical incompatibility. Examples include perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[6][7] Mixing can cause a violent reaction, fire, or explosion.[5][8][9]
-
Strong Acids: Avoid contact with strong acids such as hydrochloric acid, sulfuric acid, and nitric acid.[6][7] The reaction can be violent.[1]
-
Strong Bases: Certain allyl ethers, like allyl glycidyl (B131873) ether, are incompatible with strong bases such as sodium hydroxide (B78521) and potassium hydroxide.[7]
-
Lewis Acids: Ethers can form addition complexes with Lewis acids.[1]
Q3: How can I tell if peroxides have formed in my container of allyl ether?
A3: Visual inspection can sometimes indicate the presence of peroxides. Look for:
-
Crystalline solids in the liquid or around the cap.[4]
-
A cloudy appearance of the liquid.[4]
-
Stratification or discoloration.[10]
If you observe any of these signs, DO NOT move or attempt to open the container. [2] It should be treated as a potential explosion hazard. Immediately contact your Environmental Health & Safety (EHS) department for guidance on safe disposal.[2]
Q4: How often should I test for peroxides in my allyl ether samples?
A4: The frequency of testing depends on the specific allyl ether and its storage conditions. As a general rule:
-
Test before each use, especially before distillation or any process involving heating.[2]
-
For opened containers, test at regular intervals (e.g., every 3-6 months).[11]
-
Always check the expiration date provided by the manufacturer.
Troubleshooting Guide: Incompatible Material Incidents
This guide provides immediate steps to take in the event of accidental mixing of allyl ethers with incompatible materials.
| Symptom / Observation | Potential Cause | Immediate Action | Prevention |
| Sudden temperature increase, bubbling, or gas evolution. | Mixing with a strong acid or oxidizing agent. | 1. Alert personnel and evacuate the immediate area. 2. If safe to do so, use a blast shield. 3. Do not attempt to neutralize or move the container. 4. Contact EHS or emergency services immediately. | Always check chemical compatibility before mixing. Store incompatible materials in separate, designated areas. |
| Fire or sparks upon mixing. | Reaction with a strong oxidizing agent or ignition of flammable vapors. | 1. Activate the nearest fire alarm. 2. Evacuate the area. 3. If trained and it is safe to do so, use a dry chemical, CO2, or alcohol-resistant foam extinguisher. DO NOT use water.[6] 4. Contact emergency services. | Use non-sparking tools and work in a well-ventilated fume hood.[1] Ground and bond all containers during transfer.[1][6] |
| Visible formation of a precipitate or crystals after adding another reagent. | Potential formation of unstable peroxides or other reactive species. | 1. Do not disturb the container. 2. Treat as a shock-sensitive and explosive hazard. 3. Evacuate the immediate area. 4. Contact EHS for emergency disposal. | Test for peroxides before use. Do not use older containers of allyl ethers. |
Summary of Incompatible Materials
The following table summarizes the major classes of materials incompatible with allyl ethers and the potential hazards.
| Incompatible Material Class | Specific Examples | Potential Hazard | Severity |
| Strong Oxidizing Agents | Perchlorates, Peroxides, Permanganates, Chlorates, Nitrates, Halogens (Cl₂, Br₂, F₂) | Violent reaction, fire, explosion | High |
| Strong Acids | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃) | Violent reaction, polymerization | High |
| Strong Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) (especially with certain allyl ethers) | Violent reaction | Moderate-High |
| Lewis Acids | Boron trifluoride (BF₃) | Formation of unstable complexes | Moderate |
Experimental Protocols
Protocol 1: Visual Inspection for Peroxides
Objective: To safely inspect a container of allyl ether for the presence of dangerous peroxides before handling.
Methodology:
-
Place the container behind a safety shield in a chemical fume hood.
-
Without shaking or disturbing the contents, visually inspect the liquid for the presence of crystals, cloudiness, or discoloration.
-
Carefully examine the area around the cap and threads for any crystalline deposits.
-
If any of these signs are present, do not proceed. The material is potentially explosive. Contact your institution's EHS office immediately for disposal.[2]
-
If no signs are visible, you may proceed with chemical testing for peroxides.
Protocol 2: Chemical Testing for Peroxides (Qualitative)
Objective: To determine the presence of peroxides in an allyl ether sample using the potassium iodide (KI) method.
Methodology:
-
Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and gloves.
-
Prepare a fresh reagent solution by adding 0.1 g of sodium iodide or potassium iodide to 1 mL of glacial acetic acid.[3]
-
In a clean, dry test tube, add 1 mL of the allyl ether sample to be tested.
-
Add 1 mL of the freshly prepared KI/acetic acid reagent to the test tube.[3]
-
Gently shake the mixture.
-
Observe the color of the solution against a white background.[3]
-
No color change or a faint yellow color: Low or no peroxides present. The solvent can be used.
-
A distinct yellow to brown color: Indicates the presence of peroxides.[3] The solvent should be decontaminated or disposed of according to institutional guidelines. Do not use or distill this material.
-
Visual Guides
Caption: Incompatibility of Allyl Ethers
Caption: Peroxide Formation in Allyl Ethers
References
- 1. echemi.com [echemi.com]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. westernsydney.edu.au [westernsydney.edu.au]
- 4. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 5. ALLYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. nj.gov [nj.gov]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Reactive Hazards - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 10. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. vumc.org [vumc.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of Allyl Methyl Ether: GC-MS vs. Alternative Techniques
For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. Allyl methyl ether, a key building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, byproduct formation, and the overall integrity of the final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical methods for determining the purity of this compound, supported by detailed experimental protocols and data.
Gas Chromatography-Mass Spectrometry stands out as a powerful and widely used technique for this purpose due to its high sensitivity and specificity in separating and identifying volatile compounds.[1] It excels at detecting and quantifying residual solvents, starting materials, and byproducts that may be present in the sample.
Experimental Protocol: Purity Determination by GC-MS
This section outlines a standard methodology for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent, such as dichloromethane (B109758) or diethyl ether, to create a stock solution of 10 mg/mL.[1]
-
Perform a serial dilution to achieve a final concentration suitable for analysis, for example, 100 µg/mL.[1]
-
Prepare a blank sample containing only the solvent to be run prior to the sample analysis.[1]
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.[1]
-
Mass Spectrometer: Agilent 5977A or equivalent.[1]
-
Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1] This type of column separates compounds based on their boiling points and is effective for analyzing ethers.[2]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 50:1.[1] A split injection is used to prevent column overloading with a concentrated sample.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 2 minutes.[1]
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Scan Range: m/z 35-300.[1]
3. Data Analysis: The purity of this compound is determined by calculating the relative peak area percentage from the Total Ion Chromatogram (TIC). The formula is:
Purity (%) = (Peak Area of this compound / Total Peak Area of all Components) x 100[1]
The mass spectrum of the main peak should be compared against a reference library (e.g., NIST) to confirm the identity of this compound.[3] Other peaks in the chromatogram can be similarly identified to characterize potential impurities. Common impurities in the synthesis of allyl ethers can include unreacted starting materials like allyl alcohol and byproducts such as diallyl ether.[1]
Visualizing the GC-MS Workflow
The following diagram illustrates the key steps in the GC-MS analysis workflow for determining the purity of this compound.
Comparison of Analytical Techniques
While GC-MS is highly effective, other techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can also be used for purity assessment. The choice depends on the specific requirements of the analysis, such as the need for quantitative precision versus rapid screening.
Table 1: Comparison of GC-MS, NMR, and FTIR for Purity Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Absorption of infrared radiation by molecular vibrations.[1] |
| Purity Determination | Quantitative, based on peak area percentage.[1] | Quantitative, by integrating proton signals relative to a certified internal standard.[1] | Primarily qualitative; can indicate the presence of impurity functional groups.[1] |
| Sensitivity | High (ppm to ppb level).[1] | Moderate (typically requires mg of sample).[1] | Low (generally requires >1% of an impurity for detection).[1] |
| Specificity | High; provides mass spectral data for confident identification of volatile impurities.[1][4] | High; provides detailed structural information and can identify isomers.[1] | Moderate; identifies functional groups, not specific compounds.[1] |
| Sample Preparation | Requires dissolution in a volatile solvent.[1] | Requires dissolution in a deuterated solvent.[1] | Minimal; can be analyzed neat or as a thin film.[1] |
| Analysis Time | Relatively fast (typically 15-30 minutes per sample).[1] | Fast for 1D spectra (minutes), but can be longer for quantitative or 2D experiments.[1] | Very fast (seconds to minutes per sample).[1] |
| Common Impurities Detected | Volatile starting materials (e.g., allyl alcohol), byproducts (e.g., diallyl ether), and residual solvents.[1] | Structurally different impurities, including isomers.[1] | Impurities with distinct functional groups (e.g., -OH from unreacted alcohol).[1] |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[1] | Can be less sensitive to trace impurities compared to GC-MS. | Not suitable for identifying structurally similar impurities or providing quantitative data. |
Selecting the Right Analytical Tool
The following diagram provides a logical guide for choosing the most appropriate analytical technique based on the specific research question.
Conclusion
GC-MS is a robust, sensitive, and specific method for the routine purity determination of this compound. It provides an excellent balance of quantitative accuracy, speed, and the ability to identify unknown volatile impurities.[1] While NMR spectroscopy offers superior structural elucidation and is also a primary quantitative method, and FTIR provides a rapid qualitative assessment of functional groups, GC-MS remains the technique of choice for comprehensive profiling of volatile components. For researchers in drug development and organic synthesis, a validated GC-MS method is an indispensable tool for ensuring the quality and consistency of starting materials like this compound.[5]
References
A Comparative Guide to Allyl and Benzyl Ether as Hydroxyl Protecting Groups
In the complex landscape of multi-step organic synthesis, particularly within pharmaceutical development and the synthesis of natural products, the strategic selection of protecting groups is a critical factor for success. Among the various choices for the protection of hydroxyl groups, allyl and benzyl (B1604629) ethers are prominent due to their versatility and distinct reactivity profiles. This guide offers a comprehensive comparison of allyl and benzyl ethers, providing researchers, scientists, and drug development professionals with the experimental data and protocols needed to make informed decisions in their synthetic endeavors.
At a Glance: Key Differences
| Feature | Allyl Ether | Benzyl Ether |
| Structure | R-O-CH₂CH=CH₂ | R-O-CH₂Ph |
| Stability | Generally stable under a wide range of acidic and basic conditions.[1][2] | Highly stable under acidic and basic conditions, and to many oxidizing and reducing agents.[1][3] |
| Cleavage Conditions | Typically removed under mild, neutral conditions using palladium(0) catalysts.[1] Other methods include isomerization followed by hydrolysis.[2] | Commonly cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][4] Also susceptible to strong acids and certain oxidizing agents.[3][5] |
| Orthogonality | Excellent orthogonality with many other protecting groups due to the specific nature of palladium-catalyzed deprotection.[1][6] | Less orthogonal if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present in the molecule.[1] |
| Key Advantage | Mild and highly selective deprotection conditions.[1] | High stability and robustness throughout multi-step syntheses.[1] |
Performance Comparison: Quantitative Data
The following tables summarize representative yields for the protection of alcohols as allyl and benzyl ethers, and their subsequent deprotection under various conditions. It is important to note that yields are substrate-dependent, and the following data is for illustrative purposes.
Table 1: Protection of Alcohols as Allyl and Benzyl Ethers
| Alcohol Type | Protecting Group | Reagents and Conditions | Typical Yield (%) |
| Primary Alcohol | Allyl Ether | Allyl-Br, NaH, THF, 0 °C to rt | >90 |
| Secondary Alcohol | Allyl Ether | Allyl-Br, NaH, DMF, 0 °C to rt | 85-95 |
| Phenol | Allyl Ether | Allyl-Br, K₂CO₃, Acetone, reflux | >95 |
| Primary Alcohol | Benzyl Ether | Bn-Br, NaH, THF, 0 °C to rt | >90 |
| Secondary Alcohol | Benzyl Ether | Bn-Br, NaH, DMF, 0 °C to rt | 80-95 |
| Phenol | Benzyl Ether | Bn-Br, K₂CO₃, Acetone, reflux | >95 |
Table 2: Deprotection of Allyl and Benzyl Ethers
| Protected Ether | Deprotection Method | Reagents and Conditions | Typical Yield (%) |
| Aryl Allyl Ether | Palladium-Catalyzed | Pd(PPh₃)₄, K₂CO₃, MeOH, rt[7] | 82-97 |
| Alkyl Allyl Ether | Isomerization-Hydrolysis | 1. t-BuOK, DMSO 2. 10% H₂SO₄ | ~90 |
| Alkyl Allyl Ether | Palladium-Catalyzed | Pd(PPh₃)₄, 1,3-dimethylbarbituric acid, CH₂Cl₂, rt[8] | >90 |
| Alkyl Benzyl Ether | Catalytic Hydrogenolysis | H₂, 10% Pd/C, EtOH or EtOAc, rt | >95 |
| Aryl Benzyl Ether | Catalytic Hydrogenolysis | H₂, 10% Pd/C, EtOH, rt | >95 |
| p-Methoxybenzyl Ether | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, rt | >90 |
Key Experimental Protocols
Protection of a Primary Alcohol with Benzyl Ether
Objective: To protect a primary alcohol as a benzyl ether using sodium hydride and benzyl bromide.
Procedure:
-
A solution of the primary alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) is added portion-wise to the stirred solution.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is cooled back to 0 °C, and benzyl bromide (BnBr, 1.2 equiv.) is added dropwise.[1]
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the pure benzyl ether.
Deprotection of an Allyl Ether using Palladium Catalysis
Objective: To cleave an allyl ether to the corresponding alcohol using a palladium(0) catalyst.
Procedure:
-
To a solution of the allyl ether (1.0 equiv.) in a suitable solvent such as methanol (B129727) or dichloromethane, add an allyl scavenger like 1,3-dimethylbarbituric acid (3.0 equiv.).[8]
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 0.1 equiv.) to the mixture.[8]
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC (typically 1-4 hours).[8]
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the deprotected alcohol.[1]
Deprotection of a Benzyl Ether by Hydrogenolysis
Objective: To cleave a benzyl ether to the corresponding alcohol using catalytic hydrogenation.
Procedure:
-
The benzyl ether is dissolved in a suitable solvent such as ethanol (B145695) (EtOH), methanol (MeOH), or ethyl acetate (B1210297) (EtOAc).
-
A catalytic amount of palladium on activated carbon (10% Pd/C, typically 5-10 mol%) is added to the solution.[1]
-
The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps, or can be further purified if necessary.
Visualizations
Caption: General schemes for protection and deprotection.
Caption: Orthogonal deprotection of a multi-functional molecule.[6]
Caption: Experimental workflow for protecting group selection.
Discussion of Key Features
Stability Profile
Allyl Ether: Allyl ethers demonstrate good stability across a range of acidic and basic conditions.[2] This robustness allows for a wide variety of subsequent chemical transformations to be performed without affecting the protected hydroxyl group. However, the presence of the double bond means they are susceptible to reactions that target alkenes.
Benzyl Ether: Benzyl ethers are known for their exceptional stability. They are resistant to a broad spectrum of reagents, including strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[1][3] This high stability makes them a "workhorse" protecting group, often used when protection is needed for many synthetic steps.[9]
Deprotection Methods
The primary distinction between allyl and benzyl ethers lies in their deprotection conditions, which forms the basis of their orthogonality.[6]
Allyl Ether Cleavage:
-
Palladium(0) Catalysis: The most common and mildest method for allyl ether deprotection involves a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of an "allyl scavenger" (a mild nucleophile like barbituric acid, morpholine, or dimedone).[10] This reaction proceeds under neutral conditions and at room temperature, making it compatible with sensitive functional groups.[1]
-
Isomerization-Hydrolysis: A two-step process can also be employed. First, the allyl group is isomerized to a prop-1-enyl ether using a base (like potassium tert-butoxide) or a transition metal catalyst.[2][11] The resulting enol ether is much more acid-labile and can be readily cleaved with mild acid.[2]
Benzyl Ether Cleavage:
-
Catalytic Hydrogenolysis: The standard method for deprotecting benzyl ethers is catalytic hydrogenation.[4] This involves reacting the benzyl ether with hydrogen gas in the presence of a palladium catalyst (usually Pd/C).[5] The reaction is clean and high-yielding, producing the desired alcohol and toluene (B28343) as a byproduct.[5]
-
Other Methods: While hydrogenolysis is most common, benzyl ethers can also be cleaved under other conditions. Strong acids (like HBr or BBr₃) can be used, but this is limited to substrates that can withstand harsh acidic environments.[5] Certain oxidizing agents can also cleave benzyl ethers.[5] Substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be removed under milder oxidative conditions (e.g., with DDQ), providing another layer of selective deprotection.[12]
Orthogonality and Chemoselectivity
The concept of orthogonality is crucial in complex synthesis, referring to the ability to remove one protecting group selectively without disturbing others.[6][13] Allyl and benzyl ethers form an excellent orthogonal pair.
An allyl ether can be selectively removed with a palladium catalyst in the presence of a benzyl ether. Conversely, a benzyl ether can be removed by hydrogenation while the allyl ether remains intact, provided the hydrogenation conditions are controlled to avoid reduction of the allyl double bond. This orthogonality allows for the sequential unmasking of different hydroxyl groups within the same molecule, enabling precise, site-specific modifications.[6]
Conclusion
Both allyl and benzyl ethers are highly effective and versatile protecting groups for hydroxyl functions. The choice between them is dictated by the specific demands of the synthetic route.
-
Allyl ethers are favored when very mild and neutral deprotection conditions are required, especially in the final stages of a synthesis or when sensitive functional groups, such as other reducible moieties, are present.
-
Benzyl ethers are the preferred choice when robust, long-term protection is needed throughout a lengthy synthetic sequence, and the molecule is compatible with reductive cleavage conditions (hydrogenolysis).
A thorough understanding of their respective stability and cleavage conditions allows synthetic chemists to strategically employ these groups, leveraging their orthogonality to achieve the efficient and successful synthesis of complex molecules for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. mpikg.mpg.de [mpikg.mpg.de]
- 12. fiveable.me [fiveable.me]
- 13. Protective Groups [organic-chemistry.org]
A Comparative Guide to the Deprotection of Allyl, Methallyl, and Prenyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The strategic use and subsequent removal of protecting groups are fundamental aspects of modern organic synthesis, particularly in the complex molecular architectures encountered in drug development. Allyl, methallyl, and prenyl ethers are valuable protecting groups for hydroxyl functionalities due to their general stability under a range of conditions. However, their selective and efficient cleavage is crucial for the successful progression of a synthetic route. This guide provides an objective comparison of common deprotection methods for these three ether types, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal strategy for a given synthetic challenge.
At a Glance: Comparison of Deprotection Methods
The choice of deprotection method is contingent on several factors, including the substrate's sensitivity to reagents, the presence of other functional groups, and the desired level of selectivity between the different allylic ethers. Below is a summary of the most common and effective deprotection strategies.
| Ether Type | Deprotection Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Allyl | Transition Metal-Catalyzed | Pd(PPh₃)₄, Barbituric Acid | Room Temperature | Mild, high yielding, compatible with many functional groups.[1] | Catalyst can sometimes be sensitive to air and moisture. |
| 10% Pd/C, Basic Conditions | Mild | Heterogeneous catalyst, easy to remove.[2] | May require specific basic conditions. | ||
| Reductive Cleavage | SmI₂/H₂O/i-PrNH₂ | Room Temperature | Mild, highly chemoselective, useful for carbohydrates.[3][4] | Sensitive to reducible functional groups like esters and ketones.[3] | |
| Methallyl | Transition Metal-Catalyzed | Pd(PPh₃)₄, Barbituric Acid | Room Temperature to 50 °C | Selective cleavage over prenyl ethers is possible.[1] | Slower reaction rates compared to allyl ethers. |
| Radical Cleavage | Diphenyldisulfone | High Temperature | Neutral conditions, selective over allyl and benzyl (B1604629) ethers.[5] | Requires high temperatures. | |
| Prenyl | Transition Metal-Catalyzed | Pd(PPh₃)₄, Barbituric Acid | 50 °C to 80 °C | Can be cleaved selectively in the presence of more labile groups.[1] | Generally requires harsher conditions than allyl and methallyl ethers. |
| Acid-Catalyzed Cleavage | BF₃·OEt₂ | Room Temperature | Efficient for both aromatic and aliphatic ethers. | Can be sensitive to other acid-labile groups.[6] | |
| Oxidative Cleavage | DDQ | Room Temperature | Mild, chemoselective over many other protecting groups.[6] | DDQ is a strong oxidant and may not be suitable for all substrates. |
Quantitative Data Summary
The following tables provide a more detailed, quantitative comparison of deprotection methods for allyl, methallyl, and prenyl ethers, focusing on reaction times and yields.
Table 1: Palladium-Catalyzed Deprotection of Allylic Ethers with Barbituric Acid Derivatives[1]
This method allows for the selective and successive cleavage of allyl, methallyl, and prenyl ethers by controlling the reaction temperature. The reactions were performed using Pd₂(dba)₃·CHCl₃ and P(OPh)₃ as the catalyst system and 1,3-dimethylbarbituric acid (DMBA) as the allyl scavenger in methanol (B129727).
| Substrate (Ether Type) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Allyloxytoluene (Allyl) | rt | 0.5 | 99 |
| 4-Methallyloxytoluene (Methallyl) | rt | 24 | 15 |
| 50 | 3 | 98 | |
| 4-Prenyloxytoluene (Prenyl) | 50 | 24 | <5 |
| 80 | 6 | 95 |
rt = room temperature
Table 2: Oxidative Cleavage of Prenyl Ethers with DDQ[6]
This method provides a mild and efficient way to deprotect prenyl ethers.
| Substrate | Time (h) | Yield (%) |
| Prenyl ether of menthol | 1.5 | 92 |
| Prenyl ether of cholesterol | 3 | 89 |
| Prenyl ether of diacetone glucose | 9 | 85 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of an Allyl Ether
This protocol describes a general procedure for the deprotection of an aryl allyl ether using a palladium catalyst under basic conditions.
Materials:
-
Allyl-protected phenol (B47542)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the allyl-protected phenol in anhydrous methanol, add potassium carbonate.
-
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Acid-Catalyzed Deprotection of a Prenyl Ether
This protocol details the cleavage of a prenyl ether using a Lewis acid.[6]
Materials:
-
Prenyl ether (1.0 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.5 - 2.0 eq)
-
Anhydrous 1,4-dioxane (B91453)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the prenyl ether in anhydrous 1,4-dioxane under an inert atmosphere.
-
Gradually add BF₃·OEt₂ to the stirred solution at room temperature.
-
Stir the reaction mixture for 3-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with water (3-4 times) to decompose the BF₃·OEt₂ complex.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reductive Deprotection of an Allyl Ether with Samarium(II) Iodide
This protocol describes a mild, reductive cleavage of an unsubstituted allyl ether.[3]
Materials:
-
Allyl ether
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Isopropylamine (B41738) (i-PrNH₂)
-
Water (H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the allyl ether in anhydrous THF under an inert atmosphere.
-
Add isopropylamine and water to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the solution of samarium(II) iodide in THF dropwise until the characteristic deep blue color of SmI₂ persists.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of potassium sodium tartrate.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer becomes clear.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the deprotection processes.
Caption: Palladium-catalyzed deprotection of an allyl ether.
Caption: Acid-catalyzed deprotection of a prenyl ether.
Caption: A generalized experimental workflow for ether deprotection.
References
A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Synthesized Ethers
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical step in the characterization of newly synthesized compounds, ensuring the reliability of subsequent research and the safety of potential therapeutic agents. For synthesized ethers, a class of compounds prevalent in pharmaceuticals and material science, accurate purity assessment is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of synthesized ethers, supported by experimental data and detailed protocols.
Principles of Purity Assessment: qNMR vs. Chromatographic Techniques
Quantitative NMR (qNMR) operates on a fundamentally different principle than chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The core strength of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[1][2] This allows for the direct quantification of a target molecule against a certified internal standard of known purity, without the need for substance-specific calibration curves.[1]
In contrast, GC and HPLC are separation techniques. GC separates compounds based on their volatility and interaction with a stationary phase, while HPLC separates them based on their partitioning between a mobile and stationary phase.[1] Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard of the same compound, or by area percent calculations assuming equal detector response for all components.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a comparative summary of qNMR, GC-FID, and HPLC for the purity assessment of synthesized ethers.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct proportionality between signal integral and number of nuclei.[1][2] | Separation based on volatility and interaction with a stationary phase; detection by flame ionization.[1] | Separation based on partitioning between mobile and stationary phases; detection by UV absorbance.[1] |
| Quantification | Absolute quantification against a certified internal standard.[1] | Relative quantification based on peak area percentage or against a specific reference standard. | Relative quantification based on peak area percentage or against a specific reference standard. |
| Reference Standard | Does not require a reference standard of the analyte; uses a certified internal standard.[1] | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Sample Throughput | Relatively fast analysis time per sample. | Can be automated for high throughput. | Can be automated for high throughput. |
| Selectivity | High; based on unique chemical shifts of nuclei. | High; based on chromatographic separation. | High; based on chromatographic separation. |
| Accuracy | High, with reported uncertainties of less than 1.5% (95% confidence interval).[3][4] | High, but dependent on the purity of the reference standard and detector response. | High, but dependent on the purity of the reference standard and detector response. |
| Precision | High; relative standard deviations (RSD) are typically low. | High; dependent on instrument performance and method parameters. | High; dependent on instrument performance and method parameters. |
| LOD/LOQ | Generally higher than chromatographic methods. | Generally lower than qNMR. | Generally lower than qNMR. |
| Information Provided | Provides structural information and quantification simultaneously. | Provides retention time and peak area. | Provides retention time and peak area. |
| Destructive | Non-destructive.[3] | Destructive. | Can be non-destructive if fractions are collected. |
Experimental Data: A Case Study on a Cyclic Ether
A validation study on the purity determination of 1,8-epoxy-p-menthane (cineole), a cyclic ether, using ¹H-qNMR demonstrated the high accuracy and precision of the technique. The study, which was part of a round-robin test, found that the maximum combined measurement uncertainty for qNMR was 1.5% for a 95% confidence interval, applicable to both molar ratio and amount fraction determinations.[3][4] This level of uncertainty is comparable to that of established chromatographic methods.[3]
| Parameter | ¹H-qNMR |
| Analyte | 1,8-Epoxy-p-menthane (Cineole) |
| Internal Standard | Not specified in the abstract |
| Maximum Combined Measurement Uncertainty | 1.5% (at 95% confidence)[3][4] |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for Purity Assessment of a Synthesized Ether
This protocol provides a general procedure for determining the purity of a synthesized ether using qNMR with an internal standard.
a. Materials:
-
Synthesized ether sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
High-precision analytical balance (5-figure)
-
NMR tubes
-
Vortex mixer
b. Procedure:
-
Selection of Internal Standard: Choose an internal standard that is soluble in the selected deuterated solvent, does not react with the ether, and has at least one signal that is well-resolved from the signals of the ether and any potential impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized ether into a clean, dry vial.
-
Accurately weigh an approximately equimolar amount of the certified internal standard into the same vial.
-
Add a sufficient volume (e.g., 0.6 mL for a standard 5 mm tube) of the chosen deuterated solvent to completely dissolve both the sample and the internal standard.
-
Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a spectrometer with a well-defined pulse sequence (e.g., a simple 90° pulse).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full relaxation of all nuclei.
-
Set the number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquire the spectrum without sample spinning.
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the selected, well-resolved signals of both the ether and the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the synthesized ether using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol outlines a general procedure for purity assessment by GC-FID.
a. Materials:
-
Synthesized ether sample
-
High-purity solvent (e.g., dichloromethane, hexane)
-
GC-FID instrument with a suitable capillary column
b. Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized ether in a suitable high-purity solvent.
-
GC-FID Analysis:
-
Inject a small volume of the sample solution into the GC.
-
Run a temperature program that allows for the separation of the ether from potential impurities and residual solvents.
-
The flame ionization detector will generate a signal for all eluting organic compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to the synthesized ether based on its retention time (which can be confirmed by injecting a known standard).
-
Determine the purity by calculating the area percentage of the ether peak relative to the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor in the FID. For higher accuracy, a calibration curve with a pure standard of the ether should be used.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a general procedure for purity assessment by HPLC-UV.
a. Materials:
-
Synthesized ether sample
-
HPLC-grade solvents for the mobile phase
-
HPLC instrument with a suitable column and a UV detector
b. Procedure:
-
Method Development: Develop an HPLC method (selecting an appropriate column, mobile phase, and gradient) that can separate the synthesized ether from its potential impurities. The ether must have a UV chromophore to be detected by a UV detector.
-
Sample Preparation: Prepare a solution of the synthesized ether in the mobile phase.
-
HPLC Analysis:
-
Inject the sample solution into the HPLC system.
-
Monitor the elution of compounds using the UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Identify the peak corresponding to the ether.
-
Determine the purity by area percentage, similar to the GC-FID method. For accurate quantification, a calibration curve generated from a pure standard is necessary.
-
Mandatory Visualizations
Caption: Experimental workflow for purity assessment of synthesized ethers using qNMR.
Caption: Logical relationships in selecting an analytical method for ether purity assessment.
Conclusion
Quantitative NMR is a powerful and accurate primary method for determining the purity of synthesized ethers. Its ability to provide direct, absolute quantification without the need for a substance-specific reference standard offers a significant advantage over traditional chromatographic techniques. While GC and HPLC remain valuable tools, particularly for their high sensitivity and separation capabilities, qNMR provides a complementary and often more direct route to purity assessment, along with valuable structural information in a single, non-destructive measurement. The choice of the most suitable technique will ultimately depend on the specific characteristics of the synthesized ether and the analytical requirements of the research or development program.
References
A Comparative Guide to Ether Cleavage Reagents: BBr₃ vs. BCl₃/n-Bu₄NI
For Researchers, Scientists, and Drug Development Professionals
The cleavage of ethers is a fundamental transformation in organic synthesis, crucial for deprotection strategies in natural product synthesis and the development of active pharmaceutical ingredients. Among the arsenal (B13267) of reagents available for this purpose, boron trihalides are particularly prominent. This guide provides an objective, data-driven comparison of two powerful ether cleavage systems: the classical reagent, boron tribromide (BBr₃), and the milder, more selective combination of boron trichloride (B1173362) and tetra-n-butylammonium iodide (BCl₃/n-Bu₄NI).
Performance Comparison: A Quantitative Overview
The choice of reagent for ether cleavage often depends on the substrate's nature, the presence of other functional groups, and the desired reaction conditions. Below is a summary of experimental data for both BBr₃ and BCl₃/n-Bu₄NI, showcasing their efficacy across various ether substrates.
Boron Tribromide (BBr₃) Performance Data
Boron tribromide is a potent Lewis acid that readily cleaves a wide range of ethers, including aryl methyl ethers and dialkyl ethers. It is often used in stoichiometric amounts and can be effective at room temperature or below.
| Substrate | Product | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | Phenol (B47542) | 1.0 | CH₂Cl₂ | 25 | 18 | ~99 |
| 4-Bromoanisole | 4-Bromophenol | 1.0 | CH₂Cl₂ | 25 | 2 | 95 |
| 1,2-Dimethoxybenzene | Catechol | 2.2 | CH₂Cl₂ | 25 | 12 | 88 |
| Dibenzyl ether | Benzyl alcohol | 1.0 | CH₂Cl₂ | 25 | 0.5 | 92 |
| Tetrahydrofuran | 4-Bromobutanol | 1.0 | None | 0-25 | 1 | 85 |
Boron Trichloride/Tetra-n-butylammonium Iodide (BCl₃/n-Bu₄NI) Performance Data
The combination of boron trichloride with a halide salt like tetra-n-butylammonium iodide offers a milder and often more selective method for ether cleavage, particularly for primary alkyl aryl ethers. BCl₃ alone is typically a weak reagent for this transformation, but the addition of an iodide source dramatically enhances its reactivity.[1]
| Substrate | Product | BCl₃ (equiv.) | n-Bu₄NI (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4-Bromophenol | 2.5 | 1.1 | CH₂Cl₂ | 0 | 0.5 | 98 |
| 4-Nitroanisole | 4-Nitrophenol | 2.5 | 1.1 | CH₂Cl₂ | 0 | 1 | 97 |
| 4-Methoxyacetophenone | 4-Hydroxyacetophenone | 2.5 | 1.1 | CH₂Cl₂ | 0 | 1.5 | 96 |
| 4-Benzyloxyanisole | 4-Methoxyphenol | 2.5 | 1.1 | CH₂Cl₂ | 0 | 2 | 95 (benzyl cleaved) |
| 3,5-Dimethoxyanisole | 3,5-Dihydroxyanisole | 5.0 | 2.2 | CH₂Cl₂ | 0 | 4 | 90 |
Experimental Protocols
General Procedure for Ether Cleavage using BBr₃
Materials:
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in CH₂Cl₂)
-
Substrate (ether)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Protocol:
-
Dissolve the ether substrate in anhydrous CH₂Cl₂ under an inert atmosphere of nitrogen or argon.
-
Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise to the stirred solution of the ether. The amount of BBr₃ will vary depending on the substrate but is often used in a 1:1 to 1.2:1 molar ratio per ether group.
-
After the addition is complete, allow the reaction mixture to stir at the specified temperature for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods.
-
Upon completion, quench the reaction by carefully and slowly adding methanol, followed by water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by chromatography or recrystallization to yield the desired alcohol or phenol.
General Procedure for Ether Cleavage using BCl₃/n-Bu₄NI
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Boron trichloride (BCl₃) solution (e.g., 1.0 M in CH₂Cl₂)
-
Tetra-n-butylammonium iodide (n-Bu₄NI)
-
Substrate (ether)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Protocol:
-
To a solution of the ether substrate in anhydrous CH₂Cl₂ under an inert atmosphere, add tetra-n-butylammonium iodide (typically 1.1 equivalents per ether group).
-
Cool the mixture to the desired temperature (often 0 °C).
-
Slowly add the BCl₃ solution (typically 2.5 equivalents per ether group) to the stirred mixture.
-
Maintain the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with aqueous sodium thiosulfate (B1220275) solution to remove any iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or other suitable methods to obtain the pure product.
Mechanistic Pathways and Logical Comparison
The mechanisms of ether cleavage for BBr₃ and the BCl₃/n-Bu₄NI system differ, which accounts for their distinct reactivity and selectivity profiles.
BBr₃ Ether Cleavage Mechanism
The cleavage of ethers by BBr₃ proceeds through the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. This is followed by nucleophilic attack of a bromide ion on the alpha-carbon of the ether, leading to the cleavage of the C-O bond.
Caption: Mechanism of BBr₃-mediated ether cleavage.
BCl₃/n-Bu₄NI Ether Cleavage Workflow
In the BCl₃/n-Bu₄NI system, BCl₃ acts as a Lewis acid to activate the ether, while n-Bu₄NI serves as an in-situ source of iodide, a much stronger nucleophile than chloride. This synergistic action allows for cleavage under milder conditions than with BCl₃ alone.
Caption: Experimental workflow for BCl₃/n-Bu₄NI ether cleavage.
Comparative Logic
A logical comparison of the two reagent systems highlights their key differences in reactivity, selectivity, and handling.
Caption: Feature comparison of BBr₃ and BCl₃/n-Bu₄NI.
Summary and Conclusion
Both BBr₃ and the BCl₃/n-Bu₄NI combination are highly effective reagents for ether cleavage, each with its own set of advantages.
-
BBr₃ is a powerful, general-purpose reagent for cleaving a wide variety of ethers. Its high reactivity allows for the cleavage of even relatively unreactive ethers. However, this high reactivity can sometimes lead to a lack of selectivity in molecules with multiple sensitive functional groups, and it often requires cryogenic temperatures to control its reactivity.
-
BCl₃/n-Bu₄NI offers a milder and more selective alternative, particularly for the dealkylation of primary alkyl aryl ethers.[1] This system operates efficiently at low to ambient temperatures and can provide superior results to BBr₃ for certain substrates, especially where chemoselectivity is a concern.[1] The operational simplicity of this one-pot procedure is an additional advantage.
The choice between these two reagent systems will ultimately be dictated by the specific requirements of the chemical transformation, including the nature of the substrate, the presence of other functional groups, and the desired reaction conditions. For robust and general ether cleavage, BBr₃ remains a go-to reagent. However, for selective and mild deprotection of primary alkyl aryl ethers, the BCl₃/n-Bu₄NI system presents a powerful and often superior alternative.
References
Radical Polymerization of Allyl Ethers vs. Vinyl Ethers: A Comparative Reactivity Guide
For researchers, scientists, and drug development professionals, understanding the nuances of polymer chemistry is paramount. The choice of monomer can significantly impact the properties of the resulting polymer, influencing its application in various fields, including drug delivery and biomaterials. This guide provides an objective comparison of the reactivity of two common classes of monomers in radical polymerization: allyl ethers and vinyl ethers, supported by experimental data and detailed protocols.
In the realm of radical polymerization, allyl and vinyl ethers exhibit distinct behaviors primarily dictated by the stability of the radicals formed during the process. Generally, vinyl ethers display higher reactivity and a greater tendency to copolymerize, whereas allyl ethers are notoriously prone to degradative chain transfer, which can significantly hinder polymerization and limit the molecular weight of the resulting polymer.
Executive Summary of Reactivity Comparison
Kinetic studies confirm the higher reactivity of vinyl ethers in comparison to their allyl counterparts.[1] The primary reason for the lower reactivity of allyl ethers is the propensity for the propagating radical to abstract a hydrogen atom from the allyl methylene (B1212753) group. This results in the formation of a highly resonance-stabilized allylic radical that is slow to reinitiate polymerization, thereby acting as a retarder and transfer agent.[1][2][3][4] This process, known as degradative chain transfer, leads to polymers with lower molecular weights.[1]
Vinyl ethers, on the other hand, do not possess this readily abstractable hydrogen and are less susceptible to such chain transfer reactions. While they have been traditionally considered difficult to homopolymerize via radical mechanisms due to the electron-rich nature of their double bond, recent advancements in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), have enabled the synthesis of well-defined poly(vinyl ether)s.[5][6][7]
Quantitative Data Comparison
The following tables summarize key quantitative data gathered from various experimental studies, providing a clear comparison of the reactivity of allyl and vinyl ethers in radical polymerization.
Table 1: Chain Transfer Constants (C_s) for Allyl Ethers in Radical Polymerization
The chain transfer constant (C_s) quantifies the rate of chain transfer relative to the rate of propagation. A higher C_s value indicates a greater propensity for chain transfer, which can lead to lower molecular weights and slower polymerization rates.
| Allyl Ether | Comonomer | Temperature (°C) | Chain Transfer Constant (C_s x 10³) | Reference |
| Allyl Ethyl Ether | Acrylonitrile | 60 | Significantly higher than for STY or MMA | [4] |
| Allyl 2-Hydroxyethyl Ether | Acrylonitrile | 60 | Several times larger than for STY and MMA | [4] |
| Allyl Phenyl Ether | Acrylonitrile | 60 | More effective transfer agent than with STY or MMA | [1][4] |
| Allyl Ethyl Ether | Styrene (STY) | 60 | Lower than for Acrylonitrile | [4] |
| Allyl 2-Hydroxyethyl Ether | Styrene (STY) | 60 | Lower than for Acrylonitrile | [4] |
| Allyl Phenyl Ether | Styrene (STY) | 60 | Negligible incorporation | [1][4] |
| Allyl Ethyl Ether | Methyl Methacrylate (MMA) | 60 | Lower than for Acrylonitrile | [4] |
| Allyl 2-Hydroxyethyl Ether | Methyl Methacrylate (MMA) | 60 | Lower than for Acrylonitrile | [4] |
| Allyl Phenyl Ether | Methyl Methacrylate (MMA) | 60 | Slight copolymerization | [1][4] |
Table 2: Reactivity Ratios (r) for Vinyl Ethers in Radical Copolymerization
Reactivity ratios (r1 and r2) describe the preference of a propagating radical to add to its own type of monomer (homopropagation) versus the other monomer (cross-propagation). In the case of vinyl ethers (M2) copolymerized with other vinyl monomers (M1), a low r2 value indicates a low tendency for the vinyl ether to homopolymerize.
| Vinyl Ether (M2) | Comonomer (M1) | r1 | r2 | Conditions | Reference |
| Phenyl Vinyl Ether | N-Vinylpyrrolidone | 5.30 | 0.13 | AIBN, 70°C | |
| Isobutyl Vinyl Ether | Vinyl Acetate | 3.4 | 0.032 | AIBN, 60°C | |
| Ethyl Vinyl Ether | Vinyl Acetate | 3.0 | 0.025 | AIBN, 60°C | |
| 2-Chloroethyl Vinyl Ether | N-Vinylpyrrolidone | - | - | RAFT, 90°C | [8] |
| Vinyl Isobutyl Ether | Styrene | - | - | - | [9] |
Reaction Mechanisms and Pathways
The disparate reactivity of allyl and vinyl ethers can be attributed to their distinct behavior at the radical level.
Allyl Ethers: The Dominance of Degradative Chain Transfer
The polymerization of allyl ethers is often plagued by a side reaction known as degradative chain transfer. Instead of adding across the double bond, the propagating radical abstracts a hydrogen atom from the methylene group adjacent to the ether oxygen, forming a stable, resonance-delocalized allylic radical. This allylic radical is significantly less reactive than the propagating radical and is slow to reinitiate a new polymer chain.
References
- 1. researchgate.net [researchgate.net]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition of the Statistical Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Validating the Structure of Allyl Methyl Ether: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural elucidation of molecules is a cornerstone of chemical research and drug development. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, two-dimensional (2D) NMR techniques are indispensable for unambiguously defining molecular connectivity and confirming constitution. This guide provides a comparative analysis of the validation of the allyl methyl ether structure using key 2D NMR experiments: COSY, HSQC, and HMBC.
To provide a clear benchmark, the expected 2D NMR correlations for this compound will be compared with the experimental data for a structurally related simple ether, diethyl ether. This comparison will highlight the characteristic spectral patterns that confirm the presence of the allyl and methyl ether functionalities.
Predicted and Comparative 2D NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and the experimental data for diethyl ether, along with their expected and observed 2D NMR correlations.
Table 1: 1H and 13C NMR Chemical Shifts
| Compound | Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| This compound (Predicted) | 1 (-OCH₃) | 3.3 | 58 |
| 2 (-OC H₂-) | 3.9 | 72 | |
| 3 (-CH=) | 5.9 | 134 | |
| 4 (=CH₂) | 5.2 (trans), 5.1 (cis) | 117 | |
| Diethyl Ether (Experimental) | -CH₃ | 1.2 | 15 |
| -OC H₂- | 3.5 | 66 |
Table 2: Predicted COSY, HSQC, and HMBC Correlations for this compound
| Proton (Position) | COSY (Correlates with) | HSQC (Correlates with) | HMBC (Correlates with) |
| H-1 (-OCH₃) | None | C-1 | C-2 |
| H-2 (-OC H₂-) | H-3 | C-2 | C-1, C-3, C-4 |
| H-3 (-CH=) | H-2, H-4 | C-3 | C-2, C-4 |
| H-4 (=CH₂) | H-3 | C-4 | C-2, C-3 |
Table 3: Experimental 2D NMR Correlations for Diethyl Ether
| Proton (Position) | COSY (Correlates with) | HSQC (Correlates with) | HMBC (Correlates with) |
| -CH₃ | -OC H₂- | -C H₃ | -OC H₂- |
| -OC H₂- | -CH₃ | -OC H₂- | -C H₃ |
Visualizing the Connectivity: 2D NMR Correlation Networks
The following diagrams, generated using Graphviz, illustrate the bonding network within this compound as determined by the predicted 2D NMR correlations and the experimental workflow for its structural validation.
Caption: Predicted 2D NMR correlations in this compound.
Caption: Experimental workflow for 2D NMR structure validation.
Experimental Protocols
Standard pulse programs on any modern NMR spectrometer can be used to acquire the 2D spectra. The following are general guidelines for the key experiments.
1. COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.
-
Methodology: A standard gradient-selected COSY (gs-COSY) or DQF-COSY experiment is performed. The pulse sequence consists of two 90° pulses separated by an evolution time (t1). The signal is then acquired during the acquisition time (t2). The spectrum displays the ¹H chemical shifts on both axes, with cross-peaks indicating coupled protons.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and heteronuclei (in this case, ¹³C).
-
Methodology: A gradient-selected HSQC experiment is typically used for its superior sensitivity and artifact suppression. The pulse sequence involves a series of pulses on both the ¹H and ¹³C channels to transfer magnetization from proton to the directly attached carbon and then back to the proton for detection. The resulting 2D spectrum has the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other, with cross-peaks indicating direct C-H bonds.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically two or three bond) correlations between protons and carbons.
-
Methodology: A gradient-selected HMBC experiment is employed. The pulse sequence is optimized to detect smaller, long-range J-couplings while suppressing one-bond correlations. This experiment is crucial for connecting different spin systems and identifying quaternary carbons. The resulting spectrum shows ¹H chemical shifts on one axis and ¹³C chemical shifts on the other, with cross-peaks indicating the long-range connectivities.
Structure Validation of this compound through 2D NMR
The combination of these 2D NMR experiments provides a comprehensive and unambiguous validation of the structure of this compound.
-
COSY: The COSY spectrum is predicted to show a correlation between the methine proton (H-3) and the adjacent methylene (B1212753) protons (H-2 and H-4), confirming the connectivity of the allyl group. The methyl protons (H-1) would not show any COSY correlations, as they are not coupled to any other protons. This pattern is distinctly different from diethyl ether, where the methyl and methylene protons would show a clear COSY correlation.
-
HSQC: The HSQC spectrum will definitively link each proton signal to its directly attached carbon. For this compound, this means a cross-peak for H-1 to C-1, H-2 to C-2, H-3 to C-3, and H-4 to C-4. This experiment confirms the carbon type (CH₃, CH₂, CH) for each signal.
-
HMBC: The HMBC spectrum is key to piecing the entire structure together. The methyl protons (H-1) are expected to show a three-bond correlation to the methylene carbon of the allyl group (C-2), confirming the ether linkage. Furthermore, long-range correlations within the allyl group, such as from H-2 to C-3 and C-4, and from H-4 to C-2 and C-3, will solidify the double bond position and the overall carbon skeleton.
By systematically analyzing the correlations in these 2D NMR spectra, researchers can confidently confirm the constitution of this compound and distinguish it from other isomers or related compounds. The detailed connectivity information provided by this suite of experiments is fundamental for ensuring the identity and purity of chemical entities in research and development.
A Comparative Guide to SN1 and SN2 Mechanisms in the Acidic Cleavage of Ethers
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed cleavage of ethers is a cornerstone reaction in organic synthesis, frequently employed in deprotection strategies and the molecular architecture of complex pharmaceuticals. The mechanistic dichotomy of this reaction, proceeding through either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution pathway, is dictated by the substitution pattern of the ether's alkyl groups. An understanding of these competing mechanisms is paramount for predicting reaction outcomes, optimizing conditions, and minimizing byproduct formation. This guide provides a comprehensive comparison of the SN1 and SN2 mechanisms in acidic ether cleavage, supported by experimental data and detailed protocols.
Mechanistic Overview: A Tale of Two Pathways
The initial step in the acidic cleavage of any ether is the protonation of the ether oxygen by a strong acid, typically hydroiodic acid (HI) or hydrobromic acid (HBr). This protonation converts the alkoxy group into a good leaving group (an alcohol), setting the stage for nucleophilic attack by the halide ion. The subsequent steps define whether the reaction proceeds via an SN1 or SN2 pathway.
The SN1 Mechanism: This pathway is characteristic of ethers with at least one tertiary, benzylic, or allylic alkyl group.[1] The stability of the corresponding carbocation intermediate is the driving force for this mechanism. The protonated ether undergoes a slow, rate-determining unimolecular dissociation to form a carbocation and an alcohol molecule. The carbocation is then rapidly attacked by the halide nucleophile.
The SN2 Mechanism: For ethers with methyl and primary alkyl groups, the SN2 mechanism is dominant. In this concerted, bimolecular process, the halide ion acts as a nucleophile and attacks the less sterically hindered carbon atom from the backside, simultaneously displacing the alcohol leaving group.
Secondary ethers represent a borderline case and can proceed through a mixture of SN1 and SN2 pathways, with the predominant mechanism being influenced by the specific reaction conditions.
Visualizing the Mechanisms
To illustrate the distinct steps of each pathway, the following diagrams are provided in the DOT language.
Caption: The SN1 mechanism for the acidic cleavage of tert-butyl methyl ether.
Caption: The SN2 mechanism for the acidic cleavage of diethyl ether.
Quantitative Comparison: Kinetics and Substrate Effects
| Parameter | SN1 Mechanism | SN2 Mechanism |
| Favored Substrates | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |
| Rate Law | Rate = k[Protonated Ether] | Rate = k[Protonated Ether][Nucleophile] |
| Stereochemistry | Racemization (if chiral center forms carbocation) | Inversion of configuration |
| Nucleophile | Weak nucleophile is sufficient | Requires a good, unhindered nucleophile |
| Solvent | Polar protic solvents stabilize carbocation | Polar aprotic solvents can enhance rate |
| Relative Rate | Tertiary ethers react much faster than primary ethers. | Primary ethers react much faster than tertiary ethers. |
| Kinetic Data Example | Acid-catalyzed hydrolysis of MTBE (tert-butyl methyl ether) has a second-order rate constant of ~0.9 x 10⁻² M⁻¹ h⁻¹ at 26°C.[2] | Cleavage of cyclohexyl methyl ether with iodotrimethylsilane (B154268) (an SN2 process on the methyl group) is complete in 2 hours at 25°C.[3] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for any synthetic endeavor. Below are representative protocols for the cleavage of ethers via SN1 and SN2 mechanisms.
SN1 Cleavage: Acid-Catalyzed Hydrolysis of Methyl tert-Butyl Ether (MTBE)
This procedure is adapted from studies on the environmental fate of MTBE and demonstrates a typical SN1 cleavage.[2]
Materials:
-
Methyl tert-butyl ether (MTBE)
-
Standardized aqueous strong acid (e.g., 1 M HCl or H₂SO₄)
-
Inert solvent (if needed for analysis)
-
Reaction vessel with temperature control
-
Analytical instrumentation (e.g., GC-MS) for monitoring product formation
Procedure:
-
Prepare a dilute aqueous solution of MTBE of a known concentration.
-
In a temperature-controlled reaction vessel, add the standardized strong acid to the MTBE solution to initiate the reaction. The final hydronium ion concentration should be known.
-
Maintain the reaction at a constant temperature (e.g., 25°C).
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquots (e.g., by neutralization with a base).
-
Extract the organic components with a suitable solvent (e.g., dichloromethane).
-
Analyze the extracts by GC-MS to determine the concentrations of MTBE, tert-butanol, and methanol.
-
Plot the concentration of MTBE versus time to determine the reaction rate.
SN2 Cleavage: Cleavage of Cyclohexyl Methyl Ether with Iodotrimethylsilane
This procedure is adapted from Organic Syntheses and represents a reliable method for the SN2 cleavage of a methyl ether.[3]
Materials:
-
Cyclohexyl methyl ether
-
Iodotrimethylsilane
-
Anhydrous chloroform
-
Anhydrous methanol
-
Sodium thiosulfate (B1220275) solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexyl methyl ether (1 equivalent) in anhydrous chloroform.
-
Cool the solution in an ice bath to 0°C.
-
Add iodotrimethylsilane (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for the prescribed time (e.g., 2 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0°C and quench by the slow addition of anhydrous methanol.
-
Dilute the mixture with diethyl ether and wash successively with water, 10% aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude trimethylsilyl (B98337) ether can be hydrolyzed to cyclohexanol (B46403) by stirring with methanol.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting and analyzing ether cleavage reactions.
Caption: A typical workflow for ether cleavage experiments.
Conclusion
The choice between SN1 and SN2 pathways in the acidic cleavage of ethers is a classic example of structure-reactivity relationships in organic chemistry. For drug development professionals and synthetic chemists, a firm grasp of these principles is essential for the rational design of synthetic routes and the predictable manipulation of complex molecules. While tertiary, benzylic, and allylic ethers favor the SN1 mechanism due to carbocation stability, primary and methyl ethers react via the sterically sensitive SN2 pathway. By carefully considering the substrate structure and reaction conditions, researchers can effectively control the outcome of this fundamental transformation.
References
Orthogonal Deprotection Strategies Involving Allyl Protecting Groups: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, particularly within drug development and the creation of complex molecules like peptides and oligosaccharides, the strategic use of protecting groups is fundamental. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions, is a cornerstone of modern synthetic chemistry.[1] Among the diverse arsenal (B13267) of protecting groups, the allyl group stands out for its unique combination of stability and mild, specific deprotection conditions, making it an invaluable component of many orthogonal schemes.[1][2]
Allyl-based protecting groups, such as allyl ethers (for alcohols), allyloxycarbonyl (Alloc) for amines, and allyl esters for carboxylic acids, are lauded for their resilience across a broad spectrum of acidic and basic conditions.[3][2][4] This stability allows them to remain intact during the removal of other common protecting groups. The key to their utility lies in their selective cleavage, most commonly achieved under neutral or basic conditions using a Palladium(0) catalyst, a method that preserves many other sensitive functionalities within a molecule.[5]
This guide provides an objective comparison of allyl-based deprotection strategies with other common orthogonal partners, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Orthogonal Protecting Groups
The core of an orthogonal strategy is the differential lability of protecting groups. Allyl groups are fully orthogonal to the widely used Fmoc (base-labile) and Boc (acid-labile) strategies in solid-phase peptide synthesis (SPPS).[6][7] This orthogonality enables complex synthetic maneuvers, such as on-resin side-chain modification or the synthesis of cyclic peptides.[6][8][9]
The following table summarizes the deprotection conditions for common protecting groups and their compatibility with the allyl group, establishing a framework for designing orthogonal synthetic routes.
| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonal to Allyl Group? | Typical Reaction Time |
| Allyl (All), Allyloxycarbonyl (Alloc) | Alcohols, Carboxylic Acids, Amines | Pd(PPh₃)₄, Scavenger (e.g., Phenylsilane, Morpholine, NMM) in CHCl₃ or DCM[4][8][10] | - | 20 min - 4 hours[6][4] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amines | 20% Piperidine (B6355638) in DMF[6][1] | Yes[6][7] | 5 - 20 minutes |
| tert-Butoxycarbonyl (Boc) | Amines | Strong Acid (e.g., Trifluoroacetic Acid, TFA)[6][7] | Yes[6][7] | 30 - 60 minutes |
| Benzyl (Bn), Benzyloxycarbonyl (Cbz) | Alcohols, Amines, Carboxylic Acids | Catalytic Hydrogenation (H₂, Pd/C) or strong acids (HBr/AcOH)[6][11] | Yes (with non-hydrogenation removal) | 1 - 24 hours |
| tert-Butyldimethylsilyl (TBS/TBDMS) | Alcohols | Fluoride Ion Source (e.g., TBAF in THF)[6][1] | Yes | 30 min - 12 hours |
| Trityl (Trt) | Alcohols, Amines, Thiols | Mild Acid (e.g., 1% TFA in DCM)[9][11] | Yes | 1 - 2 hours |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Amines | 2% Hydrazine (B178648) in DMF[10][11] | Yes (with caution)* | 3 - 10 minutes |
*Compatibility Note: The Dde group's removal with hydrazine can sometimes affect the allyl group's double bond. This can be suppressed by adding allyl alcohol to the hydrazine reagent.[10]
Logical and Mechanical Frameworks
Visualizing the relationships between different protecting groups and the mechanism of their removal is crucial for planning complex syntheses.
Caption: Orthogonal deprotection of a multi-functional molecule.
The palladium-catalyzed deprotection of an allyl group proceeds through a distinct mechanism, ensuring its specificity. The process is initiated by the coordination of the Palladium(0) catalyst to the allyl group's double bond, followed by an oxidative addition to form a π-allyl palladium(II) complex.[12] This complex is then attacked by a nucleophilic "scavenger," which traps the allyl group and regenerates the active Pd(0) catalyst, releasing the deprotected functional group.[5][12]
Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection.
Experimental Protocols
Detailed and reliable protocols are essential for reproducible results. Below are representative procedures for the deprotection of allyl- and Fmoc-protected functional groups, highlighting their orthogonal nature.
This protocol is adapted for solid-phase peptide synthesis (SPPS) but can be modified for solution-phase reactions.[4]
Materials:
-
Substrate-resin with allyl-protected group
-
Chloroform (B151607) (CHCl₃) or Dichloromethane (DCM)
-
Acetic Acid (AcOH)
-
N-Methylmorpholine (NMM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Swelling: Swell the substrate-resin (1.0 g) in chloroform (approx. 15-20 mL) in a reaction vessel for 30 minutes.
-
Reagent Preparation: In a separate flask under an inert atmosphere, prepare the deprotection cocktail. For every 1 gram of resin, add:
-
Chloroform (35 mL)
-
Acetic Acid (0.5 mL)
-
N-Methylmorpholine (2.0 mL)
-
Pd(PPh₃)₄ (0.3 equivalents based on resin substitution)
-
-
Deprotection Reaction: Drain the swelling solvent from the resin. Add the prepared deprotection cocktail to the resin.
-
Incubation: Shake the mixture at room temperature for 30 to 60 minutes.[4] The reaction progress can be monitored using standard analytical techniques (e.g., HPLC-MS after a test cleavage).
-
Washing: Once the reaction is complete, filter the resin and wash thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove the catalyst and byproducts.[4]
-
Drying: Dry the deprotected resin under vacuum.
Caption: Workflow for Pd(0)-catalyzed allyl deprotection.
This protocol describes the standard procedure for removing the Fmoc protecting group from an N-terminal amino acid in SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF (v/v).
-
Deprotection Reaction: Drain the swelling solvent. Add the 20% piperidine solution to the resin and shake at room temperature.
-
Incubation: Allow the reaction to proceed for 5-10 minutes. A second treatment of 5-10 minutes is often performed to ensure complete deprotection.
-
Washing: Filter the resin and wash thoroughly with DMF (5-6 times) to remove the cleaved Fmoc-dibenzofulvene adduct and residual piperidine. The resin is now ready for the next coupling step.
The allyl protecting group is a powerful and versatile tool in modern organic synthesis. Its stability to a wide range of reagents, combined with its selective and mild removal via palladium catalysis, makes it a key component of many orthogonal protection strategies. This orthogonality, particularly with acid-labile (Boc) and base-labile (Fmoc) groups, provides chemists with the flexibility needed to construct highly complex and sensitive molecules, advancing research in medicine and materials science. The reliable protocols and predictable reactivity associated with allyl groups ensure their continued prominence in the field.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. total-synthesis.com [total-synthesis.com]
Performance comparison of GC-MS, NMR, and FTIR for ether analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of ethers is crucial for compound identification, purity assessment, and quality control. This guide provides an objective comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy—for the analysis of ethers, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Metrics
The selection of an analytical technique hinges on its performance characteristics. The following table summarizes the key quantitative performance metrics for GC-MS, NMR, and FTIR in the context of ether analysis.
| Performance Metric | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Limit of Detection (LOD) | 1.39 - 4.79 µg/mL (glycol ethers)[1]; 2 µg/mL (diethyl ether)[2] | Analyte dependent, determined by Signal-to-Noise Ratio (SNR) ≥ 3[3]. Example: 2.7 mM (fluoride)[3] | Analyte dependent. Example: 0.04% v/v (ethanol in water)[4]; <0.0005 ppm (dye)[5] |
| Limit of Quantification (LOQ) | 4.00 - 15.95 µg/mL (glycol ethers)[6][1]; 7 µg/mL (diethyl ether)[2] | Analyte dependent, determined by SNR ≥ 150 for <1% uncertainty[3]. Example: 161.8 mM (fluoride)[3] | Analyte dependent. Determined from calibration curve. |
| Linearity (R²) | > 0.995[6][2][7] | Excellent with proper calibration[8] | > 0.999[5][9] |
| Accuracy | 90 - 114% recovery[2] | 99.9 - 100% with external standard[10] | Better than 0.5% (ethanol in water)[4] |
| Precision (%RSD) | < 15%[1] | 0.35 - 0.59% with external standard[10] | < 2%[9] |
| Sample Throughput | High | Low to Medium | High |
| Structural Information | Good (fragmentation pattern) | Excellent (detailed connectivity) | Good (functional groups) |
| Destructive? | Yes | No | No |
Principles of Each Technique
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Volatile ether compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure and connectivity of the ether.[14] For quantitative analysis (qNMR), the integral of a signal is directly proportional to the number of nuclei, allowing for accurate concentration determination.[14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups within a molecule vibrate at characteristic frequencies. For ethers, the C-O-C stretching vibration is a key diagnostic feature. The amount of light absorbed is proportional to the concentration of the functional group, enabling quantitative analysis.[16][17]
Experimental Protocols
GC-MS Analysis of Ethers
Objective: To separate, identify, and quantify ether compounds in a sample.
Methodology:
-
Sample Preparation:
-
For liquid samples, dilute with a volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[18]
-
For solid samples, perform an extraction with a suitable solvent.
-
Ensure the sample is free of non-volatile residues.
-
-
Instrumental Parameters (Example for Glycol Ethers): [18]
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: Rxi-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or similar.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Identify ether peaks based on their retention times.
-
Confirm identity by comparing the obtained mass spectrum with a reference library (e.g., NIST).
-
For quantification, create a calibration curve using standards of known concentrations.
-
NMR Spectroscopy for Ether Analysis
Objective: To elucidate the structure and quantify the amount of an ether in a sample.
Methodology:
-
Sample Preparation:
-
Dissolve 5-20 mg of the ether sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For quantitative analysis, add a known amount of an internal standard (e.g., maleic acid).
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrumental Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 5-30 seconds for quantitative analysis).
-
Number of Scans (NS): 16 or more, depending on the sample concentration.
-
-
Data Analysis:
-
Process the raw data (Free Induction Decay - FID) using a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the ether protons and the internal standard.
-
Calculate the concentration of the ether based on the integral ratios and the known concentration of the internal standard.
-
Analyze chemical shifts and coupling constants to determine the structure. Protons on carbons adjacent to the ether oxygen typically appear in the range of 3.3-4.5 ppm.[19] In ¹³C NMR, carbons adjacent to the ether oxygen typically resonate between 50-80 ppm.[19]
-
FTIR Spectroscopy for Ether Analysis
Objective: To identify the ether functional group and quantify the ether content.
Methodology:
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid sample directly onto the ATR crystal.
-
Solids: Dissolve the sample in a suitable solvent and cast a film on the ATR crystal, or mix with KBr and press into a pellet.
-
-
Instrumental Parameters (ATR-FTIR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic C-O-C stretching vibration of the ether, which typically appears as a strong, sharp peak in the 1000-1300 cm⁻¹ region.[20]
-
For quantitative analysis, create a calibration curve by plotting the absorbance of the C-O-C peak against the concentration of ether standards.
-
Determine the concentration of the unknown sample from its absorbance using the calibration curve.
-
Visualizing the Workflow
To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for NMR analysis.
Caption: Experimental workflow for FTIR analysis.
Conclusion: Choosing the Right Tool for the Job
The choice between GC-MS, NMR, and FTIR for ether analysis depends on the specific requirements of the study.
-
GC-MS is the ideal choice for the sensitive and accurate quantification of volatile ethers in complex mixtures, offering high throughput and robust separation capabilities.
-
NMR spectroscopy is unparalleled for unambiguous structure elucidation and provides highly accurate and precise quantitative data without the need for compound-specific calibration curves, making it a powerful tool for purity determination and the analysis of novel compounds.
-
FTIR spectroscopy is a rapid, simple, and non-destructive technique for the qualitative identification of the ether functional group and can be used for quantitative analysis with proper calibration. It is particularly well-suited for high-throughput screening and quality control applications where speed is essential.
For comprehensive characterization, a combination of these techniques is often employed. For instance, FTIR can be used for rapid screening, followed by GC-MS for separation and quantification of components in a mixture, and finally, NMR for the definitive structural confirmation of key compounds. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals in the study of ethers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 4. agilent.com [agilent.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. agilent.com [agilent.com]
- 11. news-medical.net [news-medical.net]
- 12. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 13. impactfactor.org [impactfactor.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. jpbsci.com [jpbsci.com]
- 18. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Analysis of Theoretical and Experimental Bond Energies in Allyl Methyl Ether
For researchers, scientists, and professionals in drug development, a precise understanding of bond dissociation energies (BDEs) is paramount for predicting molecular stability, reactivity, and degradation pathways. This guide provides a comparative overview of the theoretical and experimentally-derived bond energies of the C-O and O-C bonds in allyl methyl ether (CH₂=CHCH₂OCH₃), a molecule of interest due to its bifunctional nature.
Quantitative Data Summary
Due to the absence of direct experimental BDE values for this compound, this section presents high-level theoretical calculations for the molecule and experimental values for related ethers to provide a comparative context.
| Bond in this compound | Theoretical Method | Calculated Bond Dissociation Energy (kcal/mol) | Reference Compound | Experimental Bond Dissociation Energy (kcal/mol) |
| CH₂=CHCH₂–OCH₃ (Cₐₗₗyₗ–O) | G3(MP2)//B3LYP | 73.1 | - | Not Available |
| CH₂=CHCH₂O–CH₃ (O–Cₘₑₜₕyₗ) | G3(MP2)//B3LYP | 83.4 | Dimethyl Ether (CH₃–OCH₃) | 81.0 ± 0.5 |
| Ethyl Methyl Ether (CH₃CH₂–OCH₃) | 83.0 ± 1.0 |
Note: The theoretical values for this compound are based on G3(MP2)//B3LYP calculations, a high-accuracy composite ab initio method. The experimental values for the reference compounds were determined by various techniques, including photoionization mass spectrometry and pyrolysis studies.
Unraveling the Energetics: Theoretical vs. Experimental Perspectives
The dissociation of the two ether bonds in this compound gives rise to different radical species, influencing their respective bond energies.
-
The C(allyl)–O Bond: The cleavage of this bond results in the formation of a resonance-stabilized allyl radical and a methoxy (B1213986) radical. This inherent stability of the allyl radical is predicted by theoretical calculations to lower the bond dissociation energy of the C(allyl)–O bond compared to a typical saturated C-O bond.
-
The O–C(methyl) Bond: The breaking of this bond yields an allyloxy radical and a methyl radical. Theoretical calculations suggest this bond is stronger than the C(allyl)–O bond. Its calculated energy is comparable to the C-O bond energies observed experimentally in simpler ethers like dimethyl ether and ethyl methyl ether.
The lack of direct experimental data for this compound underscores the importance of computational chemistry in predicting the thermochemical properties of complex molecules. High-level theoretical methods, such as the G3(MP2) theory, provide a robust framework for estimating bond dissociation energies with a high degree of confidence.
Experimental Protocols for Bond Dissociation Energy Determination
While specific experimental studies on the bond dissociation energies of this compound are not available, the following established methodologies are widely used for determining BDEs in ethers and other organic molecules.
Gas-Phase Pyrolysis with Kinetic Analysis
This method involves heating the molecule in the gas phase to induce thermal decomposition and then analyzing the kinetics of the reaction to determine the activation energy, which can be related to the bond dissociation energy of the weakest bond.
Methodology:
-
Sample Introduction: A dilute mixture of this compound in an inert carrier gas (e.g., argon or nitrogen) is introduced into a flow reactor or a static system at a controlled pressure and temperature.
-
Thermal Decomposition: The reactor is maintained at a high temperature (typically 500-1000 K) to initiate pyrolysis.
-
Product Analysis: The reaction products are continuously monitored using techniques such as gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR).
-
Kinetic Modeling: The rate constants for the decomposition are determined at various temperatures. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to calculate the activation energy (Ea) for the primary dissociation step. For a simple bond homolysis reaction, this activation energy provides a good approximation of the bond dissociation energy.
Photoionization Mass Spectrometry (PIMS)
PIMS is a powerful technique for directly measuring the energy required to break a specific bond by using tunable vacuum ultraviolet (VUV) light to ionize the molecule and its fragments.
Methodology:
-
Molecular Beam Formation: A dilute sample of this compound is introduced into a high-vacuum chamber via a molecular beam, which cools the molecules and simplifies their spectra.
-
Photoionization: The molecular beam is crossed with a tunable VUV synchrotron radiation source. The photon energy is scanned, and the resulting ions are detected by a mass spectrometer.
-
Appearance Energy Measurement: The appearance energy (AE) of a specific fragment ion (e.g., the allyl cation from the cleavage of the C-O bond) is the minimum photon energy required to produce that ion.
-
Bond Dissociation Energy Calculation: The bond dissociation energy at 0 K (D₀) can be calculated using the following equation:
D₀(R¹–R²) = AE(R¹⁺) - IE(R¹)
where AE(R¹⁺) is the appearance energy of the R¹⁺ fragment and IE(R¹) is the ionization energy of the R¹ radical, which is determined in a separate experiment.
Logical Workflow: From Theory to Experimental Validation
The following diagram illustrates the logical flow from theoretical prediction to the necessary, though currently absent, experimental validation of the bond dissociation energies in this compound.
Safety Operating Guide
Proper Disposal of Allyl Methyl Ether: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of allyl methyl ether in a laboratory setting. Adherence to these procedures is essential to ensure the safety of personnel and compliance with environmental regulations. This compound is a highly flammable and harmful chemical that requires careful handling and disposal as hazardous waste.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. It is a highly flammable liquid and vapor, harmful if swallowed, and causes serious eye irritation.[1] Always work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety glasses or a face shield, and chemical-resistant gloves.[1] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2] All equipment used for handling should be properly grounded to prevent static discharge.[2]
In case of a spill, immediately remove all sources of ignition.[1] Contain the spillage using a non-combustible absorbent material like sand or earth and collect it into a suitable, closed container for disposal.[1][2] Do not allow the chemical to enter drains.[1]
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous waste through a licensed disposal company or an institution's Environmental Health and Safety (EHS) program.[1][3] Sewer and regular trash disposal are strictly prohibited.[3][4]
-
Waste Identification and Classification:
-
Containerization:
-
Use a dedicated, compatible, and leak-proof container for collecting waste this compound.[6][7] The container must have a secure, screw-on cap.[6]
-
Do not mix this compound with other waste chemicals in the same container to avoid potentially dangerous reactions.[1]
-
The original product container can be used for waste collection if it is in good condition.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3][7]
-
The label must include the full chemical name, "this compound," and its concentration if in a solution.[3] Avoid using abbreviations or chemical formulas.[3]
-
Indicate the date when the waste was first added to the container.[3]
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[3]
-
Provide them with accurate information about the waste, including its name and quantity.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste.[1][2]
-
Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][8] After triple-rinsing, the defaced container may be disposed of as regular trash, but always confirm this with your local regulations.[7][8]
-
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Boiling Point | 42-43 °C (107.6-109.4 °F) |
| Density | 0.768 g/mL at 25 °C (77 °F) |
| Flash Point | < -28.9 °C (< -20 °F) - closed cup |
| UN Number | 3271[1][2] |
| Hazard Class | 3 (Flammable liquids)[2] |
| Packing Group | II[2] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. mtu.edu [mtu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
